molecular formula C12H20N2O4 B567449 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1363380-56-6

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B567449
CAS No.: 1363380-56-6
M. Wt: 256.302
InChI Key: VUQSXDJGTIHNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C12H20N2O4 and its molecular weight is 256.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-10(2,3)18-9(17)14-6-11(7-14)4-12(13,5-11)8(15)16/h4-7,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQSXDJGTIHNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130165
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-56-6
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a non-canonical, spirocyclic amino acid of significant interest in modern medicinal chemistry. The document delineates its chemical identity, physicochemical properties, reactivity, and core applications. By leveraging a rigid three-dimensional scaffold, this molecule offers a unique tool for navigating novel chemical space, constraining peptide conformations, and enhancing the drug-like properties of therapeutic candidates. This guide synthesizes structural data with practical insights into its reactivity and synthetic utility, serving as a critical resource for professionals engaged in drug discovery and development.

Chemical Identity and Molecular Architecture

This compound is a synthetic, bifunctional organic molecule. Its defining feature is the azaspiro[3.3]heptane core, a strained bicyclic system where two four-membered rings are joined by a single quaternary carbon atom (the spiro center).[1] One of the cyclobutane rings incorporates a nitrogen atom at the 2-position, which is protected by a tert-butoxycarbonyl (Boc) group. The other cyclobutane ring is substituted at the 6-position with both an amino group (-NH₂) and a carboxylic acid group (-COOH), classifying the molecule as an α-amino acid derivative.

The rigid, non-planar structure of the spirocyclic core is a significant departure from the "flatland" of traditional aromatic and heteroaromatic scaffolds in drug discovery.[2] This inherent three-dimensionality allows for the precise projection of functional groups into space, enabling more specific and potent interactions with complex biological targets like protein binding sites.[1][3]

  • Systematic IUPAC Name : 6-amino-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid[4]

  • CAS Registry Number : 1363380-56-6[4]

  • Molecular Formula : C₁₂H₂₀N₂O₄[4][5]

  • Synonyms : this compound, 6-amino-2-aza-spiro[3.3]heptane-2,6-dicarboxylic acid 2-tert-butyl ester[4]

Caption: 2D representation of this compound.

Physicochemical and Computed Properties

The properties of this molecule are dictated by the interplay between the rigid, somewhat lipophilic spirocyclic core and the polar amino and carboxylic acid groups. The Boc group increases lipophilicity while protecting the amine.

PropertyValueSource
Molecular Weight 256.30 g/mol [4]
Molecular Formula C₁₂H₂₀N₂O₄[4]
Physical Form Solid
XLogP3 0.6[6]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 3[5]
Exact Mass 256.14230816 g/mol [5]

Reactivity and Synthetic Utility

The molecule possesses three key reactive sites: the primary amine, the carboxylic acid, and the Boc-protected secondary amine. This trifecta of functionality makes it a versatile building block.

Reactivity_Diagram main This compound NH2 Primary Amine (-NH₂) main->NH2 Nucleophilic Site COOH Carboxylic Acid (-COOH) main->COOH Electrophilic Site (after activation) BocN Boc-Protected Amine main->BocN Protected Site NH2_react1 Amide Bond Formation (Peptide Coupling) NH2->NH2_react1 COOH_react1 Esterification / Amidation COOH->COOH_react1 BocN_react1 Deprotection (Acidic Conditions) e.g., TFA, HCl BocN->BocN_react1

Caption: Key reactive sites and corresponding chemical transformations.

Reactions of the Amino Group

The primary amine at the C-6 position is nucleophilic and serves as a key handle for elaboration. Its primary utility is in amide bond formation . Using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), it can be readily acylated by carboxylic acids to form peptides or more complex small molecules.

Reactions of the Carboxylic Acid Group

The carboxylic acid is the site for forming new amide or ester linkages. After activation (e.g., to an acid chloride or with coupling reagents), it can react with amines or alcohols. This allows the molecule to be incorporated into larger structures through its C-terminus.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines. Its function here is to mask the reactivity of the secondary amine within the azetidine ring, preventing it from competing in reactions involving the primary amine at C-6. The Boc group is labile under acidic conditions and can be efficiently removed using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[4] This unmasks the secondary amine, providing another site for functionalization if desired.

Plausible Synthetic Approach

While specific synthetic routes for this exact compound are proprietary or sparsely published, a logical and field-proven approach can be conceptualized based on the synthesis of similar structures, such as other functionalized spiro[3.3]heptanes.[7][8][9] A common strategy for synthesizing α-amino acids is the Strecker synthesis . This pathway would begin with a ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Synthesis_Workflow start_node start_node intermediate_node intermediate_node reagent_node reagent_node final_product final_product start tert-butyl 6-oxo-2-azaspiro[3.3] heptane-2-carboxylate step1_reagents 1. KCN, NH₄Cl (Strecker Conditions) intermediate1 α-aminonitrile intermediate step1_reagents->intermediate1 Forms aminonitrile step2_reagents 2. Acid Hydrolysis (e.g., aq. HCl) product 6-Amino-2-Boc-2-azaspiro[3.3] heptane-6-carboxylic acid step2_reagents->product Hydrolyzes nitrile

Caption: Plausible Strecker synthesis workflow for the target molecule.

The synthesis would proceed via an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic conditions to yield the final α-amino acid product. The diastereoselective variants of the Strecker reaction could be employed to achieve stereocontrol if required.[7]

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and chemical properties of this compound make it a valuable building block in pharmaceutical research.

  • Conformationally Constrained Scaffolds : As an unnatural amino acid, its incorporation into peptides restricts conformational flexibility.[10] This rigidity can lock a peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target protein.[4]

  • Improving Physicochemical Properties : Spirocyclic motifs are known to improve key drug-like properties.[11] The three-dimensional structure can disrupt planarity and crystallinity, often leading to improved aqueous solubility and optimized lipophilicity (LogP).[3] The azaspiro[3.3]heptane core has been specifically explored as a bioisostere for piperidine and other cyclic amines, offering a way to improve metabolic stability and navigate new intellectual property space.[12]

  • Access to 3D Chemical Space : The primary advantage of spirocycles is their ability to project substituents in well-defined vectors in three-dimensional space.[1] This contrasts with flat aromatic systems and provides a more effective way to probe the complex, three-dimensional surfaces of protein binding pockets, potentially leading to novel structure-activity relationships.[1][2]

  • Building Block for Complex Molecules : Beyond peptides, it serves as a versatile starting material for the synthesis of more complex molecules and libraries for high-throughput screening. Its bifunctional nature allows for divergent synthesis strategies.[4]

Experimental Protocols

Protocol 1: Boc Deprotection of the Azetidine Nitrogen

This protocol describes the removal of the Boc protecting group to yield 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid.

  • Dissolution : Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition : Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise to the stirred solution. Causality: TFA is a strong acid that cleaves the acid-labile Boc group. The excess ensures the reaction goes to completion. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup : Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The crude product is often obtained as a TFA salt.

  • Purification : The resulting crude amine salt can be purified by trituration with a cold non-polar solvent like diethyl ether to precipitate the product, followed by filtration. Alternatively, it can be purified via reverse-phase chromatography if necessary.

Protocol 2: Peptide Coupling (Amide Bond Formation)

This protocol details the coupling of the primary amine with an N-protected amino acid (e.g., Fmoc-Gly-OH).

  • Acid Activation : In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Gly-OH, 1.1 equiv), HATU (1.1 equiv), and DIPEA (2.5 equiv) in anhydrous dimethylformamide (DMF). Stir at room temperature for 15-20 minutes. Causality: HATU is a coupling reagent that activates the carboxylic acid, forming a highly reactive acyl-uronium species, making it susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to neutralize the acidic components and facilitate the reaction.

  • Amine Addition : Dissolve this compound (1.0 equiv) in anhydrous DMF. Add this solution to the activated acid mixture from step 1.

  • Reaction : Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by LC-MS.

  • Aqueous Workup : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Causality: The aqueous washes remove the excess reagents, byproducts (like HOAt), and DMF, purifying the desired product.

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified using silica gel column chromatography to yield the final coupled product.

Conclusion

This compound is more than a mere chemical curiosity; it is a potent tool in the arsenal of the modern medicinal chemist. Its rigid, three-dimensional architecture provides a robust platform for creating molecules with improved pharmacological profiles. By understanding its fundamental chemical properties, reactivity, and synthetic accessibility, researchers can effectively leverage this building block to escape chemical "flatland" and develop the next generation of innovative therapeutics.

References

  • This compound - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi . Drugs for Neglected Diseases initiative. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online . Taylor & Francis Online. Available at: [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry - Wiley Online Library . Wiley Online Library. Available at: [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry . French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters . ACS Publications. Available at: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate . ResearchGate. Available at: [Link]

  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane - PMC . National Center for Biotechnology Information. Available at: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC . National Center for Biotechnology Information. Available at: [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[13][13] heptane-2-carboxylic acid tert-butyl ester - Google Patents . Google Patents. Available at:

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI . MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, a highly valuable and sought-after building block in modern drug discovery. The spirocyclic framework of this unnatural amino acid offers a unique three-dimensional architecture that can impart favorable pharmacokinetic and pharmacodynamic properties to lead compounds. This document details a scientifically sound and field-proven synthetic pathway, commencing from readily available starting materials. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

In the contemporary landscape of drug discovery, there is an escalating demand for novel molecular scaffolds that can unlock unexplored chemical space and address the challenges of potency, selectivity, and drug-like properties. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged motifs in this pursuit. The inherent three-dimensionality of spirocycles offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and effective interactions with biological targets.

The 2-azaspiro[3.3]heptane core, in particular, has garnered significant attention as a bioisosteric replacement for commonly used saturated heterocycles like piperidine.[1] Its rigid, well-defined conformation can lead to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property. The incorporation of an amino acid functionality at the 6-position of this scaffold, as in the title compound, provides a versatile handle for peptide synthesis and the construction of complex molecular architectures. This guide delineates a practical and scalable synthesis of this compound, a key building block for accessing this promising chemical space.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the amino and carboxylic acid functionalities at the C6 position can be installed simultaneously from a ketone precursor. The Bucherer-Bergs reaction, a classic and reliable method for the synthesis of α,α-disubstituted amino acids from ketones, is an ideal candidate for this transformation.[2][3] This reaction proceeds via a spiro-hydantoin intermediate, which can then be hydrolyzed to the desired amino acid.

Therefore, the key strategic intermediate for this synthesis is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . A concise and efficient synthesis of this spirocyclic ketone has been reported, starting from the commercially available N-Boc-azetidin-3-one .[4] This approach involves a Wittig olefination followed by a [2+2] cycloaddition with dichloroketene and subsequent dechlorination.

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Part 1: Synthesis of Key Ketone Intermediate cluster_1 Part 2: Amino Acid Synthesis N-Boc-azetidin-3-one N-Boc-azetidin-3-one tert-butyl 3-methyleneazetidine-1-carboxylate tert-butyl 3-methyleneazetidine-1-carboxylate N-Boc-azetidin-3-one->tert-butyl 3-methyleneazetidine-1-carboxylate Wittig Reaction tert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate tert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate tert-butyl 3-methyleneazetidine-1-carboxylate->tert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [2+2] Cycloaddition tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate tert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate->tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Dechlorination Spiro-hydantoin Intermediate Spiro-hydantoin Intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate->Spiro-hydantoin Intermediate Bucherer-Bergs Reaction Target Molecule This compound Spiro-hydantoin Intermediate->Target Molecule Hydrolysis

Caption: Overall Synthetic Workflow.

Experimental Protocols and Mechanistic Discussion

Part 1: Synthesis of the Key Intermediate: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This part of the synthesis focuses on the construction of the spirocyclic ketone from a readily available azetidine precursor.

The initial step involves the conversion of the ketone functionality of N-Boc-azetidin-3-one into an exocyclic methylene group using a Wittig reaction. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It utilizes a phosphorus ylide, which is typically generated in situ by treating a phosphonium salt with a strong base.

G cluster_0 Wittig Reaction Mechanism Ylide Ph3P=CH2 Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane Ketone N-Boc-azetidin-3-one Ketone->Oxaphosphetane Product tert-butyl 3-methyleneazetidine-1-carboxylate Oxaphosphetane->Product Byproduct Ph3P=O Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 equivalents) portion-wise.

  • Allow the resulting yellow-orange suspension to stir at 0 °C for 1 hour to ensure complete ylide formation.

  • Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise to the ylide suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-methyleneazetidine-1-carboxylate as a colorless oil.

Causality of Experimental Choices:

  • Anhydrous Conditions: The phosphorus ylide is a strong base and is sensitive to moisture. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.

  • Potassium tert-butoxide: This strong, non-nucleophilic base is effective for the deprotonation of the phosphonium salt to generate the ylide.

  • Purification: Flash chromatography is necessary to remove the triphenylphosphine oxide byproduct, which is often crystalline and can interfere with subsequent steps.

The next step involves a [2+2] cycloaddition reaction between the exocyclic alkene and dichloroketene to construct the cyclobutanone ring. Dichloroketene is a highly reactive ketene that is generated in situ from trichloroacetyl chloride and an activating agent, typically zinc or triethylamine.[3]

Experimental Protocol:

  • To a solution of tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add activated zinc dust (2.0 equivalents).

  • Prepare a solution of trichloroacetyl chloride (1.5 equivalents) in anhydrous diethyl ether.

  • Add the trichloroacetyl chloride solution dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc.

  • Wash the celite pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is often used in the next step without further purification.

Causality of Experimental Choices:

  • In situ Generation of Dichloroketene: Dichloroketene is unstable and readily dimerizes. Therefore, it must be generated in the presence of the alkene to ensure efficient trapping in the cycloaddition reaction.

  • Activated Zinc: Zinc dust is activated, for example by washing with dilute HCl, to remove the passivating oxide layer and ensure its reactivity.

  • Slow Addition: The slow, dropwise addition of trichloroacetyl chloride maintains a low concentration of the reactive dichloroketene, minimizing side reactions.

The final step in the synthesis of the key intermediate is the reductive dechlorination of the dichlorocyclobutanone. This is typically achieved using zinc dust in acetic acid.

Experimental Protocol:

  • Dissolve the crude tert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equivalent) in acetic acid.

  • To this solution, add activated zinc dust (3.0-4.0 equivalents) portion-wise, while maintaining the temperature below 30 °C with an ice bath.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through celite and wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Causality of Experimental Choices:

  • Zinc in Acetic Acid: This is a classic and effective reagent system for the reduction of α-haloketones.

  • Portion-wise Addition: The reaction is exothermic, and adding the zinc in portions helps to control the temperature.

  • Neutralization: Careful neutralization of the acidic reaction mixture is necessary before extraction to prevent hydrolysis of the Boc protecting group.

Part 2: Synthesis of the Target Amino Acid

With the key spirocyclic ketone in hand, the focus now shifts to the introduction of the amino and carboxylic acid functionalities at the C6 position.

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone (or aldehyde), ammonium carbonate, and an alkali metal cyanide.[2][3] The reaction proceeds through the formation of an aminonitrile, which then cyclizes in the presence of carbonate to form the hydantoin ring.

G cluster_0 Bucherer-Bergs Reaction Mechanism Ketone Spirocyclic Ketone Aminonitrile α-Aminonitrile Ketone->Aminonitrile + NH3, + CN- Ammonia NH3 Cyanide CN- Carbonate CO3^2- Hydantoin Spiro-hydantoin Aminonitrile->Hydantoin + CO2 (from carbonate)

Caption: Simplified Mechanism of the Bucherer-Bergs Reaction.

Experimental Protocol:

  • In a sealed pressure vessel, combine tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3.0 equivalents).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, carefully vent the vessel in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spiro-hydantoin intermediate, which can be used in the next step without further purification or purified by recrystallization.

Causality of Experimental Choices:

  • Pressure Vessel: The reaction is typically performed at elevated temperatures, and a sealed vessel is necessary to prevent the loss of volatile reactants like ammonia.

  • Excess Reagents: Using an excess of potassium cyanide and ammonium carbonate drives the reaction to completion.

  • Acidification: The hydantoin product is often more soluble in organic solvents in its neutral form, so acidification facilitates its extraction.

The final step is the hydrolysis of the hydantoin ring to yield the desired α-amino acid. This is typically achieved under basic conditions, followed by neutralization.

Experimental Protocol:

  • To a solution of the crude spiro-hydantoin intermediate (1.0 equivalent) in a mixture of water and a co-solvent like ethanol, add a strong base such as sodium hydroxide or barium hydroxide (3.0-5.0 equivalents).

  • Heat the reaction mixture to reflux for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture to its isoelectric point (typically pH 5-7) with a strong acid like hydrochloric acid. The product may precipitate at this point.

  • If a precipitate forms, collect it by filtration, wash with cold water and then a small amount of a non-polar solvent like diethyl ether, and dry under vacuum.

  • If the product remains in solution, it may be purified by ion-exchange chromatography.

Causality of Experimental Choices:

  • Strong Base: Strong basic conditions are required to hydrolyze the stable hydantoin ring.

  • Reflux: The elevated temperature accelerates the hydrolysis reaction.

  • Neutralization to Isoelectric Point: Amino acids are least soluble at their isoelectric point, which facilitates their isolation by precipitation.

  • Ion-Exchange Chromatography: This is a standard and effective method for the purification of amino acids, separating them based on their charge.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
1.1N-Boc-azetidin-3-onetert-butyl 3-methyleneazetidine-1-carboxylatePh3PCH3Br, KOtBu70-85%
1.2tert-butyl 3-methyleneazetidine-1-carboxylatetert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylateCl3CCOCl, ZnCrude
1.3tert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylatetert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateZn, AcOH40-50% over 2 steps
2.1tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateSpiro-hydantoin IntermediateKCN, (NH4)2CO360-75%
2.2Spiro-hydantoin IntermediateThis compoundNaOH or Ba(OH)2, then HCl50-70%

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. The described pathway is based on well-established and reliable chemical transformations, ensuring its applicability in both academic and industrial research settings. The strategic use of a spirocyclic ketone intermediate, synthesized via a concise [2+2] cycloaddition approach, followed by a Bucherer-Bergs reaction and subsequent hydrolysis, provides an efficient entry into this valuable class of unnatural amino acids. The detailed experimental protocols and mechanistic discussions herein are intended to empower researchers to confidently synthesize this and related spirocyclic building blocks, thereby expanding the toolbox for the design and development of next-generation therapeutics.

References

  • Boyd, W. J., & Robson, W. (1935). The synthesis of amino-acids: Piperidine and diethylamine as catalysts in the condensation of aromatic aldehydes with hydantoins. Biochemical Journal, 29(3), 542–545. [Link]

  • Bucherer, H. T., & Bergs, W. (1934). U.S. Patent No. 1,954,343. Washington, DC: U.S.
  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of Dichloroketene. Chemical Reviews, 106(12), 5375-5428. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6596–6599. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Chempedia. (n.d.). General procedures for the purification of Amino acids. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

Sources

An In-depth Technical Guide to 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid (CAS: 1363380-56-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, identified by CAS number 1363380-56-6, has emerged as a significant building block for the synthesis of complex molecules with therapeutic potential.[1][2] This sterically constrained amino acid, featuring a rigid spirocyclic core, provides a unique platform for the design of peptidomimetics, PROTAC® linkers, and other bioactive compounds.[2][3][4] Its rigid structure allows for enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2] This guide offers a comprehensive overview of the chemical properties, synthesis, applications, and handling of this versatile compound.

Molecular and Physicochemical Properties

The unique spirocyclic structure of this compound dictates its chemical and physical properties. The systematic IUPAC name for this compound is 6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid.[2] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group in synthetic applications, masking the reactivity of the secondary amine.[2]

PropertyValueSource
CAS Number 1363380-56-6[2]
Molecular Formula C12H20N2O4[2]
Molecular Weight 256.30 g/mol [2]
IUPAC Name 6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid[2]
Appearance SolidN/A
Purity Typically ≥97%[5]

Synthesis

The synthesis of this compound and its analogs involves the construction of the strained four-membered rings of the spirocyclic scaffold. While specific, detailed protocols for this exact compound are often proprietary, a general and representative synthetic approach can be derived from the literature on similar azaspiro[3.3]heptane derivatives. The following is a conceptual multi-step synthesis workflow.

Conceptual Synthetic Workflow

G cluster_0 Scaffold Construction cluster_1 Functional Group Introduction cluster_2 Protection and Deprotection A Starting Material (e.g., Dielectrophile) B Cyclization Reaction A->B C Spirocyclic Intermediate B->C D Introduction of Amino and Carboxyl Precursors C->D E Protected Spirocyclic Diamine/Diester D->E F Boc Protection of Amine E->F G Selective Deprotection of Carboxyl Group F->G H Final Product: 6-Amino-2-Boc-2-azaspiro[3.3]heptane -6-carboxylic acid G->H

Caption: Conceptual workflow for the synthesis of the target compound.

Representative Experimental Protocol

A plausible synthesis could commence from a suitable starting material like a 1,1,3,3-tetra-substituted cyclobutane, followed by a series of reactions to introduce the nitrogen atoms and functional groups.

Step 1: Formation of the Spirocyclic Core The construction of the azaspiro[3.3]heptane core is a critical step, often involving ring-closing reactions. This can be achieved through various methods, including the reaction of a dielectrophile with a dinucleophile.

Step 2: Functional Group Manipulation Once the core is formed, the introduction and modification of the amino and carboxylic acid functionalities are performed. This may involve amination and oxidation reactions.

Step 3: Boc Protection The secondary amine is protected using di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. This step is crucial for selective reactions in subsequent steps.

Step 4: Final Deprotection/Modification Depending on the protecting groups used for the carboxylic acid functionality during the synthesis, a selective deprotection step is carried out to yield the final product.

Mechanism of Action and Applications in Drug Discovery

The rigid, three-dimensional structure of this compound is its most significant feature, making it an invaluable tool in rational drug design.

As a Constrained Amino Acid in Peptidomimetics

Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained amino acids like this spirocyclic analog into peptide sequences can lock the peptide into a specific conformation that mimics the bioactive conformation of the natural peptide.[2] This pre-organization can lead to enhanced binding affinity for the target receptor or enzyme and improved resistance to proteolytic degradation.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide A Unstructured Peptide Chain B Multiple Conformations A->B C Weak Binding to Target B->C F Strong Binding to Target D Peptide with Spirocyclic Amino Acid E Locked Bioactive Conformation D->E E->F

Caption: Enhanced binding through conformational constraint.

As a Linker in PROTAC® Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is critical for the efficacy of the PROTAC. This compound can be used as a rigid linker component to control the spatial orientation of the two binding moieties, facilitating the formation of a productive ternary complex.[3][4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry place in a tightly sealed container.

Suppliers

This compound is available from several chemical suppliers specializing in building blocks for research and development. Purity and available quantities may vary. It is recommended to request a certificate of analysis from the supplier before use.

A non-exhaustive list of potential suppliers includes:

  • Sigma-Aldrich

  • BenchChem

  • Advanced ChemBlocks

  • MedChemExpress

Conclusion

This compound is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its rigid spirocyclic scaffold offers a unique opportunity to introduce conformational constraints in peptides and to serve as a structured linker in bifunctional molecules like PROTACs. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in drug discovery and medicinal chemistry research.

References

  • PubChem. This compound. Available from: [Link]

  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. Synthesis of Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • YouTube. Peptide Synthesis with the Boc Protecting Group. Available from: [Link]

  • YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Available from: [Link]

  • PubMed. Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Available from: [Link]

  • ResearchGate. 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic Acid as an N-Terminal Surrogate in Amino Acid and Peptide Analogues. Available from: [Link]

  • PubChem. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • PubChem. 2-Azaspiro[3.3]heptane-6-carboxylic acid. Available from: [Link]

Sources

The Strategic Incorporation of 6-Amino-2-Boc-2-azaspiro[3.C]heptane-6-carboxylic Acid: A Guide to Engineering Peptide Conformation and Function

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and peptide science, the rational design of peptidomimetics with enhanced structural stability, receptor affinity, and proteolytic resistance is paramount. Constrained amino acids are critical tools in this endeavor, serving as molecular scaffolds that rigidify the peptide backbone into bioactive conformations. This technical guide provides an in-depth exploration of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, a novel and sterically demanding constrained amino acid. We will dissect its core structural attributes, provide detailed synthetic and peptide incorporation protocols, analyze its profound impact on peptide secondary structure, and discuss its application in the development of next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for peptide and protein engineering.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides offer a compelling combination of high potency and target specificity, making them attractive therapeutic candidates. However, their inherent conformational flexibility often leads to reduced binding affinity with biological targets and susceptibility to enzymatic degradation, limiting their clinical utility.[1] The introduction of conformational constraints into a peptide sequence is a proven strategy to mitigate these liabilities. By reducing the entropic penalty upon binding and pre-organizing the peptide into a bioactive conformation, constrained amino acids can significantly enhance binding affinity, metabolic stability, and cell permeability.[1][2][3]

This compound emerges as a particularly intriguing building block. Its rigid spirocyclic core, which fuses two azetidine rings at a central carbon, imposes a unique and severe constraint on the peptide backbone. This guide will serve as a comprehensive resource on its strategic application.

Molecular Architecture and Conformational Implications

The defining feature of this compound is its spirocyclic scaffold. This structure locks the φ (phi) and ψ (psi) dihedral angles of the peptide backbone, which dictate the local conformation.[4] Unlike more common cyclic amino acids like proline, the azaspiro[3.3]heptane core offers a more rigid and geometrically distinct constraint. The presence of the Boc-protected nitrogen within one of the rings also provides a handle for further chemical modification if desired.

The primary mechanism of action for this constrained amino acid is its ability to serve as a potent turn-inducer. By forcing a sharp bend in the peptide chain, it can stabilize secondary structures such as β-turns and β-hairpins, or introduce kinks into helical structures.[5] This precise spatial arrangement of functional groups can enhance interactions with biological targets like enzymes and receptors, leading to increased activity and specificity.[6]

Caption: Impact of Azaspiro[3.3]heptane Incorporation on Peptide Flexibility.

Synthesis and Chemical Handling

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes have been reported, a common strategy involves the construction of the spirocyclic core followed by functional group manipulation to install the amino and carboxylic acid moieties.[7]

Key Synthetic Considerations:

  • Starting Materials: The synthesis often begins with commercially available precursors that can be elaborated into the azetidine rings.

  • Ring Formation: Cyclization reactions are critical for forming the spirocyclic system.

  • Functionalization: Introduction of the amino and carboxyl groups at the C6 position is a key challenge, often requiring stereoselective methods.

  • Protection Strategy: The use of the tert-Butyloxycarbonyl (Boc) protecting group on the secondary amine is standard for its stability during synthesis and its compatibility with Fmoc-based solid-phase peptide synthesis (SPPS).[8]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of sterically hindered amino acids like this compound into a growing peptide chain is a significant challenge in SPPS.[9] Standard coupling conditions may prove inefficient due to the steric bulk around the carboxylic acid and the secondary amine of the preceding residue.

Optimized Coupling Protocol

The following protocol is a robust starting point for the efficient incorporation of this constrained amino acid. The key to success is the use of a highly efficient coupling reagent and potentially elevated temperatures to overcome the steric hindrance.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.

  • Coupling Reaction:

    • In a separate vessel, pre-activate a solution of Fmoc-6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (4 equivalents relative to resin loading), HATU or COMU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 5-10 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the temperature may be carefully increased to 40-50°C.[10]

  • Monitoring: Perform a Kaiser or Ninhydrin test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Proceed to the next cycle of deprotection and coupling.

Caption: SPPS Workflow for Incorporating the Constrained Amino Acid.

Causality of Protocol Choices
  • Choice of Coupling Reagent: HATU and COMU are highly efficient uronium/guanidinium-based coupling reagents that generate activated esters less prone to racemization and are particularly effective for coupling sterically hindered amino acids.[11]

  • Pre-activation: Pre-activating the carboxylic acid before adding it to the resin ensures that the activated species is readily available for reaction with the free amine on the resin, maximizing coupling efficiency.

  • Extended Coupling Time/Elevated Temperature: The steric bulk of the azaspiro[3.3]heptane scaffold slows down the reaction kinetics. Extended reaction times or a moderate increase in temperature provide the necessary energy to overcome this activation barrier.[10]

Impact on Peptide Properties: A Data-Driven Perspective

The incorporation of this compound can dramatically alter the physicochemical and biological properties of a peptide.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[12][13][14] In peptides containing this constrained amino acid, characteristic Nuclear Overhauser Effect (NOE) signals are expected between protons that are brought into close spatial proximity by the induced turn.

NMR Parameter Expected Observation in Peptides with Azaspiro[3.3]heptane AA Interpretation
NOE Signals Strong NOE between the NH of residue (i+1) and the α-H of the constrained AA (i).Indicates a turn conformation.
³J(HN,Hα) Coupling Constants Small coupling constants for residues flanking the constrained amino acid.Consistent with dihedral angles found in turn structures.
Chemical Shift Perturbations Significant changes in the chemical shifts of protons near the constrained residue.Indicates a change in the local electronic environment due to a defined structure.
Enhanced Metabolic Stability

The rigid structure imparted by the azaspiro[3.3]heptane core can protect adjacent peptide bonds from proteolytic cleavage.[15] The steric hindrance prevents proteases from accessing and hydrolyzing the amide bonds, leading to a significantly longer plasma half-life.

Peptide Constrained Residue Half-life in Human Plasma (t½)
Native Peptide (Control)None< 10 minutes
Analogue 1Proline~ 30 minutes
Analogue 2Azaspiro[3.3]heptane AA> 120 minutes

Note: Data is illustrative and will vary depending on the peptide sequence.

Applications in Drug Discovery

The unique properties conferred by this compound make it a valuable tool in several areas of drug discovery:

  • Receptor Agonists/Antagonists: By mimicking the turn conformation often found in receptor-bound ligands, peptides incorporating this amino acid can exhibit enhanced binding affinity and potency.

  • Enzyme Inhibitors: The rigid scaffold can be used to precisely position pharmacophoric groups within the active site of an enzyme, leading to potent and selective inhibition.

  • PROTACs: This amino acid can be used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), helping to optimize the spatial orientation of the E3 ligase ligand and the target protein ligand for efficient ubiquitination and degradation.[16]

Conclusion

This compound represents a significant advancement in the field of constrained amino acids. Its rigid, spirocyclic structure provides a powerful means to control peptide conformation, leading to analogues with superior biological and pharmacological properties. While its incorporation requires specialized synthetic protocols to overcome steric challenges, the resulting benefits—including enhanced stability, pre-organization into bioactive conformations, and improved target affinity—make it an invaluable asset for researchers and drug developers. As the demand for more sophisticated peptide therapeutics grows, the strategic application of such advanced building blocks will be instrumental in unlocking the full potential of this important class of molecules.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11058–11064. Available from: [Link]

  • Kierny, M., & Kocer, A. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(18), 3249. Available from: [Link]

  • Lenci, E., & Trabocchi, A. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Amino Acids, 43(1), 499–503. Available from: [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6254–6257. Available from: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available from: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Constrained Peptides as Miniature Protein Structures. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(11), 5285–5297. Available from: [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Current Medicinal Chemistry, 17(16), 1640–1679. Available from: [Link]

  • Wieczorek, R., & Berlicki, Ł. (2016). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 14(30), 7203–7207. Available from: [Link]

  • ResearchGate. (n.d.). Structure of amino acids for SPPS. Available from: [Link]

  • Choi, W. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. Available from: [Link]

  • McMeekin, A. M., Williams, E. L., Gour, P. C., & Proulx, C. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(10), 1919. Available from: [Link]

  • North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science, 6(7), 301–313. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6596–6599. Available from: [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Available from: [Link]

  • Lavecchia, A., & Di Giovanni, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. Available from: [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Available from: [Link]

  • Saranya, S., & Gopi, H. N. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Singh, Y., & Sharma, R. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Amino Acids, 54(1), 123–141. Available from: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31–38. Available from: [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester. Available from:

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199. Available from: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(11), 1565–1575. Available from: [Link]

  • ResearchGate. (1998). Conformational properties of peptides containing dehydro amino acids. Available from: [Link]

Sources

Unlocking Three-Dimensional Space: A Guide to the Conformational Analysis of 2-Azaspiro[3.3]heptane-Based Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a uniquely valuable motif in modern medicinal chemistry, prized for its rigid, three-dimensional structure that offers a compelling alternative to traditional saturated heterocycles like piperidine.[1][2][3] When incorporated as the core of novel amino acids, this scaffold imparts profound conformational constraint, pre-organizing substituents into well-defined spatial vectors. This guide, intended for researchers and drug development scientists, provides a deep dive into the principles and methodologies for the conformational analysis of these important building blocks. We will explore the synergy between computational modeling and experimental validation, explaining the causality behind methodological choices and providing actionable protocols for robust characterization.

The Strategic Advantage of the 2-Azaspiro[3.3]heptane Scaffold

The pursuit of novel chemical matter with improved pharmacological profiles is a central goal in drug discovery. Saturated heterocycles are ubiquitous, but often suffer from metabolic instability or undesirable physicochemical properties. The 2-azaspiro[3.3]heptane framework, composed of two fused four-membered rings sharing a central quaternary carbon, offers a solution by introducing high sp³-character and conformational rigidity.[4][5]

Key advantages include:

  • Novel Chemical Space: The scaffold provides a distinct three-dimensional geometry compared to flatter six-membered rings like piperidine, allowing for the exploration of new interactions with biological targets.[5] The orientation of substituents emanates from the core with a unique 90° twist relative to piperidine analogues.[6]

  • Improved Physicochemical Properties: Counterintuitively, the addition of a carbon atom to create the spirocyclic center can lead to a decrease in lipophilicity (logD).[2][6] This phenomenon is often rationalized by an increase in the basicity of the nitrogen atom, which alters the molecule's ionization state at physiological pH.

  • Metabolic Stability: The quaternary spirocenter and the inherent strain of the four-membered rings can enhance metabolic stability by shielding adjacent positions from enzymatic degradation.[1][2]

Understanding the preferred conformation of amino acids built upon this scaffold is not merely an academic exercise; it is fundamental to rationally designing molecules with optimized potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodologies for Conformational Interrogation

A robust conformational analysis relies on an integrated approach, where computational predictions inform and are validated by experimental data. This iterative cycle forms a self-validating system that builds confidence in the proposed structural models.

Computational Modeling: Predicting the Energetic Landscape

Computational chemistry provides the tools to explore the potential energy surface of a molecule, identifying low-energy, stable conformations and the barriers to their interconversion.

DFT is a powerful quantum mechanical method for calculating the electronic structure of molecules and, consequently, their energies and geometries.[7][8] For 2-azaspiro[3.3]heptane amino acids, DFT is the workhorse for identifying the most stable conformers. The primary conformational variables are the puckering of the two four-membered rings.

The key output of a DFT analysis is a set of optimized geometries and their corresponding relative energies. This allows for the direct comparison of conformer stability.

Experimental Protocol 1: DFT Geometry Optimization

  • Model Construction: Build the 3D structure of the 2-azaspiro[3.3]heptane amino acid derivative using molecular modeling software. Ensure the correct stereochemistry is represented.

  • Initial Conformer Search: Perform an initial, lower-level conformational search (e.g., using a molecular mechanics force field) to identify a range of possible ring pucker combinations and side-chain rotamers.

  • DFT Functional and Basis Set Selection: Choose a reliable functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[7][8] This provides a good balance of accuracy and computational cost.

  • Geometry Optimization: For each starting conformer identified in Step 2, perform a full geometry optimization calculation. This process systematically alters the atomic coordinates to find the nearest local minimum on the potential energy surface.

  • Frequency Calculation: Following optimization, perform a frequency calculation on each stationary point. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Energy Analysis: Compare the calculated electronic energies (including zero-point vibrational energy corrections) of all stable conformers. The conformer with the lowest energy is the predicted global minimum. The relative energies of other conformers can be used to calculate their expected Boltzmann population at a given temperature.

While DFT provides a static picture of stable states, MD simulations model the dynamic behavior of a molecule over time, typically in a simulated solvent environment.[9][10] This is crucial for understanding how the molecule behaves in solution and how it might flexibly adapt upon binding to a receptor. MD can reveal the pathways and timescales of interconversion between different puckered states of the rings.[11]

Experimental Validation: Observing the Molecular Reality

Experimental data is essential to ground computational models in physical reality. X-ray crystallography and NMR spectroscopy are the two most powerful techniques for this purpose.

Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[12][13] While crystal packing forces can sometimes influence conformation, this structure serves as the ultimate benchmark for validating the geometric parameters (bond lengths, angles, dihedral angles) predicted by DFT.

NMR spectroscopy is the premier technique for studying molecular conformation in solution, the environment most relevant to biological activity.[14][15]

  • ¹H NMR Chemical Shifts and Coupling Constants (J-couplings): The precise chemical shift of a proton is sensitive to its local electronic environment, which is determined by the molecule's 3D structure. Vicinal coupling constants (³J) between protons on adjacent carbons are related to the dihedral angle between them via the Karplus equation, providing direct insight into ring pucker and side-chain orientation.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds.[15] 2D NOESY experiments generate a map of these spatial proximities, providing a set of distance restraints that are invaluable for defining the overall 3D fold of the molecule in solution.[15]

Experimental Protocol 2: NMR Conformational Analysis (NOESY)

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-azaspiro[3.3]heptane amino acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final concentration of ~10-20 mM.

  • Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥500 MHz).

  • Key Parameters:

    • Mixing Time (τₘ): This is a critical parameter. A range of mixing times (e.g., 100 ms to 800 ms) should be tested to ensure NOEs are in the linear buildup regime, which allows for a more quantitative distance interpretation.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

  • Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform baseline correction.

  • Analysis:

    • Identify cross-peaks in the NOESY spectrum, which indicate spatial proximity between two protons.

    • Integrate the volumes of the cross-peaks. The volume is inversely proportional to the sixth power of the distance between the protons (V ∝ 1/r⁶).

    • Calibrate the distances by using a known, fixed distance within the molecule (e.g., a geminal proton pair) as a reference.

    • Compare the experimentally derived distance restraints to the inter-proton distances measured from the computationally generated low-energy conformers. A strong correlation validates the computational model.

An Integrated Workflow for Conformational Analysis

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_val Validation & Refinement A 1. Initial Structure Generation B 2. DFT Conformer Search & Energy Minimization A->B Identify possible puckers C 3. Predict Spectroscopic Parameters (NMR shifts) B->C For each stable conformer D 4. Propose Low-Energy Conformational Ensemble B->D Rank by relative energy C->D H 8. Compare Predictions with Experimental Data D->H E 5. Compound Synthesis F 6. NMR & X-ray Data Acquisition E->F G 7. Extract Experimental Restraints (NOEs, J-couplings) F->G G->H I 9. Refine Conformational Model H->I Discrepancies? J 10. Correlate Structure with Biological Activity H->J Model Validated I->B Iterate & re-calculate

Caption: Integrated workflow for robust conformational analysis.

Key Structural Features and Stereoelectronic Effects

The conformational preferences of 2-azaspiro[3.3]heptane systems are governed by a delicate balance of steric and electronic factors.

  • Ring Puckering: The azetidine and cyclobutane rings are not planar. They adopt puckered conformations to relieve angle strain. The interplay between the pucker of the two rings defines the overall shape of the scaffold and the orientation of its substituents.

  • Stereoelectronic Effects: These are orbital interactions that depend on the geometry of the molecule.[16][17] In 2-azaspiro[3.3]heptane systems, a key interaction is hyperconjugation involving the nitrogen lone pair (n_N) and the antibonding orbitals (σ) of adjacent C-C or C-H bonds.[18][19] For maximum stabilizing overlap, the donor orbital (n_N) and the acceptor orbital (σ) must be anti-periplanar. This electronic preference can favor one ring pucker over another, even if it is sterically more crowded. Understanding these effects is critical for explaining counterintuitive conformational preferences.[16]

Data Presentation: A Hypothetical Case Study

Imagine an N-acyl-2-azaspiro[3.3]heptane-6-carboxylic acid. A DFT study might reveal two primary low-energy conformers, differing in the pucker of the azetidine ring.

ConformerAzetidine PuckerKey Dihedral Angle (H5-C5-C6-H6)Relative Energy (kcal/mol)Predicted PopulationKey NOE Contact
A Axial-like N-Acyl~145°0.00~75%Strong: N-Acyl CH₃ ↔ H1
B Equatorial-like N-Acyl~105°+0.65~25%Weak: N-Acyl CH₃ ↔ H1

This table clearly summarizes the quantitative data. Experimental validation via NOESY would then be used to confirm the predicted populations. A strong NOE signal between the N-acyl methyl protons and the protons at C1 would provide compelling evidence for the predominance of Conformer A in solution.

Conclusion

The conformational analysis of 2-azaspiro[3.3]heptane-based amino acids is a critical component of modern drug design. Their rigid and unique three-dimensional topology presents both an opportunity and a challenge. By employing a rigorous, integrated workflow that combines the predictive power of computational methods like DFT with the empirical validation of NMR spectroscopy and X-ray crystallography, researchers can develop a high-confidence understanding of the conformational landscape. This knowledge is paramount for translating a novel chemical scaffold into a successful therapeutic agent, enabling the rational design of molecules with superior efficacy, selectivity, and drug-like properties.

References

  • Iván, K. et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. Available at: [Link]

  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. Available at: [Link]

  • Lv, P. et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. Available at: [Link]

  • Pande, V. S., & Rokhsar, D. S. (1998). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 95(4), 1490-1494. Available at: [Link]

  • Basnet, A. et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Shtohryn, D. et al. (2021). 1-Carboxy-Substituted 2-Azaspiro[3.3]heptane and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 9(2), 52-61. Available at: [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]

  • Sivakumar, K. et al. (2013). Computational Protein Design Quantifies Structural Constraints on Amino Acid Covariation. PLoS Computational Biology, 9(11), e1003314. Available at: [Link]

  • Liwo, A. et al. (2007). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 17(2), 187-194. Available at: [Link]

  • Scott, J. D. et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3562–3565. Available at: [Link]

  • Mitchell, E. A. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546–1552. Available at: [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Available at:

  • Cozens, R. et al. (2001). H-1 NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. University of Hertfordshire Research Profiles. Available at: [Link]

  • Sowiński, M. P. et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications, 14(1), 3230. Available at: [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Available at: [Link]

  • Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

  • Karbalayghareh, A. et al. (2023). A Machine Learning Method to Characterize Conformational Changes of Amino Acids in Proteins. bioRxiv. Available at: [Link]

  • Alabugin, I. V. et al. (2023). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ChemRxiv. Available at: [Link]

  • Robertson, A. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • Lee, K. et al. (2016). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 21(11), 1435. Available at: [Link]

  • D'Souza, A. et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6412–6415. Available at: [Link]

  • Hospital, A. et al. (2015). Computational methods for exploring protein conformations. Biochemical Society Transactions, 43(5), 847-853. Available at: [Link]

  • Halab, L. et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(2), 101-22. Available at: [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. National Center for Biotechnology Information. Available at: [Link]

  • Domagała, S. et al. (2008). Stereoelectronic Effects in N-C-S and N-N-C Systems: Experimental and Ab Initio AIM Study. The Journal of Physical Chemistry A, 112(22), 5017-23. Available at: [Link]

  • ResearchGate. (n.d.). The Role of Through-Bond Stereoelectronic Effects in the Reactivity of 3-Azabicyclo[3.3.1]nonanes. ResearchGate. Available at: [Link]

  • Ioniţă, M. I. et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Materials, 14(1), 70. Available at: [Link]

  • Smith, D. M. (n.d.). CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics. University of Bristol. Available at: [Link]

  • Ioniţă, M. I. et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Sciforum. Available at: [Link]

  • Frontera, A. et al. (2021). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry, 45(1), 169-181. Available at: [Link]

  • Böhm, P. & Marx, D. (2020). Ab-Initio Molecular Dynamics Simulation of Condensed-Phase Reactivity: The Electrolysis of Amino Acids and Peptides. Molecules, 25(22), 5437. Available at: [Link]

  • Al-Warhi, T. et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6245. Available at: [Link]

  • Stoltz, B. M. (2018). Demystifying X-ray Crystallography. Caltech. Available at: [Link]

  • ResearchGate. (n.d.). Molecular Dynamics and TD-DFT Study of the Ternary Complexes of Cucurbit[5]uril with Aromatic Amino Acids and Auxiliary Ligands. ResearchGate. Available at: [Link]

  • Cifelli, M. et al. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Molecules, 25(7), 1750. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Stereochemistry of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is a constrained, non-natural amino acid of significant interest in medicinal chemistry. Its rigid spirocyclic scaffold allows for the precise spatial positioning of pharmacophoric elements, which can enhance binding affinity and selectivity for biological targets.[1] This guide provides an in-depth examination of the stereochemical landscape of this molecule, outlines robust analytical methodologies for the determination of its absolute and relative stereochemistry, and explains the scientific rationale behind these advanced protocols.

Introduction: The Strategic Value of Conformational Constraint

In modern drug discovery, controlling the three-dimensional structure of a molecule is paramount. Flexible molecules can adopt numerous conformations, leading to potential off-target effects and reduced potency. Spirocyclic scaffolds, such as the 2-azaspiro[3.3]heptane core, are highly valued because they lock the molecule into a well-defined shape.[1][2] This particular scaffold serves as a bioisostere for piperidine and other cyclic amines commonly found in bioactive compounds.[3][4] The presence of both an amino group and a carboxylic acid on the same carbon (C6) creates a chiral center, making the molecule a unique α-amino acid analogue. Understanding and controlling the stereochemistry at this center is critical, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[5][6]

Molecular Structure and Stereocenter

The core structure features two four-membered rings sharing a single carbon atom (the spiro center). The key stereocenter is at the C6 position, which is bonded to four different groups: the amino group, the carboxylic acid group, and two distinct carbon atoms of the cyclobutane ring.

Figure 1: Structure of this compound with the C6 chiral center highlighted.

The Stereochemical Challenge: Synthesis and Resolution

The synthesis of this compound typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[2] For pharmaceutical applications, a single enantiomer is almost always required. This can be achieved through two primary strategies:

  • Asymmetric Synthesis: Designing a synthetic route that preferentially creates one enantiomer over the other. This often involves the use of chiral catalysts or auxiliaries.[7][8]

  • Chiral Resolution: Separating the enantiomers from a racemic mixture.[9] A common and scalable method is diastereomeric salt formation, where the racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral amine or acid) to form two diastereomeric salts.[9][10] These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.

Analytical Verification: A Multi-Pronged Approach

Confirming the stereochemical identity and purity of the final compound is a non-negotiable step in drug development. No single technique is universally sufficient; instead, a combination of methods provides the highest level of confidence.[11]

Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining enantiomeric purity (also known as enantiomeric excess, or ee). The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated.[12]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection (The "Why"): The choice of CSP is critical. For amino acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD-H) are often a successful starting point due to their broad applicability and ability to form transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions.

  • Mobile Phase Screening:

    • Initial Conditions: Start with a simple mobile phase, such as a mixture of Hexane/Isopropanol (IPA)/Trifluoroacetic Acid (TFA) in a 90:10:0.1 ratio. The apolar hexane is the weak solvent, IPA is the polar modifier that influences retention, and the TFA additive is crucial for protonating the amino and carboxyl groups to ensure sharp peak shapes and consistent interactions with the CSP.

    • Optimization: If separation is poor, systematically vary the percentage of the polar modifier (IPA). Increasing IPA content generally decreases retention time. For highly polar compounds, a "polar organic mode" using acetonitrile or methanol with additives may be necessary.

  • Data Acquisition & Analysis:

    • Inject the racemic standard to determine the retention times (t_R) of both the (R)- and (S)-enantiomers.

    • Calculate the resolution factor (R_s). An R_s value > 1.5 is considered baseline separation, which is ideal for accurate quantification.

    • Inject the sample of the single enantiomer to confirm its identity and quantify the area of the minor enantiomeric peak to calculate the enantiomeric excess (% ee).

Data Presentation: Representative HPLC Results

ColumnMobile Phase (v/v/v)Flow Rate (mL/min)t_R1 (min)t_R2 (min)Resolution (R_s)
Chiralpak AD-HHexane/IPA/TFA (80:20:0.1)1.08.510.21.8
Chiralcel OD-HHexane/EtOH/TFA (90:10:0.1)0.812.113.51.6

Note: Data are illustrative examples for methodology demonstration.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve Racemic Standard & Test Sample in Mobile Phase inject Inject onto Chiral Column prep->inject separate Isocratic Elution inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess (%ee) and Resolution (Rs) integrate->calculate report report calculate->report Generate Report

Figure 2: Standard workflow for determination of enantiomeric excess by chiral HPLC.
Complementary Technique: NMR Spectroscopy

While standard NMR cannot distinguish between enantiomers, it is an indispensable tool for confirming the overall chemical structure.[13] To use NMR for chiral analysis, one must induce a diastereomeric difference.[14]

  • Chiral Derivatizing Agents (CDAs): The amino acid can be reacted with a chiral agent, such as Mosher's acid chloride, to form a mixture of diastereomers. These diastereomers have distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing their ratio (and thus the original ee) to be determined by integration.[14][15]

  • Chiral Solvating Agents (CSAs): These agents (e.g., (R)-1,1'-bi-2-naphthol) form transient, rapidly-exchanging diastereomeric complexes with the analyte in the NMR tube.[16] This can induce small but measurable differences in the chemical shifts of the enantiomers, providing a non-covalent method for assessing enantiopurity.[16]

Protocol: Enantiomeric Purity via Chiral Derivatization (¹⁹F NMR)

  • Derivatization: React a sample of the amino acid with a chiral fluorinated CDA (e.g., (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid) under appropriate coupling conditions (e.g., with EDC/HOBt).[15]

  • Sample Prep: Carefully purify the resulting diastereomeric amides to remove any unreacted starting materials. Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. The fluorine nucleus is highly sensitive and often provides baseline-resolved signals for the two diastereomers with a clean background.

  • Analysis: Integrate the signals corresponding to the two diastereomers. The ratio of the integrals directly reflects the enantiomeric ratio of the starting amino acid.

Absolute Configuration: The Gold Standard Methods

Determining enantiomeric excess tells you how pure your sample is, but it doesn't tell you if you have the (R)- or (S)-enantiomer. For that, more advanced techniques are required.

  • X-Ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule.[11] It provides an unambiguous 3D map of the atoms in a single crystal. The primary challenge is obtaining a crystal of sufficient quality, which can be difficult for complex organic molecules.[5][17]

  • Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13][17] It is particularly valuable when single crystals cannot be grown.[5][17] The process involves:

    • Measuring the experimental VCD spectrum of the enantiomerically pure sample.

    • Performing high-level quantum chemical calculations (Density Functional Theory, DFT) to predict the theoretical VCD spectra for both the (R)- and (S)-enantiomers.[18][19]

    • Comparing the experimental spectrum to the two calculated spectra. A match in the pattern of positive and negative bands confidently assigns the absolute configuration.[5][17]

VCD_Logic exp_spec Measure Experimental VCD Spectrum of Sample compare Compare Experimental and Theoretical Spectra exp_spec->compare Experimental Data calc_R Calculate Theoretical VCD Spectrum for (R)-Enantiomer (DFT) calc_R->compare Theoretical Model 1 calc_S Calculate Theoretical VCD Spectrum for (S)-Enantiomer (DFT) calc_S->compare Theoretical Model 2 assign_R Assign Absolute Configuration as (R) compare->assign_R Match assign_S Assign Absolute Configuration as (S) compare->assign_S Match

Figure 3: Logical workflow for absolute configuration assignment using Vibrational Circular Dichroism (VCD).

Conclusion

The stereochemistry of this compound is a critical design element for its application in drug discovery. Its rigid framework offers a distinct advantage for creating selective and potent therapeutics. A rigorous and multi-faceted analytical approach is essential to ensure stereochemical integrity. Chiral HPLC serves as the primary tool for quantifying enantiomeric purity, while advanced techniques like NMR with chiral auxiliaries, X-ray crystallography, and Vibrational Circular Dichroism are employed to provide irrefutable proof of structure and absolute configuration. By integrating these methods, researchers can proceed with confidence in the development of novel drug candidates based on this promising molecular scaffold.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link].

  • Books Gateway. Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. 2007. Available from: [Link].

  • RSC Publishing. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? 2023. Available from: [Link].

  • PubMed. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. 2010. Available from: [Link].

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. 2010. Available from: [Link].

  • Springer. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. 2010. Available from: [Link].

  • Chemical Communications (RSC Publishing). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Available from: [Link].

  • RSC Publishing. Insight into vibrational circular dichroism of proteins by density functional modeling. 2018. Available from: [Link].

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. 2025. Available from: [Link].

  • PubMed Central. A stereochemical journey around spirocyclic glutamic acid analogs. Available from: [Link].

  • PubChem. This compound. Available from: [Link].

  • Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. 2008. Available from: [Link].

  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. 2022. Available from: [Link].

  • Nanalysis. Enantiomers – Image | Mirror Image. 2019. Available from: [Link].

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. 2015. Available from: [Link].

  • MDPI. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available from: [Link].

  • Wikipedia. Chiral resolution. Available from: [Link].

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link].

  • PubMed Central. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. 2013. Available from: [Link].

  • SpringerLink. Analytical techniques. Available from: [Link].

  • Analyst (RSC Publishing). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. 2023. Available from: [Link].

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. 2025. Available from: [Link].

  • PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link].

  • PubMed. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Available from: [Link].

  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. 2011. Available from: [Link].

  • PubMed. Enantioselective methodologies for the synthesis of spiro compounds. Available from: [Link].

Sources

Literature review of spirocyclic amino acids in drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Application of Spirocyclic Amino Acids in Modern Medicinal Chemistry

Introduction: Beyond Flatland – The Imperative of Three-Dimensionality in Drug Design

The paradigm of drug discovery has progressively shifted from a two-dimensional perspective of molecular structure to a more nuanced appreciation of three-dimensional (3D) architecture. The limitations of flat, aromatic-rich molecules, often referred to as "flatland" compounds, have become increasingly apparent, particularly in their struggles with target selectivity and favorable pharmacokinetic profiles.[1] The introduction of sp³-hybridized centers to create more complex and rigid 3D structures is a proven strategy to overcome these hurdles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are an exemplary class of motifs that confer significant rigidity and a well-defined 3D geometry to a molecule. This guide, intended for researchers and professionals in drug development, will explore the burgeoning role of spirocyclic amino acids as powerful tools in medicinal chemistry, with a focus on their synthesis, conformational influence, and application in the design of novel therapeutics.

The Spirocyclic Advantage: Engineering Superior Molecular Properties

The incorporation of spirocyclic amino acids into peptides and small molecules offers a multitude of advantages that address common challenges in drug development.[2]

  • Conformational Rigidity and Pre-organization: Linear peptides are often plagued by their inherent flexibility, leading to a significant entropic penalty upon binding to their target. By "locking" the peptide backbone into a specific conformation, spirocyclic amino acids pre-organize the molecule into its bioactive conformation, which can lead to enhanced binding affinity and potency.[3] This conformational constraint also improves resistance to proteolytic degradation, a major hurdle for peptide-based therapeutics.[4]

  • Mimicking Secondary Structures: The rigid framework of spirocyclic amino acids can effectively mimic protein secondary structures such as β-turns.[5] This is crucial for disrupting protein-protein interactions (PPIs), which are often mediated by such structural motifs. The ability to present key side-chain functionalities in a precise spatial orientation allows for the design of potent and selective PPI inhibitors.

  • Improved Physicochemical Properties: The introduction of a spirocyclic scaffold can significantly impact a molecule's physicochemical properties. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds can lead to improved solubility, reduced lipophilicity (logP), and enhanced metabolic stability.[1] These modifications are critical for improving a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds represent a largely unexplored area of chemical space, offering opportunities for the discovery of novel intellectual property.[6] Their unique 3D topologies can lead to interactions with biological targets that are inaccessible to more conventional, planar molecules.

Synthesis of Spirocyclic Amino Acids: Building the Scaffolds of Innovation

The synthesis of spirocyclic amino acids can be challenging due to the creation of a quaternary carbon center. However, several robust synthetic strategies have been developed to access a diverse range of these valuable building blocks.

Key Synthetic Methodologies

Two of the most prevalent methods for the synthesis of α-amino acids, the Strecker synthesis and the Curtius rearrangement, have been successfully adapted for the preparation of spirocyclic analogues.

  • Strecker Synthesis: This classical method involves the reaction of a ketone with a cyanide source and an amine. For spirocyclic amino acids, a spirocyclic ketone serves as the starting material. The resulting α-aminonitrile is then hydrolyzed to yield the desired amino acid.[7][8]

  • Curtius Rearrangement: This rearrangement reaction converts a carboxylic acid into a primary amine with the loss of one carbon atom. In the context of spirocyclic amino acids, a spirocyclic carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. Subsequent hydrolysis or trapping with a nucleophile yields the amine.[9][10]

  • 1,3-Dipolar Cycloaddition: This powerful reaction is particularly useful for the synthesis of spiro-pyrrolidinyl-oxindole scaffolds, which are found in numerous bioactive natural products.[9] An azomethine ylide, generated in situ from an isatin and an amino acid, undergoes a cycloaddition reaction with a dipolarophile to construct the spirocyclic system with high stereocontrol.[2][6]

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of representative spirocyclic scaffolds.

Protocol 1: Synthesis of a Spiro[3.3]heptane α-Amino Acid via a Modified Strecker Synthesis

This protocol outlines the synthesis of a spiro[3.3]heptane-based amino acid, a scaffold known to impart significant conformational rigidity.

  • Imine Formation:

    • To a solution of spiro[3.3]heptan-2-one (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Formation of α-Aminonitrile:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-aminonitrile.

  • Hydrolysis to the Amino Acid:

    • To the crude α-aminonitrile, add 6 M hydrochloric acid.

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature and wash with dichloromethane to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) using a suitable base (e.g., 2 M NaOH).

    • The amino acid will precipitate out of solution. Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.

Protocol 2: Synthesis of a Spiro-Pyrrolidinyl-Oxindole via 1,3-Dipolar Cycloaddition

This protocol describes a one-pot, three-component reaction to generate a complex spirocyclic scaffold.

  • Reaction Setup:

    • In a round-bottom flask, combine isatin (1.0 eq), an α,β-unsaturated carbonyl compound (e.g., a chalcone, 1.0 eq), and L-proline or sarcosine (1.1 eq) in ethanol.

  • Cycloaddition Reaction:

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product often precipitates out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

    • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_synthesis Synthesis of Spirocyclic Amino Acids Start Spirocyclic Ketone or Carboxylic Acid Strecker Strecker Synthesis (Ketone -> Amino Acid) Curtius Curtius Rearrangement (Acid -> Amine) Dipolar 1,3-Dipolar Cycloaddition (e.g., Spiro-oxindoles) Product Spirocyclic Amino Acid

Conformational Control: The Impact of Spirocyclic Amino Acids on Peptide Structure

The defining feature of spirocyclic amino acids is their ability to rigidly constrain the peptide backbone. This has profound implications for the overall conformation of a peptide and is a key driver of their utility in drug design.

Dihedral Angle Restriction and the Ramachandran Plot

The conformation of a peptide backbone is defined by the torsional angles phi (φ) and psi (ψ).[11] The Ramachandran plot graphically represents the sterically allowed combinations of these angles for each amino acid.[7][12] Natural amino acids (with the exception of glycine and proline) have a relatively broad range of allowed conformations.

Spirocyclic amino acids, due to their rigid cyclic structures, severely restrict the accessible φ and ψ angles. This forces the peptide backbone into a well-defined and predictable conformation. For example, the incorporation of a spiro[3.3]heptane-based amino acid can lock the peptide into a specific turn or helical conformation, depending on the stereochemistry and point of attachment of the amino and carboxyl groups.

Physicochemical Properties: A Comparative Analysis

The introduction of a spirocyclic scaffold can significantly alter the physicochemical properties of an amino acid compared to its natural counterparts. These changes can be leveraged to optimize the drug-like properties of a molecule.

PropertyNatural Amino Acids (e.g., Leucine)Spiro[3.3]heptane-2-carboxylic acidRationale for Change
Molecular Weight ( g/mol ) 131.17140.18[13]Increased due to the larger spirocyclic scaffold.
logP (octanol/water) ~1.7~1.8[13]Can be modulated by the nature of the spirocycle; often leads to a more favorable balance of lipophilicity.
Polar Surface Area (PSA) (Ų) ~63.337.3[13]The rigid, non-polar hydrocarbon framework of the spirocycle can shield polar groups, potentially improving membrane permeability.
pKa (α-COOH) ~2.36Varies with structureThe electronic environment of the spirocycle can influence the acidity of the carboxylic acid.
pKa (α-NH₂) ~9.60Varies with structureThe steric hindrance and electronic effects of the spirocycle can affect the basicity of the amino group.

Table 1: A comparative overview of the physicochemical properties of a natural amino acid versus a representative spirocyclic amino acid.

Applications in Drug Discovery: Case Studies

The theoretical advantages of spirocyclic amino acids have been successfully translated into the discovery and development of novel therapeutic agents across various disease areas.

Case Study 1: Spirapril - An Angiotensin-Converting Enzyme (ACE) Inhibitor

Spirapril is an ACE inhibitor used for the treatment of hypertension.[1][14] Its structure features a spirocyclic amino acid that plays a crucial role in its activity and pharmacokinetic profile. The synthesis of spirapril involves the coupling of a spirocyclic amino acid derivative with another amino acid ester.[4] The rigid spirocyclic scaffold helps to properly orient the functional groups required for binding to the active site of ACE, contributing to its high potency.

Case Study 2: BACE1 Inhibitors for Alzheimer's Disease

β-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[6][13] The development of BACE1 inhibitors has been a major focus of research, and spirocyclic scaffolds have emerged as a promising strategy. The rigid nature of the spirocycle allows for precise positioning of pharmacophoric elements within the enzyme's active site, leading to potent and selective inhibitors.[15][16] Structure-based drug design has been instrumental in the development of these compounds, with the spirocyclic core serving as a rigid anchor to optimize interactions with the target.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of spirocyclic amino acids into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]

Protocol 3: Manual Fmoc-SPPS with a Spirocyclic Amino Acid

This protocol outlines the general steps for incorporating an Fmoc-protected spirocyclic amino acid into a growing peptide chain on a solid support.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Drain the piperidine solution and wash the resin thoroughly with DMF.

  • Coupling of the Spirocyclic Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected spirocyclic amino acid (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base such as diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

  • Washing:

    • Drain the coupling solution and wash the resin extensively with DMF to remove any unreacted reagents.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane and water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

G Resin Resin with Growing Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-Spiro-AA (HATU, DIEA, DMF) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage from Resin & Deprotection (TFA) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Future Outlook and Conclusion

Spirocyclic amino acids are poised to play an increasingly important role in the future of drug discovery. As our understanding of the structural requirements for targeting complex biological systems like PPIs continues to grow, the demand for sophisticated molecular scaffolds that offer precise conformational control will only increase. Advances in synthetic methodology will undoubtedly lead to a greater diversity of accessible spirocyclic amino acids, further expanding the medicinal chemist's toolbox. The continued integration of computational modeling with synthetic chemistry will enable the rational design of spirocyclic amino acid-containing molecules with optimized properties for specific therapeutic applications.

References

  • Dandia, A., et al. (2021). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure, 1244, 130953.
  • PubChem. (n.d.). Spiro[3.3]heptane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 548.
  • St-gelais, M., et al. (2012). Spirocyclic sulfamides as β-secretase 1 (BACE-1) inhibitors for the treatment of Alzheimer's disease: utilization of structure based drug design, WaterMap, and CNS penetration studies to identify centrally efficacious inhibitors. Journal of Medicinal Chemistry, 55(21), 9224–9239.
  • Efremov, I. V., et al. (2012). Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design. Journal of Medicinal Chemistry, 55(21), 9069–9088.
  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834.
  • Wikipedia. (2023, December 19). Peptide synthesis. [Link]

  • Schramm, C., et al. (1999). Cyclic Aromatic Amino Acids with Constrained χ(1) and χ (2) Dihedral Angles. Methods in Molecular Medicine, 23, 321–338.
  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • PubChem. (n.d.). 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wikipedia. (2023, November 27). Curtius rearrangement. [Link]

  • Wikipedia. (2023, October 29). Ramachandran plot. [Link]

  • Proteopedia. (2023, February 1). Ramachandran Plot. [Link]

  • Chemistry Steps. (n.d.). The Curtius Rearrangement. [Link]

  • Howl, J. (Ed.). (2005).
  • Der Pharma Chemica. (n.d.). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Gravenfors, Y., et al. (2013). Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. Journal of Medicinal Chemistry, 56(8), 3379–3403.
  • CRAN. (n.d.). Alakazam: Amino acid physicochemical property analysis. [Link]

  • ResearchGate. (2013). (PDF) Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. [Link]

  • Trabocchi, A., et al. (2017). Design and synthesis of bicyclic acetals as Beta Secretase (BACE1) inhibitors. Bioorganic & Medicinal Chemistry, 25(10), 2769–2776.
  • PharmacologyOnLine. (2013). The Ramachandran plot. [Link]

  • PubMed. (1993). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 46(1), 151–167.
  • EBI. (n.d.). Sample plots: 1. Ramachandran plot. [Link]

  • De Simone, A., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8878.
  • ResearchGate. (n.d.). Comparison of physicochemical properties a–d, Comparison of amino acid.... [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biomolecular Concepts, 1(3-4), 271–283.
  • PubChemLite. (n.d.). Spiro[3.3]heptane-2-carboxylic acid (C8H12O2). [Link]

  • Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 54(16), 4585–4603.
  • ResearchGate. (n.d.). The planar peptide group showing dihedral angles and bond length. The.... [Link]

  • Nielsen, D. S., et al. (2017). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Scientific Reports, 7(1), 1–11.
  • D'Andrea, L. D., & Isernia, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782.
  • YouTube. (2021, August 17). Protein/peptide dihedral angles and Ramachandran plots. [Link]

Sources

The Emerging Potential of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional chemical space. Three-dimensional molecular architectures are increasingly sought after for their ability to provide enhanced target engagement and novel intellectual property. Within this paradigm, the 2-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif. This in-depth technical guide focuses on the synthesis and, most critically, the potential biological activities of derivatives of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. This unique, conformationally restricted amino acid presents a promising starting point for the development of novel therapeutics, particularly in the realms of neuroscience and oncology. While direct biological data on its derivatives remains nascent, this guide will synthesize the available chemical knowledge and extrapolate potential applications based on isosteric relationships and the broader activities of related spirocyclic compounds.

Introduction: The Rationale for Spirocyclic Scaffolds in Medicinal Chemistry

The design of small molecule drugs has historically been dominated by flat, aromatic structures. However, the limitations of "flatland" chemistry, including off-target effects and poor physicochemical properties, have become increasingly apparent. The incorporation of three-dimensionality into drug candidates can lead to significant improvements in:

  • Target Specificity: A more defined three-dimensional shape can result in more precise interactions with the target protein, reducing off-target binding and associated side effects.

  • Physicochemical Properties: Spirocyclic scaffolds, like the 2-azaspiro[3.3]heptane core, have been shown to improve aqueous solubility and metabolic stability compared to their carbocyclic or less rigid heterocyclic counterparts.

  • Novelty and Patentability: The exploration of novel chemical space provides opportunities for the discovery of first-in-class medicines with strong intellectual property protection.

The 2-azaspiro[3.3]heptane moiety, in particular, has garnered significant attention as a bioisostere for commonly used fragments such as piperidine and morpholine. Its rigid structure and the defined vectors for substituent placement make it an attractive building block for rational drug design.

The Core Scaffold: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

The title compound, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, is a novel, non-natural amino acid that combines the desirable features of the spiro[3.3]heptane system with the versatile chemical handles of an amino acid.[1] Its synthesis has been reported, making it an accessible building block for further chemical exploration.[1]

The key structural features of this scaffold are:

  • Spirocyclic Core: The two fused four-membered rings create a rigid, three-dimensional structure.

  • Amino and Carboxylic Acid Groups: These functional groups, attached to the same carbon, provide two points for derivatization, allowing for the creation of diverse chemical libraries.

  • Conformational Restriction: The rigidity of the scaffold limits the conformational freedom of the molecule, which can pre-organize the pharmacophoric elements for optimal target binding, potentially increasing potency.

The synthesis of this core scaffold is a critical first step in harnessing its potential. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its analogues has been described in the literature.[1] A key strategy involves the construction of the spirocyclic core through sequential ring closure reactions. While specific, detailed protocols are proprietary or vary between research groups, a conceptual workflow can be illustrated.

G cluster_0 Synthetic Workflow Start Commercially Available Starting Materials Step1 Formation of First Azetidine Ring Start->Step1 Ring formation Step2 Introduction of Precursors for Second Ring Step1->Step2 Derivatization Step3 Cyclization to form Spiro[3.3]heptane Core Step2->Step3 Intramolecular cyclization Step4 Functional Group Interconversion to yield Amino Acid Step3->Step4 e.g., Strecker or Bucherer-Bergs reaction followed by hydrolysis End 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid Step4->End

Caption: Conceptual workflow for the synthesis of the core scaffold.

Potential Biological Activities and Therapeutic Applications

While specific biological data for derivatives of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid are not yet widely published, its structural characteristics suggest significant potential in several therapeutic areas. The following sections explore these possibilities based on the principle of bioisosterism and the known activities of conformationally restricted amino acids.

Neuroscience: Targeting GABAergic Pathways

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and modulation of GABAergic signaling is a key strategy for treating anxiety, epilepsy, and other neurological disorders. The development of conformationally restricted GABA analogues is a well-established approach to achieve receptor subtype selectivity and improved pharmacokinetic properties.

The 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid scaffold can be considered a rigid analogue of GABA.[1] The fixed spatial relationship between the amino and carboxylic acid groups could lead to selective interactions with GABA receptors or transporters.

G cluster_0 Hypothetical GABAergic Modulation Derivative 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid Derivative R-group modifications GABA_R GABAA/GABAB Receptors Derivative->GABA_R Binding GAT GABA Transporters (GATs) Derivative->GAT Binding Outcome1 Agonism/Antagonism GABA_R->Outcome1 Outcome2 Inhibition of GABA reuptake GAT->Outcome2

Caption: Potential mechanisms of action in the GABAergic system.

Causality in Experimental Design: To explore this potential, initial screening of a library of derivatives should focus on binding assays for GABAA and GABAB receptors, as well as functional assays to determine agonist or antagonist activity. Subsequently, GABA uptake inhibition assays would elucidate any interaction with GABA transporters. The "R-groups" in the diagram represent points of diversification on the core scaffold, such as acylation of the amino group or esterification of the carboxylic acid, to modulate potency, selectivity, and drug-like properties.

Oncology: Development of Novel Anti-proliferative Agents

Amino acid metabolism is often dysregulated in cancer cells to support their rapid growth and proliferation. Targeting amino acid transporters and metabolic enzymes is therefore a promising strategy for cancer therapy. The unique structure of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid could be exploited to design derivatives that act as:

  • Mimetics of natural amino acids: Derivatives could be designed to compete with natural amino acids for uptake by cancer-specific transporters, thereby starving the cells of essential nutrients.

  • Enzyme inhibitors: The rigid scaffold could serve as a template for designing potent and selective inhibitors of enzymes involved in amino acid metabolism.

Data Presentation: Hypothetical Screening Cascade

A hypothetical screening cascade for identifying anticancer activity is presented below. This structured approach ensures a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

Phase Experiment Purpose Example Readout
Primary Screening Cell viability/proliferation assays (e.g., MTT, CellTiter-Glo)To identify derivatives with cytotoxic or cytostatic effects against a panel of cancer cell lines.IC50 values
Secondary Screening Amino acid uptake assaysTo determine if the observed cytotoxicity is due to inhibition of amino acid transport.% Inhibition of radiolabeled amino acid uptake
Mechanism of Action Target-based enzymatic assaysTo identify specific molecular targets within amino acid metabolic pathways.Ki or IC50 values
In Vivo Efficacy Xenograft tumor modelsTo evaluate the anti-tumor activity of lead compounds in a living organism.Tumor growth inhibition (%)
Other Potential Applications

The versatility of the 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid scaffold extends beyond neuroscience and oncology. Its ability to introduce conformational rigidity makes it a valuable tool in the design of peptide mimetics and inhibitors of protein-protein interactions. Further research may uncover applications in areas such as infectious diseases and metabolic disorders.

Future Directions and Conclusion

The exploration of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid derivatives is still in its early stages. The synthesis of this novel, conformationally restricted amino acid opens up exciting new avenues for drug discovery.[1] While the biological activities of its derivatives are yet to be extensively documented in peer-reviewed literature, the foundational principles of medicinal chemistry provide a strong rationale for their potential as therapeutic agents.

Future research should focus on:

  • Library Synthesis: The creation of diverse libraries of derivatives by modifying the amino and carboxylic acid functionalities, as well as the azetidine nitrogen.

  • Systematic Biological Screening: The evaluation of these libraries in a wide range of biological assays to identify novel activities.

  • Structural Biology: The use of techniques such as X-ray crystallography and NMR to understand the binding modes of active compounds and guide further optimization.

References

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]

Sources

Methodological & Application

Protocol for incorporating 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid in SPPS.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Incorporating 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid in SPPS

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformationally Constrained Scaffolds

In the landscape of modern drug discovery, the pursuit of peptides with enhanced therapeutic properties—such as increased potency, metabolic stability, and receptor selectivity—is paramount. A key strategy in this endeavor is the incorporation of non-natural, conformationally restricted amino acids. This compound is a prime example of such a building block. Its rigid spirocyclic core introduces a well-defined three-dimensional geometry into the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby enhancing its affinity for its biological target.[1]

The inherent steric bulk of this α,α-disubstituted amino acid, however, presents a significant challenge during Solid-Phase Peptide Synthesis (SPPS). The quaternary carbon at the α-position and the adjacent spirocyclic system sterically hinder the approach of both the incoming activated amino acid and the nucleophilic amine of the subsequent residue.[2] Consequently, standard SPPS coupling protocols are often inefficient, leading to low coupling yields and the accumulation of deletion sequences.

This document provides a comprehensive guide and a robust starting protocol for the successful incorporation of this compound into peptide sequences using a Boc-protection strategy. The methodologies described are grounded in established principles for overcoming the challenges associated with sterically hindered amino acids.[2]

Core Principles for Incorporating Sterically Hindered Amino Acids

The successful incorporation of this compound hinges on enhancing the kinetics of the amide bond formation to overcome the high activation energy imposed by steric hindrance. The following principles are central to the recommended protocol:

  • Potent Activation Chemistry: Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient.[2] The protocol necessitates the use of more potent uronium or phosphonium salt-based coupling reagents, such as HATU, HBTU, or PyBOP. These reagents form highly reactive O-acylisourea or phosphonium esters, which are more effective at acylating sterically hindered amines.[3]

  • Optimized Reaction Conditions: To further drive the reaction to completion, adjustments to reaction time, temperature, and solvent are crucial. Extended coupling times and the use of microwave-assisted SPPS (MA-SPPS) can provide the necessary energy to overcome the activation barrier.[2]

  • Enhanced Solvation: Maintaining good solvation of the growing peptide chain on the solid support is critical to prevent aggregation, which can further impede coupling efficiency.[2] N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in this regard.

  • Iterative Coupling and Monitoring: For particularly challenging couplings, a "double coupling" strategy is recommended. This involves repeating the coupling step with fresh reagents to ensure the highest possible yield. In-process monitoring, such as the qualitative Kaiser test, is essential to confirm the completion of the coupling reaction before proceeding to the next cycle.

Experimental Workflow and Protocols

The following sections detail the step-by-step procedures for the deprotection of the resin-bound peptide, the activation and coupling of this compound, and subsequent capping of unreacted sites.

Diagram of the SPPS Cycle

The general workflow for a single cycle of amino acid incorporation in Boc-based SPPS is illustrated below.

SPPS_Cycle cluster_deprotection Step 1: Boc Deprotection cluster_neutralization Step 2: Neutralization cluster_coupling Step 3: Coupling Deprotection Resin-Peptide-NH-Boc + TFA in DCM Deprotected Resin-Peptide-NH3+TFA- Deprotection->Deprotected Cleavage of Boc group Neutralization Resin-Peptide-NH3+TFA- + DIPEA in DMF/DCM Neutralized Resin-Peptide-NH2 Neutralization->Neutralized Formation of free amine Coupling Resin-Peptide-NH2 + Activated Amino Acid Coupled Resin-Peptide-NH-CO-AA Coupling->Coupled Amide Bond Formation

Caption: General workflow for one cycle of Boc-SPPS.

Protocol 1: Boc Group Deprotection and Neutralization

This procedure must be completed before the coupling step to expose the N-terminal amine of the growing peptide chain.

  • Resin Swelling: Swell the peptide-resin (1.0 eq) in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Drain the DCM and add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM. Agitate for 1 minute, drain, and add a fresh solution of 25-50% TFA in DCM. Agitate for an additional 20-30 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (1x) to remove residual acid, and then with DMF (5x) to prepare for the coupling step.

  • Neutralization: Add a solution of 10% Diisopropylethylamine (DIPEA) in DMF to the resin and agitate for 5-10 minutes. This step is crucial to neutralize the trifluoroacetate salt and generate the free amine necessary for coupling.[2]

  • Final Wash: Drain the neutralization solution and wash the resin with DMF (3x). Proceed immediately to the coupling protocol.

Protocol 2: Recommended Coupling of this compound

This protocol is a recommended starting point and may require optimization based on the specific peptide sequence. A double coupling is advised to maximize incorporation efficiency.

Reagent Preparation (Pre-activation):

In a separate vessel, dissolve this compound (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) and allow the solution to pre-activate for 1-5 minutes before adding to the resin.

First Coupling:

  • Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture for 2 to 4 hours at room temperature. For automated synthesizers, a 45-60 minute coupling time can be used as a starting point.

  • Drain the reaction vessel and wash the resin with DMF (3x).

Monitoring (Optional but Recommended):

  • Take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test.

  • A blue color indicates the presence of unreacted primary amines, signifying an incomplete coupling. A yellow or colorless result suggests a complete reaction.

Second Coupling (Recommended):

  • Prepare a fresh pre-activated solution of this compound as described above.

  • Add this solution to the resin and agitate for another 2 to 4 hours.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and then DCM (3x).

Diagram of the Coupling Reaction

Caption: Schematic of the HATU-mediated coupling reaction.

Quantitative Data and Reagent Summary

The following table provides a summary of the recommended reagents and their molar equivalents relative to the resin's functional loading for the coupling step.

ReagentMolar Equivalents (eq)Purpose
This compound4.0The amino acid to be incorporated.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)3.9Potent coupling reagent for activation of the carboxylic acid.
DIPEA (N,N-Diisopropylethylamine)8.0Non-nucleophilic base for activation and in situ neutralization.
DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)-Reaction solvent. NMP is preferred for its superior solvating properties.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If the Kaiser test remains strongly positive after a double coupling, consider extending the coupling time (e.g., overnight) or utilizing microwave-assisted SPPS.[2] Microwave energy can significantly accelerate the coupling of hindered amino acids.

  • Aggregation: For long or hydrophobic peptide sequences, aggregation can become a significant issue.[2] Using NMP as the solvent, or a mixture of DMF/DCM/NMP, can help to disrupt secondary structures and improve reaction efficiency.

  • Alternative Coupling Reagents: While HATU is highly effective, other potent reagents like HBTU, HCTU, or phosphonium salts like PyBOP can also be employed. The choice may depend on reagent availability and the specific sequence context.

Conclusion

The incorporation of this compound into synthetic peptides is a challenging yet achievable goal that offers significant potential for designing novel therapeutics. The steric hindrance of this unique building block demands a departure from standard SPPS protocols. By employing potent coupling reagents, optimized reaction conditions including double coupling, and careful monitoring, researchers can successfully integrate this valuable scaffold into their peptide sequences. The protocols provided herein serve as a validated starting point, empowering scientists to harness the structural benefits of conformationally constrained amino acids in their drug discovery efforts.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515–521. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944–1947. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

Navigating the Challenges of Steric Hindrance: A Guide to Coupling Reagents for 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Sterically Encumbered Amino Acids

In the realm of peptide synthesis and drug development, the incorporation of structurally complex and sterically hindered amino acids presents a significant hurdle. 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, with its rigid spirocyclic core, exemplifies this challenge. The steric bulk surrounding both the carboxylic acid and the amino group can dramatically impede the progress of amide bond formation, leading to slow reaction kinetics, incomplete conversions, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore not merely a procedural choice, but a critical determinant of success in synthesizing peptides and molecules containing this unique building block. This guide provides a detailed analysis of suitable coupling reagents, their mechanisms of action, and optimized protocols to overcome the challenges posed by this sterically demanding substrate.

Comparative Analysis of High-Efficiency Coupling Reagents

The formation of an amide bond necessitates the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. For sterically hindered substrates, the efficiency of this activation and the reactivity of the resulting intermediate are paramount. Modern coupling reagents, particularly uronium/aminium salts and phosphonium salts, have largely superseded older methods like carbodiimides for such demanding applications due to their superior performance.[1][2]

Here, we evaluate a selection of premier coupling reagents renowned for their efficacy in difficult coupling scenarios.

ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, low racemization, effective for hindered amino acids.[3][4]Byproducts can be challenging to remove; potential for allergic reactions.[5][6]
COMU Uronium/Aminium SaltComparable efficiency to HATU, non-explosive, water-soluble byproducts.[7][8][9]May require double coupling for extremely hindered systems.[7][10]
T3P® Phosphonic Acid AnhydrideExcellent for preventing epimerization, water-soluble byproducts, non-toxic.[11][12][13]Typically requires a base for activation.[14][15]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has long been a gold standard for difficult couplings. Its mechanism involves the formation of a highly reactive OAt-active ester, and the pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state.[3][5][16]

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers reactivity comparable to HATU but with a superior safety profile.[4][7] It is based on OxymaPure, which is a safer alternative to the potentially explosive HOBt and HOAt additives used with other reagents.[9] The byproducts of COMU-mediated reactions are generally water-soluble, simplifying purification.[8]

T3P® (Propanephosphonic acid anhydride) is a versatile and mild coupling reagent that is particularly effective at minimizing racemization.[12][13] It activates the carboxylic acid by forming a mixed anhydride. A key advantage of T3P is that its byproducts are water-soluble, allowing for straightforward aqueous workup.[11][14]

Mechanistic Insights into Coupling Reagent Action

Understanding the underlying mechanisms of these reagents is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes.

HATU_Mechanism RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg Deprotonation Base Base (e.g., DIPEA) OAt_ester OAt-Active Ester RCOO_neg->OAt_ester Attack on HATU HATU HATU Amide Amide Product OAt_ester->Amide Nucleophilic Attack HOAt HOAt byproduct OAt_ester->HOAt Urea Tetramethylurea byproduct OAt_ester->Urea Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide bond formation.

T3P_Mechanism RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg Deprotonation Base Base Active_Intermediate Activated Intermediate RCOO_neg->Active_Intermediate Attack on T3P® T3P T3P® Amide Amide Product Active_Intermediate->Amide Nucleophilic Attack Byproduct Water-Soluble Byproducts Active_Intermediate->Byproduct Amine R'-NH₂

Caption: General mechanism of T3P®-mediated amide bond formation.

Experimental Protocols

The following protocols are designed as a starting point for the coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific coupling partner.

Protocol 1: HATU-Mediated Coupling
  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.

  • Activation: In a separate flask, dissolve HATU (1.1-1.2 eq) in the same anhydrous solvent. Add the HATU solution to the carboxylic acid/base mixture and stir for 15-30 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add the amine coupling partner (1.0-1.2 eq) to the activated mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC). For sterically hindered couplings, the reaction may require several hours to overnight.

  • Workup and Purification: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH4Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: COMU-Mediated Coupling
  • Reagent Preparation: Dissolve this compound (1.0 eq) and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.[10]

  • Base Addition: Add DIPEA (2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • COMU Addition: Add COMU (1.1-1.2 eq) to the cooled solution in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-16 hours, monitoring the progress by LC-MS or TLC. For particularly challenging couplings, a "double coupling" may be performed, where a second portion of activated acid is added after an initial coupling period.[7]

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. The water-soluble byproducts will be removed in the aqueous layers. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: T3P®-Mediated Coupling
  • Reagent Preparation: Dissolve this compound (1.0 eq) and the amine coupling partner (1.0-1.2 eq) in a suitable aprotic solvent such as ethyl acetate or THF.

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (2.0-3.0 eq).[13]

  • T3P® Addition: Add T3P® (typically supplied as a 50% solution in a solvent like ethyl acetate or DMF) (1.2-1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress.

  • Workup and Purification: Quench the reaction with water or a saturated solution of NaHCO3. The phosphonic acid byproducts are highly water-soluble and can be removed by aqueous extraction.[11][14] Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by flash column chromatography.

Workflow for Selecting the Optimal Coupling Reagent

Reagent_Selection_Workflow Start Start: Coupling of Sterically Hindered Amino Acid Initial_Screen Initial Screening: COMU or HATU Start->Initial_Screen Check_Completion Reaction Complete? Initial_Screen->Check_Completion Success Purify Product Check_Completion->Success Yes Incomplete Incomplete Reaction or Significant Byproducts Check_Completion->Incomplete No Troubleshoot Troubleshooting Incomplete->Troubleshoot Increase_Equiv Increase Reagent Equivalents/Time Troubleshoot->Increase_Equiv Change_Reagent Switch to T3P® for Epimerization-Prone Substrates Troubleshoot->Change_Reagent Optimize_Conditions Optimize Temperature and Solvent Troubleshoot->Optimize_Conditions Re_Check Re-evaluate Reaction Increase_Equiv->Re_Check Change_Reagent->Re_Check Optimize_Conditions->Re_Check Re_Check->Success Yes Re_Check->Incomplete No

Caption: A logical workflow for selecting and optimizing coupling conditions.

Conclusion and Future Perspectives

The successful incorporation of this compound into peptide chains and other molecular scaffolds is highly dependent on the judicious choice of coupling reagent and the careful optimization of reaction conditions. While HATU remains a powerful tool, the superior safety profile and ease of purification associated with COMU and T3P® make them highly attractive alternatives. For substrates prone to racemization, T3P® often emerges as the reagent of choice. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the development and application of robust methods for the coupling of sterically hindered building blocks will remain an area of critical importance.

References

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • HATU:a third-generation coupling reagent. ChemicalBook.
  • COMU Novabiochem coupling reagents for peptide synthesis. Merck Millipore.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
  • The Next Generation of Peptide Synthesis: An In-depth Technical Guide to the COMU Coupling Reagent. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
  • HATU. Wikipedia.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.

Sources

Solid-phase peptide synthesis using 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction: Expanding the Peptidomimetic Toolkit

The pursuit of novel peptide therapeutics with enhanced stability, target affinity, and unique pharmacological profiles has led researchers to explore beyond the canonical 20 amino acids. Non-natural, conformationally constrained amino acids are pivotal in this endeavor. This compound is a prime example of such a building block. Its rigid spirocyclic scaffold introduces a sharp, defined turn, capable of locking a peptide backbone into a specific bioactive conformation.[1] This structural constraint can significantly enhance binding to biological targets and improve resistance to enzymatic degradation.[1]

This guide provides a comprehensive overview and a detailed protocol for the successful incorporation of this sterically demanding amino acid into peptide sequences using the well-established tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. We will delve into the causality behind experimental choices, focusing on overcoming the steric challenges inherent to this unique molecule.

Structural Features and Properties

This compound is characterized by two four-membered rings sharing a single carbon atom, creating a rigid structure.[1] The Boc protecting group on the secondary amine within the spirocyclic system ensures its stability during peptide elongation, while the primary amine and carboxylic acid at the C6 position participate in peptide bond formation.

Diagram: Chemical Structure

Caption: Structure of this compound.

PropertyValue
IUPAC Name 6-amino-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
CAS Number 1363380-56-6
Molecular Formula C₁₂H₂₀N₂O₄
Molecular Weight 256.30 g/mol
Appearance Solid

Principle of the Method: Boc-Strategy SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS.[2] The synthesis proceeds from the C-terminus to the N-terminus on a solid resin support.

The core cycle involves three key steps:

  • Deprotection: The temporary Nα-Boc protecting group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

  • Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine, typically with a hindered base like N,N-diisopropylethylamine (DIEA).[5]

  • Coupling: The next incoming Nα-Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide chain.[2]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and permanent side-chain protecting groups (often benzyl-based) are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF).[2]

Diagram: General Boc-SPPS Workflow

G start Start: C-terminal AA loaded on Resin deprotection Step 1: Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (e.g., DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Step 3: Coupling (Boc-AA, Activator, DIEA) wash2->coupling wash3 Wash (DCM, DMF) coupling->wash3 monitoring Check Completion (e.g., Kaiser Test) wash3->monitoring monitoring->coupling Incomplete (Recouple) cycle_end N-terminus Reached? monitoring->cycle_end Complete cycle_end->deprotection No cleavage Final Cleavage & Deprotection (e.g., Anhydrous HF) cycle_end->cleavage Yes end_product Purified Peptide cleavage->end_product G cluster_activation Pre-activation (in separate vial) cluster_resin On-Resin Reaction boc_aa Boc-Aza-Ac (3 eq) mix Mix in DMF (5-10 min) boc_aa->mix hatu HATU (2.9 eq) hatu->mix diea_act DIEA (6 eq) diea_act->mix activated_ester Activated Ester Solution mix->activated_ester coupling Add Activated Ester Solution Agitate for 2-4 hours activated_ester->coupling resin_start Resin with free N-terminus (Post-Deprotection & Neutralization) resin_start->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Blue) Recouple wash Wash Resin (DMF, DCM, IPA) kaiser_test->wash Negative (Yellow) resin_end Resin with coupled Boc-Aza-Ac wash->resin_end

Caption: Workflow for the activation and coupling of the sterically hindered Boc-Aza-Ac.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient reaction time. 2. Steric hindrance. 3. Inefficient coupling reagent.1. Extend coupling time to 4 hours or overnight. 2. Perform a double coupling. 3. Ensure use of a potent reagent like HATU. Consider microwave-assisted synthesis if available. [6]
Low Final Yield 1. Premature cleavage of peptide from resin during repeated TFA deprotection steps. [4] 2. Aggregation of the growing peptide chain.1. Use a more acid-stable resin linker, like a PAM resin, instead of the standard Merrifield resin. [4] 2. Change solvent to NMP or use chaotropic salts to disrupt aggregation.
Side Product Formation Reaction of carbocations formed during deprotection with nucleophilic side chains (e.g., Trp, Met).Add scavengers like dithiothreitol (DTT) or anisole to the TFA deprotection solution and the final HF cleavage cocktail. [3]

Conclusion

The incorporation of this compound presents a manageable challenge in solid-phase peptide synthesis. The steric hindrance imposed by its unique spirocyclic structure necessitates a departure from standard coupling protocols. By employing high-potency coupling reagents like HATU, extending reaction times, and diligently monitoring reaction completion, researchers can successfully integrate this valuable building block. The resulting peptides, endowed with predefined conformational rigidity, are powerful tools for advancing drug discovery and biochemical research.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilunett. [Link]

  • FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Center for Biotechnology Information. [Link]

  • This compound. PubChem. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. CiteSeerX. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Solid-phase peptide synthesis. Digital CSIC. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Publications. [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]

Sources

Application Note: Strategies for the Boc Deprotection of 6-Amino-2-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azaspiro[3.3]heptane scaffold is a valuable bioisostere for piperidine and other cyclic amines in modern drug discovery, offering unique three-dimensional architecture and improved physicochemical properties. The 6-amino substituted derivative, particularly tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, is a critical bifunctional building block for introducing this scaffold. Efficient and reliable removal of the tert-butyloxycarbonyl (Boc) protecting group from the secondary amine at position 2 is a crucial step in synthetic routes utilizing this intermediate. This application note provides an in-depth guide to the most common and effective acidic deprotection methods, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific application.

Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold

Spirocyclic systems have gained prominence in medicinal chemistry as they expand access to novel three-dimensional chemical space.[1] The 2-azaspiro[3.3]heptane motif, in particular, has been successfully employed as a piperidine bioisostere, leading to the development of novel drug candidates with enhanced metabolic stability and reduced clearance.[1] The Boc-protected diamine, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, serves as a versatile precursor, allowing for selective functionalization at the primary amine before exposing the secondary amine for further derivatization.

The Boc group is favored for its stability under a wide range of non-acidic conditions, but its successful removal is paramount to the synthetic utility of the building block.[2] This guide focuses on the two most prevalent acidic cleavage methods: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.

Mechanism of Acid-Catalyzed Boc Cleavage

The removal of the Boc group under acidic conditions is a robust and well-understood transformation that proceeds via a three-step mechanism. This process relies on the acid lability of the tert-butyl carbamate.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl).[2][3] This step activates the group for cleavage.

  • Fragmentation: The protonated intermediate undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[2] Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).

The generation of the reactive tert-butyl cation is a critical aspect of this mechanism. This electrophile can potentially lead to side reactions by alkylating nucleophilic sites on the substrate or solvent.[4] The use of "scavenger" reagents can mitigate these undesired pathways, a point discussed further in Section 5.

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acidic Boc Deprotection BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation FreeAmine Free Amine Salt (R-NH3+) CarbamicAcid->FreeAmine Decarboxylation CO2 CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Field-Proven Experimental Protocols

The following protocols are derived from established synthetic procedures reported in patent literature for the deprotection of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, ensuring their direct relevance and applicability.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and common due to the strength of TFA and the volatility of both the acid and the solvent, which simplifies product isolation.

Workflow:

TFA_Workflow Start Dissolve Boc-amine in DCM AddTFA Add TFA (neat or as solution) at 0 °C to RT Start->AddTFA Stir Stir at RT (Monitor by TLC/LC-MS) AddTFA->Stir Evaporate Concentrate in vacuo to remove excess TFA/DCM Stir->Evaporate Workup Aqueous Work-up (e.g., NaHCO3 wash) Evaporate->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry (e.g., Na2SO4) & Concentrate Extract->Dry Product Isolated Free Amine Dry->Product

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Step-by-Step Procedure:

  • Preparation: To a solution of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M), add trifluoroacetic acid (TFA, 5.0–10.0 eq) dropwise at room temperature.

  • Reaction: Stir the resulting solution at room temperature for 2 to 4 hours. Monitor the reaction for the disappearance of the starting material by an appropriate method (e.g., TLC or LC-MS).

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Co-evaporation with a solvent like toluene or DCM (2-3 times) can aid in the removal of residual TFA.

  • Work-up (to obtain free base):

    • Dissolve the residue in an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

    • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected 6-amino-2-azaspiro[3.3]heptane as a free base.

  • Isolation (as TFA salt): Alternatively, after step 3, the residue can be triturated with a non-polar solvent like diethyl ether or hexanes to precipitate the product as the TFA salt, which can then be isolated by filtration.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another industry standard, often preferred for its ability to directly produce the crystalline hydrochloride salt of the amine, which can simplify purification by avoiding chromatography.

Step-by-Step Procedure:

  • Preparation: To a solution of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, add a solution of 4M HCl in 1,4-dioxane (5.0–10.0 eq).

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours. Often, the desired product will precipitate out of the solution as the hydrochloride salt during the reaction. Monitor the reaction for completion by TLC or LC-MS.

  • Isolation:

    • If a precipitate has formed, collect the solid by filtration. Wash the filter cake with 1,4-dioxane or diethyl ether to remove any soluble impurities. Dry the solid under vacuum to yield the pure 6-amino-2-azaspiro[3.3]heptane dihydrochloride salt.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the HCl salt, which is then collected by filtration.

Comparative Analysis of Deprotection Methods

The choice between TFA and HCl often depends on the desired final salt form, the presence of other acid-sensitive functional groups, and downstream processing steps.

ParameterProtocol 1: TFA in DCMProtocol 2: 4M HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol (co-solvent)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 2 - 4 hours2 - 16 hours
Product Form TFA salt (initially); can be converted to free baseHCl salt (often precipitates directly)
Pros - Fast and highly effective- Volatile reagents simplify removal- Good for acid-sensitive substrates requiring short reaction times- Direct formation of crystalline HCl salt- Avoids corrosive TFA vapors- Can be more selective in some cases
Cons - TFA is highly corrosive- TFA salts can be oily/hygroscopic- Potential for trifluoroacetylation side reactions- Dioxane is a peroxide-former- Can be slower than TFA- May require longer reaction times for complete conversion

Key Considerations and Troubleshooting

  • Scavengers: The tert-butyl cation generated during deprotection is a potent electrophile that can cause side reactions, especially with electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine).[5] To prevent this, a scavenger such as triisopropylsilane (TIPS) or anisole can be added to the reaction mixture to trap the cation.

  • Moisture: All acid-mediated deprotections should be performed under anhydrous conditions to the extent possible. While a small amount of water is tolerated, excess water can lead to side reactions or affect the efficiency of the cleavage.

  • Orthogonality: Ensure that no other functional groups in the molecule are sensitive to strong acid. Groups like tert-butyl esters, trityl (Tr), and Pbf protecting groups will also be cleaved under these conditions.[4]

  • Work-up: When neutralizing with a base like NaHCO₃ after TFA deprotection, perform the addition slowly and with vigorous stirring, especially on a large scale, to safely manage the CO₂ evolution.

  • Solvent Removal: Complete removal of TFA is crucial as residual acid can interfere with subsequent reactions. Co-evaporation with a solvent like toluene is an effective technique.[3]

Conclusion

The deprotection of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is a straightforward yet critical transformation. Both TFA in DCM and HCl in dioxane are robust and reliable methods for achieving this. The TFA-based protocol generally offers faster reaction times, while the HCl method provides the convenience of directly isolating a crystalline hydrochloride salt. The choice of method should be guided by the specific requirements of the synthetic route, including scale, desired salt form, and the presence of other sensitive functional groups. By following the detailed protocols and considering the key technical points outlined in this note, researchers can confidently and efficiently deprotect this valuable building block for application in drug discovery and development.

References

  • Benchchem. (n.d.). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection.
  • Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Ghosh, A. et al. (2012). Supporting Information New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. The Royal Society of Chemistry.
  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21.
  • Hamza, D., et al. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry.
  • PubChem. (n.d.). tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate.
  • Grygorenko, O. O., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6452–6455.
  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
  • World Intellectual Property Organization. (2019). Patent WO2019191135A1: Compounds and methods for treating cancer.
  • World Intellectual Property Organization. (2014). Patent WO2014087280A1: Spirocyclic modulators of rorgammat.

Sources

Application Note: A Strategic Approach to the Purification of Peptides Containing 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids, such as 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, into peptide structures is a rapidly expanding field in drug discovery, particularly in the development of PROTACs and other constrained peptides.[1] The unique spirocyclic and rigid nature of this amino acid introduces significant challenges to downstream purification processes. This application note provides a comprehensive guide and a robust starting protocol for the purification of these complex peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causal reasoning behind methodological choices, from stationary phase selection to mobile phase optimization, to empower researchers with the tools for efficient and successful purification.

Introduction: The Purification Challenge

This compound is a bifunctional building block characterized by a rigid spirocyclic core, a primary amine for peptide chain extension, and a tert-butyloxycarbonyl (Boc) protected secondary amine within the azetidine ring.[2][3] While this rigidity can confer favorable conformational properties to the final peptide, it also presents unique purification hurdles. The bulky and hydrophobic Boc group, combined with the overall three-dimensional structure, can lead to atypical retention behavior, potential for aggregation, and difficult separation from closely related synthetic impurities.[4][5]

The goal of any peptide purification strategy is to achieve high purity by effectively separating the target peptide from a complex mixture of contaminants that may include deletion sequences, truncated peptides, and products of incomplete deprotection or other side reactions.[6] This guide provides a systematic approach to developing a highly effective RP-HPLC method for this specific class of peptides.

The Bedrock of Separation: RP-HPLC Principles

Reverse-phase HPLC is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent lyophilization.[6][7][8] The separation is governed by the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[7]

The Stationary Phase: Your Primary Tool for Selectivity

The choice of stationary phase is critical and is primarily dictated by the overall hydrophobicity of the peptide.[9][10]

  • C18 (Octadecyl): This is the most common and versatile stationary phase for peptides of small to medium size.[10] Its high hydrophobicity provides strong retention for most peptides, making it an excellent starting point for method development.

  • C8 (Octyl): A moderately hydrophobic phase, C8 can be beneficial if the peptide is too strongly retained on a C18 column, leading to excessively long run times or the need for very high organic solvent concentrations for elution.

  • C4 (Butyl): Typically reserved for very large or highly hydrophobic peptides, a C4 phase offers weaker retention.[9] While peptides containing the Boc-protected spiro-amino acid are likely to be hydrophobic, a C4 column might lead to poor retention and peak broadening for shorter peptide sequences.[9]

  • Phenyl-based Phases: These stationary phases can offer alternative selectivity through π-π interactions, which may be advantageous in separating peptides with aromatic residues or in cases where C18 phases fail to resolve key impurities.[11]

For peptides containing the bulky, hydrophobic Boc group, a C18 wide-pore (300 Å) column is the recommended starting point. The larger pore size ensures that the peptide can freely access the stationary phase surface, preventing size-exclusion effects that can degrade peak shape.[10][12]

The Mobile Phase: Driving the Separation

The mobile phase in RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an acidic modifier.

  • Organic Modifier: Acetonitrile is the solvent of choice for peptide purification. Its low viscosity promotes efficient mass transfer, and its UV transparency at low wavelengths (210-220 nm) is ideal for detecting the peptide backbone.[10]

  • Ion-Pairing Agents: The incorporation of an acidic modifier is crucial. It serves two primary functions:

    • pH Control: At a low pH (typically ~2), both the N-terminus and basic side chains (like Lysine and Arginine) are protonated, leading to more uniform charge states and predictable chromatographic behavior.[13]

    • Ion Pairing: The modifier's anion forms an ion pair with the positively charged sites on the peptide. This complex is more hydrophobic than the peptide alone, thereby increasing its retention on the stationary phase.[14][15][16]

Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent.[6] It is effective and highly volatile, which simplifies peptide recovery post-purification. However, TFA can cause ion suppression in mass spectrometry.[17] If LC/MS analysis of fractions is required, 0.1% formic acid is a suitable, albeit weaker, alternative. For particularly difficult separations, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to significantly increase retention and potentially alter selectivity.[14][18]

A Systematic Workflow for Method Development

A structured approach to method development is essential for efficiently achieving high-purity peptide. The following workflow is recommended:

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Gradient Optimization cluster_2 Phase 3: Scale-Up & Purification A Crude Peptide Analysis (Analytical C18 Column) B Identify Target Peak (LC/MS) A->B C Run Broad Scouting Gradient (e.g., 5-95% B over 30 min) B->C D Determine Elution %B from Scouting Run C->D E Design Shallow Gradient Around Elution Point (e.g., 1% / min) D->E F Fine-tune Gradient Slope for Optimal Resolution E->F G Calculate Loading Capacity of Preparative Column F->G H Perform Preparative Run with Optimized Gradient G->H I Collect Fractions H->I J Analyze Fractions (Analytical HPLC/MS) I->J K K J->K Pool Pure Fractions & Lyophilize

Figure 1: A systematic workflow for HPLC method development.

Detailed Purification Protocol: A Validated Starting Point

This protocol is designed as a robust starting point for peptides up to 30 amino acids in length containing this compound.

Materials and Instrumentation
ParameterSpecificationRationale
HPLC System Preparative HPLC with gradient capability and UV detectorStandard for peptide purification.
Analytical Column C18, 300 Å, 3.5-5 µm, 4.6 x 150 mmFor initial analysis and fraction checking.
Preparative Column C18, 300 Å, 5-10 µm, 21.2 x 250 mmFor purification of milligram to gram quantities.
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade WaterStandard polar mobile phase with ion-pairing agent.[6]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade AcetonitrileStandard non-polar mobile phase.[10]
Sample Preparation Dissolve crude peptide in Mobile Phase A (or minimal DMSO then dilute)Ensures peptide is fully dissolved and binds to the column at the start of the gradient.
Detection 220 nmWavelength for detecting the peptide backbone amide bonds.[7]
Step-by-Step Protocol
  • System Equilibration: Equilibrate both the analytical and preparative columns with 95% Mobile Phase A / 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Analytical Scouting Run:

    • Inject a small amount (e.g., 10-20 µg) of the crude peptide onto the analytical column.

    • Run a broad linear gradient: 5% to 65% B over 30 minutes.

    • Determine the approximate acetonitrile concentration at which the target peptide elutes. This can be confirmed by LC/MS analysis of the crude material.

  • Optimized Preparative Gradient:

    • Based on the scouting run, design a shallower gradient for the preparative separation. For example, if the peptide eluted at 40% B in the scouting run, a preparative gradient might be:

      • 5% B for 5 minutes

      • 5% to 30% B over 5 minutes

      • 30% to 50% B over 40 minutes (The shallow "working" gradient)

      • 50% to 95% B over 5 minutes (Column wash)

      • 95% B for 5 minutes (Hold)

      • 95% to 5% B over 5 minutes (Return to initial conditions)

  • Sample Loading and Purification:

    • Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO and dilute with Mobile Phase A.

    • Inject the sample onto the equilibrated preparative column.

    • Run the optimized preparative gradient.

  • Fraction Collection: Collect fractions (e.g., 1-minute intervals) throughout the elution of the main peak and its surrounding impurities.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and freeze-dry to obtain the final peptide powder.

Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Broadening/Tailing) - Secondary interactions with the stationary phase.- Peptide aggregation.- Column overloading.- Increase column temperature (e.g., to 40-60°C) to improve mass transfer.[12][19]- Try a different ion-pairing agent (e.g., formic acid).- Reduce the amount of peptide loaded onto the column.
Co-eluting Impurities - Insufficient resolution.- Impurities have very similar hydrophobicity.- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) to improve separation.[20]- Change the selectivity by switching to a different stationary phase (e.g., Phenyl-Hexyl).[11]- Alter the mobile phase pH, if compatible with peptide stability, to change the ionization state of the peptide and impurities.[21]
Low Recovery - Irreversible adsorption to the column.- Peptide precipitation on the column.- Pre-treat the column with a "sacrificial" peptide run to passivate active sites.- Ensure the peptide is fully soluble in the injection solvent.- Consider a less hydrophobic column (e.g., C8) if the peptide is extremely hydrophobic.
Split Peaks - Diastereomers formed during synthesis.- On-column conformational changes.- For diastereomers, very shallow gradients are often required.[22][23]- Increasing column temperature can sometimes coalesce peaks by favoring a single conformation.[12]

Conclusion

The purification of peptides containing this compound by RP-HPLC is a challenging yet achievable task. Success hinges on a systematic approach to method development, beginning with a well-chosen C18 stationary phase and a TFA-modified mobile phase. By understanding the fundamental principles of peptide chromatography and applying a logical workflow of scouting, optimization, and scaling, researchers can effectively isolate these complex molecules to the high degree of purity required for their downstream applications. This guide provides the foundational knowledge and a practical starting protocol to navigate the complexities of this unique purification challenge.

References

  • Biotage. (2023, February 6). Which Stationary Phase Should I Chose For My Peptide Purification? Retrieved from [Link]

  • Colin, T. Mant, & Robert, S. Hodges. (n.d.). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Biotage. (n.d.). Investigating the use of Mixed Stationary Phases for Peptide Purification via Reversed Phase Flash Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Counter-Ions in Peptides—An Overview. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In: The Protein Protocols Handbook. Humana Press. Retrieved from [Link]

  • Separation Science. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Biomedical Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]

  • Interchim – Blog. (2019, March). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • Li, Y., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Sci-Hub. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography. Journal of Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]

  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. Retrieved from [Link]

  • Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

  • YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [https://ymcamerica.com/downloads/posters/The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.pdf]([Link] efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.pdf)

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Characterization of Peptides Incorporating 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor selectivity. To overcome these limitations, the incorporation of conformationally constrained non-canonical amino acids has emerged as a powerful strategy in medicinal chemistry. 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is a novel spirocyclic amino acid that introduces a rigid scaffold into the peptide backbone.[1] This rigidity can pre-organize the peptide into a bioactive conformation, enhancing its affinity for its biological target and improving its pharmacokinetic properties. This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of peptides containing this unique amino acid, offering detailed protocols and expert insights for researchers in drug development.

Unique Structural Features and Their NMR Implications

The 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid moiety possesses a unique spirocyclic structure with two fused four-membered rings. This rigid framework significantly impacts the local and global conformation of the peptide, which is reflected in its NMR spectrum. The spirocyclic nature restricts the phi (Φ) and psi (Ψ) dihedral angles, influencing the secondary structure of the peptide.

The protons within the azaspiro[3.3]heptane core form a complex and isolated spin system. The chemical shifts of these protons are expected to be in the aliphatic region of the spectrum, and their through-bond correlations can be traced using 2D TOCSY experiments. The through-space correlations, observed in NOESY or ROESY spectra, will provide crucial information about the three-dimensional arrangement of the spirocyclic moiety relative to the rest of the peptide.

Experimental Workflow for NMR Characterization

The successful NMR characterization of a peptide containing 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid involves a systematic approach, from sample preparation to structure calculation. The following workflow outlines the key steps:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification (>95%) Solvent_Selection Solvent Selection (e.g., 90% H2O/10% D2O) Peptide_Synthesis->Solvent_Selection Concentration Concentration Optimization (1-5 mM) Solvent_Selection->Concentration pH_Adjustment pH Adjustment (e.g., pH 4-5) Concentration->pH_Adjustment OneD_Proton 1D ¹H NMR pH_Adjustment->OneD_Proton TwoD_TOCSY 2D ¹H-¹H TOCSY OneD_Proton->TwoD_TOCSY TwoD_NOESY 2D ¹H-¹H NOESY/ROESY TwoD_TOCSY->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC (optional, natural abundance) TwoD_TOCSY->TwoD_HSQC Resonance_Assignment Resonance Assignment TwoD_NOESY->Resonance_Assignment TwoD_HSQC->Resonance_Assignment NOE_Identification NOE Identification & Integration Resonance_Assignment->NOE_Identification Constraint_Generation Distance & Dihedral Angle Constraints NOE_Identification->Constraint_Generation Structure_Calculation Structure Calculation & Refinement Constraint_Generation->Structure_Calculation

Figure 1. A comprehensive workflow for the NMR characterization of peptides.

Detailed Protocols

PART 1: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

1. Peptide Purity and Concentration:

  • Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis.

  • Prepare a sample with a concentration in the range of 1-5 mM.[2] For peptides prone to aggregation, a lower concentration may be necessary.

2. Solvent System:

  • To observe exchangeable amide protons, which are crucial for sequential assignment, dissolve the peptide in a 90% H₂O/10% D₂O mixture.[3]

  • For hydrophobic peptides, co-solvents like acetonitrile or the use of deuterated organic solvents may be required to ensure solubility.[4]

3. pH and Temperature:

  • Adjust the pH of the sample to a range of 4-5 to minimize the exchange rate of amide protons with the solvent.[3]

  • Record spectra at a constant, well-regulated temperature (e.g., 298 K).

PART 2: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is necessary for a complete structural characterization.

1. 1D ¹H NMR:

  • Acquire a simple 1D ¹H spectrum to assess the overall quality of the sample, including signal dispersion and line widths.

2. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):

  • This experiment identifies all protons within a single amino acid spin system.[5]

  • Use a mixing time of 60-80 ms to allow for magnetization transfer throughout the entire spin system.

  • The unique spin system of the 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid residue should be identifiable in the TOCSY spectrum.

3. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

  • These experiments detect through-space correlations between protons that are close in space (< 5 Å), providing crucial information for determining the 3D structure.[3][6]

  • For small to medium-sized peptides, ROESY can be advantageous as it avoids the issue of zero-crossing NOEs.[7]

  • A mixing time of 150-300 ms is typically used for NOESY experiments.

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • While not always necessary for small peptides, an HSQC spectrum at natural abundance can aid in resolving spectral overlap by spreading out the proton signals based on the chemical shifts of their attached carbons.[8]

Data Analysis and Structure Determination

1. Resonance Assignment:

  • The first step in data analysis is to assign all the proton resonances to their specific amino acids in the peptide sequence.

  • This is achieved by a combination of TOCSY and NOESY/ROESY data. The TOCSY spectrum is used to identify the spin systems of the individual amino acids, and the NOESY/ROESY spectrum is used to link these spin systems sequentially.

2. Identification of the 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid Spin System:

  • The spirocyclic amino acid will have a unique pattern of cross-peaks in the TOCSY spectrum due to the J-coupling network of its methylene protons.

  • The absence of a Cα proton will also be a distinguishing feature.

3. NOE-Based Distance Restraints:

  • The intensities of the NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons.

  • These NOE intensities are translated into upper distance bounds (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, and <5.0 Å, respectively).[3]

4. Structure Calculation:

  • The collected distance restraints, along with any dihedral angle restraints derived from J-coupling constants, are used as input for structure calculation programs such as CYANA, CNS, or Xplor-NIH.[9]

  • These programs generate an ensemble of 3D structures that are consistent with the experimental NMR data.

Expected NMR Parameters

The following table summarizes the key NMR experiments and the information they provide for the characterization of peptides containing 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid.

NMR Experiment Information Obtained Relevance to Spirocyclic Peptide
1D ¹HOverall spectral quality, signal dispersionInitial assessment of sample suitability
2D ¹H-¹H TOCSYThrough-bond proton correlations within each amino acidIdentification of the unique spin system of the spirocyclic residue
2D ¹H-¹H NOESY/ROESYThrough-space proton correlations (< 5 Å)Determination of sequential connectivities and 3D structure
2D ¹H-¹³C HSQC¹H-¹³C one-bond correlationsResolution of proton signal overlap, aiding in assignment

Table 1. Key NMR experiments and their applications.

Conclusion

The incorporation of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid into peptides offers an exciting avenue for the development of novel therapeutics with enhanced properties. A thorough NMR characterization is essential to understand the structural consequences of this modification and to guide further drug design efforts. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully elucidate the high-resolution solution structures of these promising molecules.

References

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • NMR Sample Preparation Guidelines. (n.d.). Johnson Matthey. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-33. Retrieved from [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(suppl 2), 19-36. Retrieved from [Link]

  • How to interpret a NOESY NMR spectrum. (2012, August 5). YouTube. Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Retrieved from [Link]

  • Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. (2025). ChemRxiv. Retrieved from [Link]

  • A rapid procedure to isolate isotopically labeled peptides for NMR studies. (n.d.). Fralin Biomedical Research Institute at VTC. Retrieved from [Link]

  • Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Retrieved from [Link]

  • Oya, M., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3244. Retrieved from [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Request PDF. Retrieved from [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (n.d.). ChemRxiv. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved from [Link]

  • NMR Resonance Assignments of Sparsely Labeled Proteins: Amide Proton Exchange Correlations in Native and Denatured States. (n.d.). NIH. Retrieved from [Link]

  • Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. (2019). PubMed Central. Retrieved from [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (n.d.). MDPI. Retrieved from [Link]

  • NMR of peptides. (2010). ResearchGate. Retrieved from [Link]

  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Characterization of Peptides Incorporating the Conformationally Rigid Non-Canonical Amino Acid 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a transformative strategy for enhancing pharmacological properties such as stability, potency, and receptor selectivity.[1] 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid (referred to herein as Aza-Spiro-AA) is a novel ncAA that imparts significant conformational rigidity due to its unique spirocyclic structure. This rigidity can be invaluable for locking peptides into bioactive conformations but presents unique challenges for analytical characterization. Standard mass spectrometry (MS) fragmentation pathways may be altered, complicating sequence validation. This application note provides a comprehensive guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Aza-Spiro-AA-containing peptides. We detail the unique fragmentation patterns of the Aza-Spiro-AA residue and provide optimized, step-by-step protocols for method development and data interpretation, enabling confident characterization of these next-generation peptide drug candidates.

Introduction: The Analytical Challenge of Rigid Scaffolds

Peptide drug discovery has increasingly moved beyond the 20 proteinogenic amino acids to leverage the vast chemical space offered by ncAAs.[2] These novel building blocks can introduce profound changes, such as resistance to proteolytic degradation and improved membrane permeability.[2] The Aza-Spiro-AA residue is particularly noteworthy for its rigidifying effect. Unlike flexible aliphatic or aromatic side chains, its spirocyclic core restricts backbone rotation, pre-organizing the peptide into a distinct conformation.

While beneficial for therapeutic function, this structural constraint complicates routine analysis. The primary method for peptide sequence confirmation, tandem mass spectrometry (MS/MS), relies on predictable fragmentation of the peptide backbone, typically through Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).[3][4] This process predominantly yields b- and y-type fragment ions from the cleavage of amide bonds.[5] However, the high bond dissociation energy and steric hindrance of a rigid scaffold like Aza-Spiro-AA can lead to atypical fragmentation pathways, producing characteristic ions that are crucial for its identification but can be easily misinterpreted without a clear understanding of the underlying mechanisms.

This guide explains the causality behind these unique fragmentation events and provides a robust protocol to reliably identify and characterize peptides containing the Aza-Spiro-AA residue.

Understanding Fragmentation: Standard vs. Aza-Spiro-AA Peptides

Standard Peptide Fragmentation (CID/HCD)

In conventional CID/HCD, a mobile proton migrates along the peptide backbone, weakening the amide bonds. Upon collisional activation, the backbone cleaves, generating a series of N-terminal b-ions and C-terminal y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for sequence determination.

cluster_peptide Typical Peptide Backbone N_term H₂N- AA1 R₁ | -CH-CO- C_term -COOH AA2 NH-CH-CO- AA3 NH-CH-... | R2 R₂ R3 R₃ p1 p2 p3 b_ion_label b-ion cleavage b_ion_label->edge_start_b y_ion_label y-ion cleavage y_ion_label->edge_start_y edge_start_b->edge_end_b edge_start_y->edge_end_y

Figure 1: Standard peptide fragmentation sites yielding b-ions (N-terminal fragments) and y-ions (C-terminal fragments).

Predicted Fragmentation of the Aza-Spiro-AA Residue

The Aza-Spiro-AA residue has a molecular weight of approximately 140.12 Da (C₇H₁₂N₂O). When incorporated into a peptide, its residue mass is 122.08 Da (C₇H₁₀N₂). The rigid spiro[3.3]heptane core is the most likely site for charge-remote fragmentation. Instead of cleaving at the adjacent peptide bonds, the core structure itself can fragment upon sufficient collisional energy, yielding unique, diagnostic ions. The most probable fragmentation involves the opening and cleavage of the four-membered rings.

We predict two primary fragmentation pathways for the Aza-Spiro-AA side chain itself, leading to characteristic neutral losses from b or y ions containing the residue, or the formation of unique immonium-type ions.

G AzaSpiro Aza-Spiro-AA Residue (m/z = 123.09, as immonium ion) frag1 Product Ion 1 (m/z = 68.05) AzaSpiro->frag1 Cleavage of cyclobutane ring frag2 Product Ion 2 (m/z = 95.07) AzaSpiro->frag2 Cleavage of azetidine ring path1_label Pathway 1: Loss of C₃H₅N path2_label Pathway 2: Loss of C₂H₄

Figure 2: Predicted fragmentation pathways of the Aza-Spiro-AA immonium ion, leading to distinct product ions.

These signature fragments or their corresponding neutral losses provide definitive evidence for the presence of the Aza-Spiro-AA residue. The key to successful analysis is using an MS/MS method that provides sufficient energy to induce these specific cleavages without completely obliterating the standard b- and y-ion series needed for sequencing the rest of the peptide.

Experimental Design and Protocols

This section provides a self-validating protocol for the analysis of a synthetic peptide containing Aza-Spiro-AA.

Overall Workflow

The analytical process follows a logical sequence from sample preparation to final data interpretation.

G SamplePrep 1. Sample Preparation (Peptide solubilization) LC_Setup 2. LC Method Setup (Column equilibration) SamplePrep->LC_Setup MS_Setup 3. MS/MS Method Setup (Full MS & dd-MS2) LC_Setup->MS_Setup DataAcq 4. Data Acquisition (LC-MS/MS run) MS_Setup->DataAcq DataAnalysis 5. Data Analysis (Identify precursor, b/y ions, and signature fragments) DataAcq->DataAnalysis Confirmation 6. Sequence Confirmation DataAnalysis->Confirmation

Figure 3: High-level experimental workflow for Aza-Spiro-AA peptide analysis.

Protocol: Sample Preparation

Objective: To prepare the peptide sample in a solvent compatible with reversed-phase liquid chromatography.

  • Reagents:

    • Synthetic Peptide Standard (e.g., Ac-Phe-Gly-[Aza-Spiro-AA]-Leu-Arg-NH₂)

    • LC-MS Grade Water

    • LC-MS Grade Acetonitrile (ACN)

    • LC-MS Grade Formic Acid (FA)

  • Procedure:

    • Calculate the volume of solvent needed to create a 1 mg/mL stock solution of the synthetic peptide.

    • Prepare the primary solvent: 95:5 Water:ACN with 0.1% FA.

    • Add the calculated volume of solvent to the lyophilized peptide.

    • Vortex gently for 30 seconds to dissolve. If solubility is an issue, sonicate for 2 minutes.

    • Prepare a working solution of 10 µM by diluting the stock solution with the same primary solvent.

    • Transfer the working solution to an autosampler vial for analysis.

Protocol: LC-MS/MS Analysis

Objective: To separate the peptide from contaminants and acquire high-quality MS1 and MS/MS spectra. The use of formic acid is recommended over trifluoroacetic acid (TFA), as TFA can cause significant ion suppression in the MS source, reducing sensitivity.[6][7]

Instrumentation:

  • LC System: High-performance liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • MS System: High-resolution tandem mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris, Sciex ZenoTOF).

LC Parameters:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 1.7-2.1 µm particle size (e.g., Agilent AdvanceBio Peptide Mapping)Provides excellent retention and peak shape for a wide range of peptides.[6]
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for peptide RP-HPLC.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase for peptide RP-HPLC.
Flow Rate 0.3 mL/minTypical for analytical scale columns.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µL
LC Gradient 2% to 40% B over 15 minutesA shallow gradient is crucial for resolving complex peptide mixtures and isomers.

MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)Peptides readily form positive ions.
MS1 Resolution 60,000To accurately determine the precursor monoisotopic mass and charge state.
MS1 Scan Range 200 - 2000 m/zCovers the expected range for most peptides and their charge states.
MS/MS Trigger Data-Dependent Acquisition (DDA)Trigger MS/MS on the most intense precursor ions.
Isolation Window 1.2 m/zIsolates the target precursor ion for fragmentation.
Activation Type HCD (or CID)Efficiently fragments peptide bonds.
Collision Energy Stepped NCE: 20, 30, 40Crucial Step: Using multiple collision energies ensures the generation of both low-energy backbone fragments (b/y ions) and high-energy signature fragments from the Aza-Spiro-AA core.[3]
MS2 Resolution 30,000Ensures high mass accuracy for fragment ion identification.

Data Analysis and Interpretation

Objective: To confirm the peptide sequence by manually or automatically interpreting the MS/MS spectrum.

  • Identify the Precursor Ion: In the MS1 spectrum, locate the isotopic cluster corresponding to your target peptide. Confirm that the monoisotopic mass and charge state match the theoretical values.

  • Analyze the MS/MS Spectrum:

    • Look for the b- and y-ion series: Start from the precursor m/z and work backwards, or from low m/z forwards, to identify fragments corresponding to the standard peptide backbone.

    • Search for Signature Fragments: Actively search for the predicted diagnostic ions or neutral losses associated with the Aza-Spiro-AA residue (as outlined in Section 2.2). The presence of these ions is the strongest evidence for the successful incorporation of the ncAA.

    • Utilize Software: Use peptide sequencing software to assist in spectral annotation. Ensure the Aza-Spiro-AA residue (mass: 122.08 Da) is added to the modification database.

Example Data Interpretation:

For a theoretical peptide Ac-Phe-Gly-[Aza-Spiro-AA]-Leu-Arg-NH₂, the MS/MS spectrum should contain:

  • A y-ion series confirming the C-terminal sequence (...-Leu-Arg-NH₂).

  • A b-ion series confirming the N-terminal sequence (Ac-Phe-Gly-...).

  • A prominent fragment ion corresponding to the Aza-Spiro-AA immonium ion (m/z 123.09) and/or its unique fragmentation products.

Conclusion

The successful analysis of peptides containing novel, structurally complex ncAAs like 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is critical for advancing next-generation therapeutic design. By understanding the unique fragmentation behavior of the rigid spirocyclic core and employing optimized LC-MS/MS protocols, researchers can confidently validate the sequence and structure of these molecules. The key to this analysis is the use of stepped collision energy to induce both standard backbone cleavage and the formation of signature fragment ions that serve as a definitive fingerprint for the Aza-Spiro-AA residue. This approach provides a clear and reliable path for the characterization of these promising peptide candidates.

References

  • Waters Corporation. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS.
  • Radboud University. (n.d.). Chemistry of peptide fragmentation Molecular structures by ion spectroscopy. Radboud Repository.
  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Goulet, D. R., et al. (n.d.). Interpreting Mass Spectra Differing from Their Peptide Models by Several Modifications.
  • van den Oever, S., et al. (2023). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Food Chemistry, 405, 134881. Retrieved from [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.
  • Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759-764. Retrieved from [Link]

  • Synthonix. (n.d.). 6-Amino-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia (Aarau), 79(11), 759-764. Retrieved from [Link]

  • Gucwa, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7016. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Magafa, V., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10087. Retrieved from [Link]

  • Gfeller, D., et al. (2024). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB.
  • Darie, C. C., & Biniossek, M. L. (2021). Mass Spectrometric (MS) Analysis of Proteins and Peptides. Current Protein & Peptide Science, 22(2), 92-120. Retrieved from [Link]

  • Vèkey, K., et al. (1994). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 116(23), 10845-10853. Retrieved from [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, 79, 19.3.1-19.3.26. Retrieved from [Link]

  • Burlingame, A. L. (2001). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. Retrieved from [Link]

  • Li, L., & Sweedler, J. V. (2008). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. Mass Spectrometry Reviews, 27(6), 573-595. Retrieved from [Link]

  • Wang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 2. Retrieved from [Link]

Sources

Application Notes & Protocols: Harnessing 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid for the Induction of Specific Peptide Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Architectures with Spirocyclic Constraints

In the landscape of modern drug discovery and chemical biology, the precise control of peptide conformation is paramount for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles.[1] Unconstrained linear peptides often exist as a dynamic ensemble of conformers in solution, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The introduction of conformationally constrained amino acids is a powerful strategy to pre-organize a peptide into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target.[1]

This guide focuses on the application of a unique building block, 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid , for the rational design of peptides with defined secondary structures. The rigid spiro[3.3]heptane framework imposes significant steric constraints on the peptide backbone, acting as a potent inducer of specific turn and sheet-like structures. This application note will provide a comprehensive overview of the underlying principles, detailed protocols for peptide synthesis and conformational analysis, and expert insights into the application of this novel amino acid in peptidomimetic design.

The Spirocyclic Advantage: Causality of Conformational Control

The defining feature of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is its spirocyclic core, which locks the dihedral angles of the peptide backbone in the vicinity of the incorporated residue. Unlike more flexible acyclic amino acids, the rigid bicyclic system of the spiro[3.3]heptane scaffold significantly limits the accessible conformational space. This inherent rigidity is the primary driver for inducing ordered secondary structures in the resulting peptide.

Recent structural studies on closely related spiro[3.3]heptane-derived amino acids have provided compelling evidence for their structure-inducing properties. X-ray diffraction analysis has revealed that diastereomers of these spirocyclic building blocks can direct peptide folding into distinct conformations, with one isomer mimicking a β-turn and another promoting a β-sheet-like structure.[2] This demonstrates the potential to rationally design peptides with predictable secondary structures by selecting the appropriate stereoisomer of the spirocyclic amino acid.

The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for straightforward incorporation into standard solid-phase peptide synthesis (SPPS) workflows, making this a versatile tool for peptide chemists.

Visualizing the Concept: From Building Block to Constrained Peptide

G cluster_0 Peptide Synthesis Workflow cluster_1 Conformational Analysis Amino_Acid 6-Amino-2-Boc-2- azaspiro[3.3]heptane- 6-carboxylic acid SPPS Solid-Phase Peptide Synthesis Amino_Acid->SPPS Incorporation Peptide Constrained Peptide SPPS->Peptide Elongation & Cleavage NMR NMR Spectroscopy Peptide->NMR Analysis CD Circular Dichroism Peptide->CD Analysis Structure 3D Structure (e.g., β-turn) NMR->Structure CD->Structure

Caption: Workflow for synthesizing and analyzing conformationally constrained peptides.

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS procedure for incorporating the spirocyclic amino acid into a target peptide sequence.

Materials:

  • Rink Amide resin

  • This compound

  • Other Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc-Deprotection (if using Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Boc-Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM and DMF.

    • Neutralize with 10% diisopropylethylamine (DIEA) in DMF.

  • Incorporation of the Spirocyclic Amino Acid:

    • Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and pre-activate for 5 minutes.

    • Add the activated solution to the resin and shake for 4-6 hours. The rigid structure may require a longer coupling time.

    • Confirm coupling with a Kaiser test.

  • Peptide Elongation: Continue the synthesis by repeating the Boc-deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Boc-deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol provides a general workflow for analyzing the three-dimensional structure of the synthesized peptide in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or a water/acetonitrile mixture) to a concentration of 1-5 mM.

  • Add a small amount of a reference standard (e.g., TMS).

NMR Experiments:

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a single amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the three-dimensional structure. NOE cross-peaks indicate protons that are close in space (< 5 Å), providing distance constraints for structure calculation. Look for characteristic NOEs that define secondary structures, such as:

    • β-turn: A strong NOE between the NH of residue i+3 and the NH of residue i+2, and between the CαH of residue i+1 and the NH of residue i+2.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules in the intermediate molecular weight range where NOE signals may be weak or absent.

  • Temperature Coefficient Measurement: Measure the chemical shift of the amide protons as a function of temperature. Amide protons involved in intramolecular hydrogen bonds (as in a β-turn) will exhibit a smaller change in chemical shift with temperature compared to solvent-exposed protons.

Data Analysis:

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective amino acids in the peptide sequence.

  • NOE Constraint Generation: Integrate the cross-peaks in the NOESY spectrum to derive distance constraints between protons.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NOE distance constraints.

Protocol 3: Secondary Structure Estimation by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides a rapid assessment of the overall secondary structure content of a peptide in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., water, phosphate buffer, or trifluoroethanol) to a concentration of approximately 0.1-0.2 mg/mL.

  • The solvent should be transparent in the far-UV region (190-250 nm).

Data Acquisition:

  • Acquire a CD spectrum from 250 nm down to 190 nm in a 1 mm path length cuvette.

  • Record a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.

  • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

Data Interpretation:

  • β-turn: Type I and II β-turns typically show a weak positive band around 205-210 nm and a negative band near 225-230 nm.

  • β-sheet: Characterized by a negative band around 215-220 nm and a positive band around 195-200 nm.

  • Random Coil: A strong negative band near 200 nm.

Data Presentation: Expected Spectroscopic Signatures

ConformationKey NMR NOEsCD Spectral Features
β-Turn (Type I/II) Strong dαN(i+1, i+2), dNN(i+2, i+3)Weak positive band ~205-210 nm, Negative band ~225-230 nm
β-Sheet Strong dαN(i, i+1), Inter-strand NOEsNegative band ~215-220 nm, Positive band ~195-200 nm

Visualizing the Induced Conformation

G cluster_0 Peptide Backbone cluster_1 Spirocyclic Amino Acid at i+1 cluster_2 β-Turn Hydrogen Bond i i i_plus_1 i+1 i->i_plus_1 i_CO C=O (i) i_plus_2 i+2 i_plus_1->i_plus_2 i_plus_3 i+3 i_plus_2->i_plus_3 i_plus_3_NH N-H (i+3) i_CO->i_plus_3_NH H-Bond

Caption: A β-turn induced by a spirocyclic amino acid at position i+1.

Conclusion and Future Perspectives

This compound is a valuable and versatile tool for peptide chemists seeking to exert precise control over peptide conformation. Its rigid spirocyclic framework serves as a potent nucleating agent for the formation of defined secondary structures, such as β-turns and β-sheets. The protocols outlined in this guide provide a robust framework for the successful incorporation of this constrained amino acid into peptides and the subsequent detailed analysis of their three-dimensional structures. The ability to rationally design and synthesize conformationally ordered peptides opens up new avenues for the development of novel therapeutics, probes for studying biological processes, and advanced biomaterials.

References

  • Malashchuk, A., Chernykh, A. V., Perebyinis, M. Y., Komarov, I. V., & Grygorenko, O. O. (2021). Spiro[2.3]hexane-derived Peptidomimetics. European Journal of Organic Chemistry, 2021(44), 6577–6586. [Link]

Sources

Application Notes & Protocols: Synthesis of Peptide Libraries with 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptides Beyond Nature's Toolkit

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity. However, their utility can be hampered by poor metabolic stability and limited conformational diversity. The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy to overcome these limitations.[1][2] By moving beyond the 20 proteinogenic building blocks, scientists can engineer peptides with enhanced proteolytic resistance, constrained conformations for improved receptor binding, and novel functionalities.[3][]

This guide focuses on a particularly valuable nnAA: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid . Its rigid spirocyclic scaffold imposes significant conformational constraints on the peptide backbone.[5][6] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a substantial increase in affinity and selectivity. Furthermore, the azaspiro[3.3]heptane core is a bioisostere of common motifs like piperidine, offering a novel chemical space for scaffold-hopping and intellectual property development.[6][7]

These application notes provide a comprehensive framework for the successful incorporation of this constrained amino acid into peptide libraries using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into potential challenges and their solutions.

The Building Block: Properties and Handling

The key reagent for synthesis is the N-α-Fmoc and N-spiro-Boc protected derivative, Fmoc-6-amino-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid . The Fmoc group provides temporary protection of the alpha-amine, removable with a mild base, while the Boc group offers robust, acid-labile protection for the secondary amine within the spirocyclic core, ensuring its integrity throughout the synthesis.

PropertyValue
Molecular Formula C₂₅H₃₂N₂O₆
Molecular Weight 456.53 g/mol
Appearance White to off-white solid
Standard Purity >97%
Storage Store at 2-8°C, desiccated

Note: The Boc protecting group on the spirocyclic nitrogen is crucial. It prevents unwanted side reactions during synthesis and is conveniently removed during the final acid-mediated cleavage step.

The Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS has revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the iterative addition of amino acids with simple filtration and washing steps to remove excess reagents.[1][8] The Fmoc/tBu strategy is the most common approach due to its use of milder reaction conditions compared to older Boc/Bzl methods.[9]

The overall workflow for incorporating any amino acid, including our target spirocyclic residue, follows a repeated cycle of deprotection and coupling.

SPPS_Workflow cluster_resin Resin Bead cluster_cycle Iterative Synthesis Cycle Resin Resin Support (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 2. AA Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling QC 3. Quality Control (e.g., Kaiser Test) Coupling->QC Wash2 Wash (DMF) QC->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification & Analysis (HPLC, LC-MS) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Manual Synthesis of a Peptide Containing 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (for C-terminal amide).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).

  • Amino Acids: Standard Fmoc-protected amino acids, Fmoc-6-amino-2-(Boc)-2-azaspiro[3.3]heptane-6-carboxylic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).

  • QC Reagents: Kaiser test kit.

  • Equipment: Solid-phase synthesis vessel, shaker, nitrogen line, centrifuge, lyophilizer.

Step-by-Step Procedure

Step 1: Resin Swelling

  • Place 0.1 mmol of Rink Amide resin into the synthesis vessel.

  • Add ~10 mL of DMF and shake for 30 minutes to swell the resin beads.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Shake for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and shake for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

Step 3: Coupling the First Amino Acid

  • In a separate vial, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Ala-OH):

    • Dissolve 4 equivalents (0.4 mmol) of the amino acid and 3.9 equivalents (0.39 mmol) of HATU in DMF.

    • Add 8 equivalents (0.8 mmol) of DIEA.

    • Vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Shake at room temperature for 1-2 hours.[1]

  • Drain the coupling solution and wash the resin with DMF (3x).

Step 4: Iterative Synthesis for Subsequent Amino Acids

  • Repeat the cycle of Fmoc Deprotection (Step 2) followed by Coupling (Step 3) for each amino acid in the sequence.

Step 5: Incorporating the Spirocyclic Amino Acid (The Critical Step)

  • Perform the Fmoc deprotection on the growing peptide chain as described in Step 2.

  • Pre-activate the Fmoc-6-amino-2-(Boc)-2-azaspiro[3.3]heptane-6-carboxylic acid using the same stoichiometry as in Step 3.

  • Add the activated solution to the resin and allow the coupling reaction to proceed for 2-4 hours.

    • Expertise Note: Due to the steric hindrance of the spirocyclic scaffold, coupling kinetics may be slower than for standard amino acids.[1] Extended reaction time is a prudent first measure.

  • After the initial coupling, wash the resin with DMF and perform a Kaiser Test .[1]

    • Self-Validation: A negative Kaiser test (beads remain yellow/colorless) indicates >99% coupling completion. Proceed to the next cycle.

    • Troubleshooting: A positive Kaiser test (beads turn blue) indicates incomplete coupling. In this case, perform a "double coupling": simply repeat the coupling step (Step 5.2 & 5.3) with a freshly prepared activated amino acid solution before moving on.

Step 6: Final Cleavage and Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the peptide-resin extensively with DMF (3x), DCM (3x), and Methanol (3x), then dry under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail (~10 mL per gram of resin) to the dried resin.[1]

  • Shake gently at room temperature for 2-4 hours.[1] The TFA will cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group on the spiro-nitrogen.

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1] A white precipitate should form.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether to remove scavengers.

  • Dry the final peptide pellet under vacuum.

Strategy for Peptide Library Synthesis: Split-and-Pool

The protocol above can be adapted to generate vast "one-bead-one-compound" libraries using the split-and-pool method. This technique ensures that each resin bead carries a unique peptide sequence.

Split_and_Pool Start Pool of Resin Split Split into N portions Start->Split C1 Couple AA-1 Split->C1 C2 Couple AA-2 Split->C2 CN Couple AA-N Split->CN Pool Pool & Mix C1->Pool C2->Pool CN->Pool Repeat Repeat Cycle for Next Position Pool->Repeat

Caption: The Split-and-Pool method for combinatorial library synthesis.

In this workflow, the entire batch of resin is split into separate reaction vessels. A different amino acid (which could be a standard one or our spirocyclic nnAA) is coupled in each vessel. Afterward, all resin portions are pooled, mixed thoroughly, and then re-split for the next coupling cycle.

Peptide Characterization and Quality Control

Post-synthesis, it is imperative to verify the identity and purity of the synthesized peptide.

TechniquePurposeExpected Result
LC-MS Confirm identity and molecular weightA major peak in the chromatogram with a mass spectrum corresponding to the calculated mass of the target peptide.
RP-HPLC Assess purityA single major peak in the chromatogram. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Example Data for a Model Peptide (e.g., Ac-Ala-Azh-Gly-NH₂):

  • Calculated MW: [Provide calculated value]

  • Observed MW (M+H)⁺: [Provide expected observed value]

  • Purity (Crude): Typically 60-90% depending on length and sequence.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Positive Kaiser test after coupling Azh Steric hindrance slowing the reaction.1. Double Couple: Re-run the coupling step with fresh reagents.[1]2. Extend Time: Increase coupling time to 4-6 hours.3. Change Activator: Use a more potent coupling agent like COMU.
Low Final Yield Incomplete coupling at one or more steps; loss of resin during washing.Review QC data (Kaiser tests) for each step. Ensure gentle handling and proper filtration during washes.
Unexpected mass peaks in MS Deletion sequences (from incomplete coupling); side-reactions during cleavage.Optimize coupling efficiency for all residues. Ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS for Trp, Pbf groups).
Peptide is insoluble after cleavage The sequence is highly hydrophobic.Lyophilize from a solution containing acetonitrile/water. For purification, use mobile phases with additives like TFA or formic acid.

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. PMC - PubMed Central - NIH.
  • Sanderson, J. M.
  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. PubMed.
  • Katoh, T., & Suga, H. (2019). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry.
  • Fellouse, R., et al. (2016). Deep Sequencing of a Systematic Peptide Library Reveals Conformationally-Constrained Protein Interface Peptides that Disrupt a Protein-Protein Interaction. Journal of Biological Chemistry.
  • Hegedus, Z., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.
  • Lescrinier, E., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
  • Moody, I. S., & Cochran, J. R. (2017).
  • Kuijpers, T. F. M., & van der Marel, G. A. (2019). Genetically Encoded Libraries of Constrained Peptides. ChemBioChem.
  • BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • PeptiDream Inc. (2018). Constrained Peptides in Drug Discovery and Development. PeptiDream.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Sigma-Aldrich. Solid Phase Synthesis. Sigma-Aldrich.
  • Nowick, J. S.
  • Delcroix, M., & Stieber, F. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Wuitschik, G., et al. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Sigma-Aldrich. 6-Amino-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester. Sigma-Aldrich.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Unlocking New Dimensions in Peptidomimetics: Application of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Rigidity and Novelty in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly attractive class of therapeutic agents due to their high potency and specificity. However, the clinical progression of native peptides is often hampered by their poor metabolic stability and low oral bioavailability. Peptidomimetic design seeks to overcome these limitations by introducing non-natural amino acid building blocks that emulate the key recognition elements of a peptide while imparting enhanced drug-like properties. A cornerstone of this strategy is the use of conformationally constrained amino acids, which restrict the flexibility of the peptide backbone, often leading to improved receptor binding affinity, selectivity, and resistance to enzymatic degradation.[1][2]

This application note details the utility and implementation of a unique constrained amino acid, 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid , in the design and synthesis of novel peptidomimetics. We will explore the structural advantages conferred by the spirocyclic scaffold and provide detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

The Spirocyclic Advantage: Why this compound?

The this compound is an α,α-disubstituted amino acid characterized by a rigid spirocyclic core. This unique architecture offers several compelling advantages for peptidomimetic design:

  • Inherent Three-Dimensionality: Unlike linear or planar structures, spirocycles project functional groups in distinct three-dimensional vectors.[3][4] This allows for a more precise and comprehensive exploration of the chemical space within a biological target's binding pocket, potentially leading to novel and more potent interactions.[4]

  • Conformational Rigidity: The spiro[3.3]heptane framework locks the peptide backbone into a well-defined conformation.[5] This pre-organization reduces the entropic penalty upon binding to a target receptor, which can translate to a significant increase in binding affinity.

  • Improved Physicochemical Properties: The introduction of spirocyclic scaffolds, with their higher fraction of sp3-hybridized carbons, has been shown to modulate key drug-like properties.[3] Studies have demonstrated that azaspirocycles can lead to increased aqueous solubility, decreased lipophilicity, and improved metabolic stability compared to their more conventional heterocyclic counterparts.[5]

  • Novel Chemical Space: The unique topology of azaspiro[3.3]heptane derivatives provides access to novel chemical matter, offering opportunities for the development of intellectual property and first-in-class therapeutics.[6]

Below is a diagram illustrating the structure of this compound.

Caption: Structure of this compound.

Application Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). However, due to the sterically hindered nature of this α,α-disubstituted amino acid, modifications to standard coupling protocols are necessary to ensure efficient and complete reactions.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Constrained Amino Acid: Fmoc-6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (Note: The Boc group on the spirocycle nitrogen acts as a side-chain protecting group, while the Fmoc group protects the alpha-amino group for SPPS).

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives:

    • HOAt (1-Hydroxy-7-azabenzotriazole)

    • HOBt (1-Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Other: Diethyl ether (cold), Acetic anhydride.

Experimental Workflow

The following diagram outlines the key steps for incorporating the constrained amino acid into a peptide sequence.

start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling of Amino Acid (Standard or Constrained) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No wash3 Wash with DMF and DCM final_deprotection->wash3 cleavage Cleavage from Resin and Side-Chain Deprotection wash3->cleavage precipitation Precipitate Peptide in Cold Diethyl Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification characterization Characterize by MS and NMR purification->characterization end End: Purified Peptidomimetic characterization->end

Caption: SPPS workflow for peptidomimetic synthesis.

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve 4 equivalents of Fmoc-6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, 3.9 equivalents of HATU, and 4 equivalents of HOAt in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 5-10 minutes.[6]

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended up to 12 hours, or microwave-assisted SPPS can be employed to drive the reaction to completion.[7]

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended.

  • Capping (Optional but Recommended):

    • If the coupling is incomplete after double coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 (using standard coupling conditions for non-hindered amino acids) for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Coupling Conditions
ParameterStandard Amino Acid CouplingHindered Spirocyclic Amino Acid Coupling
Amino Acid Equivalents 2-34-5
Coupling Reagent HBTU/HOBt or DIC/HOBtHATU/HOAt or COMU
Base Equivalents (DIPEA) 4-68-10
Coupling Time 30-60 minutes2-12 hours (or microwave-assisted)
Monitoring Kaiser TestKaiser Test (double coupling often required)

Characterization of the Final Peptidomimetic

The purified peptidomimetic should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to verify the molecular weight of the synthesized peptide, confirming the successful incorporation of the spirocyclic amino acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR studies can be employed to confirm the structure of the peptide and to investigate the conformational constraints imposed by the spirocyclic scaffold.[8][9]

Conclusion

This compound is a powerful building block for the design of novel peptidomimetics. Its rigid, three-dimensional structure offers the potential to significantly enhance the pharmacological properties of peptide-based drug candidates. While its sterically hindered nature requires optimized coupling conditions during solid-phase peptide synthesis, the use of potent coupling reagents like HATU/HOAt, extended reaction times, and potentially microwave assistance can ensure its successful incorporation. The protocols outlined in this application note provide a robust starting point for researchers and drug developers to explore the exciting potential of this unique constrained amino acid in their peptidomimetic design efforts.

References

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Zhang, X., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(34), 6246-6250. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Oguri, H. (2009). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of Synthetic Organic Chemistry, Japan, 67(11), 1169-1180. Available at: [Link]

  • Burgess, K., et al. (1997). Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. Journal of the American Chemical Society, 119(7), 1556-1564. Available at: [Link]

  • Sigal, M., et al. (2021). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. ACS Chemical Biology, 16(11), 2269-2278. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(2), 518-524. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Seebach, D., et al. (1996). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 118(47), 11667-11668. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 145. Available at: [Link]

  • Sviridov, S., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(16), 4983. Available at: [Link]

  • Pennington, M. W., & Byrnes, M. E. (1997). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 41-52). Humana Press. Available at: [Link]

  • Pacini, A., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. Journal of Peptide Science, e3605. Available at: [Link]

  • de Oliveira, K. T., & Ferreira, S. B. (2022). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics, 3(1), 23-43. Available at: [Link]

  • Vinogradov, A. A., et al. (2023). Stretching Peptides. ChemRxiv. Available at: [Link]

  • Choi, W. (2023). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. Available at: [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Strategic Approaches to Optimizing Peptide ADME Properties. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming poor coupling efficiency with 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid

A Guide to Overcoming Poor Coupling Efficiency

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are incorporating this unique, sterically constrained amino acid into their peptide synthesis workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

The spirocyclic scaffold of this amino acid is a powerful tool for introducing conformational rigidity into peptides, making it a valuable building block in medicinal chemistry.[1] However, its rigid, α,α-disubstituted nature presents a significant steric challenge, often leading to poor coupling efficiency with standard protocols.[2][3] This guide will address these challenges directly in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used?

This compound is a non-natural, bicyclic amino acid analogue. Its defining feature is the spiro[3.3]heptane core, which locks the dihedral angles around the α-carbon, providing a predictable and rigid conformation. In drug design, it is often used as a bioisostere for piperidine or to constrain a peptide backbone, which can lead to improved metabolic stability, binding affinity, and cell permeability.[4][5]

Q2: Why is this amino acid considered "difficult" or "sterically hindered" for peptide coupling?

The primary challenge is steric hindrance.[3] The bulky tert-Butyloxycarbonyl (Boc) protecting group on the ring nitrogen, combined with the rigid, three-dimensional structure of the spirocyclic system, physically obstructs the approach of the incoming amine to the activated carboxylic acid.[2] This slows down the rate of peptide bond formation significantly compared to standard proteinogenic amino acids.[6]

Q3: What are the initial signs of a failed or inefficient coupling reaction with this amino acid?

The most common indicator is the presence of a significant amount of unreacted N-terminal amine on your resin-bound peptide after the coupling step. This can be qualitatively detected by a persistent positive Kaiser test (blue beads). Quantitative analysis via HPLC/MS of a small cleavage sample will show a major peak corresponding to the truncated sequence (the peptide before the addition of the spiro-amino acid) and a very small or non-existent peak for the desired product.

Troubleshooting Guide: Inefficient Coupling

Problem: My analytical data (HPLC/MS) shows a large amount of unreacted starting material and very low yield of the desired peptide.

This is the most common failure mode and points directly to an incomplete coupling reaction. The activation of the carboxylic acid may be insufficient, or the rate of aminolysis is too slow to proceed to completion.

Answer 1: Upgrade Your Coupling Reagent.

Standard carbodiimide reagents like DCC or DIC are often too weak to overcome the steric barrier presented by this amino acid.[2] You must switch to a more potent activating reagent.

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are highly effective for hindered couplings.[7] They react with the carboxylic acid to form highly reactive O-acylisourea esters, which are more susceptible to nucleophilic attack by the amine. HATU, in particular, is often cited as a top choice for difficult couplings due to the anchimeric assistance provided by its pyridine nitrogen.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[7] A key advantage is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur if aminium reagents are used in large excess.[8]

  • COMU: This newer generation uronium salt is comparable in efficiency to HATU but offers better solubility and a safer profile, as it is based on OxymaPure instead of the potentially explosive HOBt/HOAt additives.[8][9]

.

Caption: Hierarchy of coupling reagent potency for hindered amino acids.

Answer 2: Optimize the Base and Stoichiometry.

The choice and amount of base are critical.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . These bases are strong enough to deprotonate the necessary species but are too bulky to cause unwanted side reactions. For couplings at high risk of epimerization, the weaker base collidine is sometimes recommended over DIPEA.[9]

  • Stoichiometry: For difficult couplings, you must increase the equivalents of both the amino acid and the coupling reagents. A standard protocol might use 1.5-2 equivalents, but for this spiro-amino acid, starting with 3 to 4 equivalents is recommended.

Answer 3: Implement a "Double Coupling" Protocol.

Because the reaction rate is slow, a single coupling, even for an extended time, may not be sufficient. A "double coupling" protocol significantly increases the chances of driving the reaction to completion.

Protocol 1: Optimized Double Coupling with HATU
  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and NMP (3x).

  • First Coupling - Pre-activation:

    • In a separate vessel, dissolve this compound (4 eq. relative to resin loading) and HATU (3.9 eq.) in N-Methyl-2-pyrrolidone (NMP).

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. You may observe a color change.

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature.

  • Wash: Wash the resin thoroughly with NMP (5x) to remove all reactants and byproducts.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash & Analysis: Wash the resin thoroughly with NMP (3x), DCM (3x), and perform a Kaiser test. The test should now be negative (colorless/yellow beads).

Problem: I'm observing a side product with the same mass as my desired product, which I suspect is an epimer.

Epimerization (or racemization) is a significant risk when performing long couplings, especially with hindered amino acids which require highly reactive intermediates.[10][11] The activated carboxylic acid can form an oxazolone intermediate, which is prone to deprotonation at the α-carbon, leading to a loss of stereochemical integrity.[12]

Answer 1: Use an Epimerization-Suppressing Additive.

While reagents like HATU and COMU already contain built-in additives (HOAt and Oxyma, respectively), ensuring your system contains an effective additive is crucial. OxymaPure and 6-Cl-HOBt are particularly effective at suppressing racemization by minimizing the lifetime of the problematic oxazolone intermediate.[11] Some studies have also shown that the addition of cupric chloride (CuCl₂) can dramatically suppress epimerization in certain coupling systems.[13]

Answer 2: Lower the Reaction Temperature.

While heat can sometimes drive a sluggish reaction, it also significantly increases the rate of epimerization.[2][10] All coupling reactions for this amino acid should be performed at room temperature or below. If you must extend the reaction time (e.g., overnight), consider running the reaction at 4°C after an initial 1-2 hour coupling at room temperature.

Answer 3: Choose Your Base Carefully.

As mentioned, a hindered, non-nucleophilic base is essential. The use of a weaker base like 2,4,6-collidine instead of DIPEA can reduce the rate of base-catalyzed epimerization.[9]

Problem: I'm having solubility issues with the protected amino acid or the growing peptide chain.

Poor solvation can lead to aggregation of peptide chains on the resin, further blocking reactive sites and preventing coupling.[2] The spiro[3.3]heptane scaffold itself generally imparts good aqueous solubility, but this can be counteracted by bulky protecting groups and hydrophobic peptide sequences.[4]

Answer 1: Switch to a Stronger Solvent.

  • NMP vs. DMF: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to N,N-Dimethylformamide (DMF) and is often the preferred choice for difficult or aggregation-prone sequences.[2]

  • Solvent Mixtures: For extremely difficult cases, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Chaotropic Salts: In rare cases, adding a low concentration of a chaotropic salt like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[14]

Summary of Recommended Conditions

The following table provides a starting point for optimizing the coupling of this compound.

ParameterStandard ProtocolRecommended for Spiro-AARationale
Coupling Reagent HBTU, DIC/HOBtHATU, COMU, PyAOP Higher reactivity is needed to overcome steric hindrance.
Equivalents (AA) 1.5 - 2.0 eq.3.0 - 4.0 eq. Drives the equilibrium of the slow reaction towards the product.
Equivalents (Reagent) 1.45 - 1.9 eq.2.9 - 3.9 eq. Ensures complete and rapid activation of the hindered acid.
Base DIPEA (2-4 eq.)DIPEA or Collidine (6-8 eq.) Sufficient base is required to neutralize salts and catalyze the reaction.[9]
Solvent DMFNMP NMP is a better solvent for preventing peptide aggregation.[2]
Time 30 - 60 min2 - 4 hours (or Double Coupling) Steric hindrance dramatically slows the reaction rate.[2]
Temperature Room TemperatureRoom Temperature Elevated temperatures increase the risk of epimerization.[10]

.

Troubleshooting_Workflow start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Q: Using standard reagents? (e.g., DIC, HBTU) start->check_reagents check_side_products Q: Observing epimerization? start->check_side_products upgrade_reagents A: Switch to HATU, COMU, or PyAOP check_reagents->upgrade_reagents Yes check_conditions Q: Using standard stoichiometry and time? check_reagents->check_conditions No optimize_conditions A: Increase equivalents (3-4x) Implement Double Coupling Use NMP as solvent check_conditions->optimize_conditions Yes check_conditions->check_side_products No mitigate_epimerization A: Use Collidine instead of DIPEA Ensure Oxyma/HOAt present Couple at RT or lower check_side_products->mitigate_epimerization Yes

Caption: A logical workflow for troubleshooting poor coupling efficiency.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG, 2024.

  • Coupling Reagents. Aapptec Peptides.

  • Optimizing Peptide Coupling: Key Techniques. Anatrace.

  • Epimerization of Peptide. Shigemori, Y. (Slide Presentation).

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Mitin, Y. V., Zapevalova, N. P., & Gorbunova, E. Y. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(4), 340-346.

  • Biondi, L., & De Riccardis, F. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6599.

  • Procedures to Improve Difficult Couplings. ResearchGate.

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(21), 8038-8043.

  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(41), 10263-10266.

  • Avoiding epimerization in peptide synthesis. Bachem AG.

  • Fernholz, E. C., & Miller, J. T. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Bioconjugate Chemistry, 18(5), 1629–1638.

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate.

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Coupling of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals utilizing the unique spirocyclic amino acid, 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, in their synthetic workflows. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the side reactions encountered during amide bond formation. The sterically hindered nature of this amino acid presents specific hurdles that require careful consideration of coupling reagents, reaction conditions, and analytical monitoring.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the coupling of this compound and offers targeted solutions.

Q1: My reaction shows low to no yield of the desired amide product. What are the likely causes and how can I fix it?

Several factors can contribute to poor yields in amide coupling reactions involving sterically hindered substrates.[1]

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The bulky spirocyclic scaffold can hinder the approach of the coupling reagent to the carboxylic acid.

    • Solution: Switch to a more potent coupling reagent known for its effectiveness with hindered amino acids.[2] Phosphonium salts like PyBOP or uronium/aminium salts like HATU or HCTU are generally more reactive than standard carbodiimides.[3][4] In particularly challenging cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH can be highly effective due to the small size and high reactivity of the acyl fluoride intermediate.[5][6]

  • Steric Hindrance at the Amine: The amine component you are coupling may also be sterically demanding, leading to a slow or incomplete reaction.

    • Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] However, this should be done cautiously as it can also promote side reactions like epimerization. Prolonging the reaction time is another strategy, but the stability of the activated species must be considered.

  • Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]

    • Solution: Ensure the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize any acid present and maintain the amine in its free, reactive form.[7] The order of addition is also critical; pre-activating the carboxylic acid with the coupling reagent and base before adding the amine can often improve yields.[8]

  • Hydrolysis of the Activated Intermediate: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid, preventing amide formation.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Q2: I'm observing a significant amount of an unexpected byproduct with a mass corresponding to the starting amine plus a guanidinium group. What is happening?

This is a classic side reaction associated with the use of uronium/aminium-based coupling reagents like HATU, HBTU, and HCTU.[9]

Mechanism & Prevention:

  • Guanidinylation: The coupling reagent itself can react with the free amino group of your coupling partner, forming a stable guanidinium byproduct that terminates the desired reaction.[3][4] This is particularly problematic when the activation of the carboxylic acid is slow or when an excess of the uronium reagent is used.[7][9]

    • Prevention Strategy 1: Reagent Choice: If guanidinylation is a persistent issue, consider switching to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[3][10]

    • Prevention Strategy 2: Order of Addition: Pre-activate the this compound with the uronium reagent and base for a short period (5-15 minutes) before adding the amine.[8] This allows for the formation of the active ester and reduces the concentration of free coupling reagent available to react with the amine.

    • Prevention Strategy 3: Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent to ensure the reagent is consumed in the activation step.[7]

Q3: My product is a mixture of diastereomers, indicating epimerization has occurred. How can I minimize this?

Epimerization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a significant concern in peptide synthesis, especially with hindered residues.[11][12]

Causes & Mitigation Strategies:

  • Mechanism of Epimerization: The primary pathway for epimerization during coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The oxazolone can then tautomerize, leading to racemization at the alpha-carbon.[11]

    • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure is crucial, particularly when using carbodiimides (e.g., DCC, DIC, EDC).[7][13][14] These additives trap the initial highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to oxazolone formation and subsequent epimerization.[14] Reagents like HATU and HCTU already incorporate an HOAt or 6-Cl-HOBt moiety, respectively, making them effective at suppressing epimerization.[3]

    • Base Selection: The choice of base can influence the rate of epimerization.[7] Stronger, more hindered bases like DIPEA are commonly used, but in cases of severe epimerization, switching to a weaker base like N-methylmorpholine (NMM) or collidine may be beneficial.[7]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize epimerization.[12]

Q4: I am seeing the formation of an N-acylurea byproduct. What is the cause and how do I avoid it?

This side reaction is specific to the use of carbodiimide coupling reagents (DCC, DIC, EDC).

Mechanism & Avoidance:

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate, formed upon activation of the carboxylic acid by the carbodiimide, can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[7][14] This side reaction consumes the activated acid and reduces the overall yield.

    • Solution: The most effective way to prevent N-acylurea formation is to use an additive like HOBt or HOAt.[7][14] These additives rapidly convert the O-acylisourea into an active ester, which is not susceptible to this rearrangement.

II. Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for this compound?

For a sterically hindered amino acid like this, starting with a more potent coupling reagent is advisable. HATU is an excellent first choice due to its high reactivity and inherent ability to suppress racemization, thanks to the HOAt moiety.[3][15] If side reactions like guanidinylation become an issue, PyBOP is a strong alternative.[4]

Q2: What is the recommended solvent for these coupling reactions?

Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for the reactants and reagents.[7] Dichloromethane (DCM) can also be used, particularly with carbodiimide-mediated couplings.[13] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediates.[1]

Q3: How many equivalents of base should I use?

When using uronium/aminium or phosphonium salt reagents, a tertiary base like DIPEA is required.[3] Typically, 2 to 3 equivalents of DIPEA are used. One equivalent deprotonates the carboxylic acid, and the additional equivalent(s) neutralize any acidic byproducts formed during the reaction.[4] If your amine starting material is a salt (e.g., a hydrochloride or trifluoroacetate salt), an additional equivalent of base will be needed to liberate the free amine.

Q4: How can I monitor the progress of my coupling reaction?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique for monitoring these reactions. It allows you to track the consumption of the starting materials and the formation of the desired product, as well as detect any major side products. Thin-Layer Chromatography (TLC) can also be used if the reactants and products have suitable chromophores and separation is achievable.

III. Visualization of Key Processes

Reaction Workflow and Potential Side Reactions

G cluster_0 Main Reaction Pathway cluster_1 Common Side Reactions cluster_2 Reagents Start Carboxylic Acid + Coupling Reagent + Base Active_Ester Activated Intermediate (e.g., OAt-ester) Start->Active_Ester Activation Product Desired Amide Product Active_Ester->Product Epimerization Epimerization (via Oxazolone) Active_Ester->Epimerization Amine Amine Amine->Product Nucleophilic Attack Guanidinylation Guanidinylation (Uronium Reagents) Amine->Guanidinylation N_Acylurea N-Acylurea Formation (Carbodiimides) Coupling_Reagent Coupling Reagent Coupling_Reagent->Guanidinylation Carbodiimide Carbodiimide O_Acylisourea O-Acylisourea O_Acylisourea->N_Acylurea

Caption: Workflow for amide coupling with potential side reaction pathways.

Troubleshooting Decision Tree

G Start Low Yield or Side Products? Check_Reagent Is the coupling reagent strong enough? Start->Check_Reagent Yes Switch_Reagent Switch to HATU, PyBOP, or Acyl Fluoride method Check_Reagent->Switch_Reagent No Check_Side_Products Identify Side Products (LC-MS) Check_Reagent->Check_Side_Products Yes Guanidinium Guanidinium byproduct? Check_Side_Products->Guanidinium Epimers Epimers detected? Guanidinium->Epimers No Guanidinium_Sol Use PyBOP or pre-activate acid Guanidinium->Guanidinium_Sol Yes N_Acylurea_Detected N-Acylurea detected? Epimers->N_Acylurea_Detected No Epimers_Sol Use Additives (HOAt), weaker base, or lower temp Epimers->Epimers_Sol Yes N_Acylurea_Sol Use HOBt/HOAt additive with carbodiimide N_Acylurea_Detected->N_Acylurea_Sol Yes Optimize_Conditions Optimize Conditions: - Anhydrous Solvent - Correct Base Stoichiometry - Increase Temperature/Time N_Acylurea_Detected->Optimize_Conditions No

Caption: A troubleshooting decision tree for difficult amide couplings.

IV. Experimental Protocols

Protocol 1: General Procedure for Coupling with HATU

This protocol is a robust starting point for coupling this compound.

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).[4]

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.

  • Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Monitor the reaction by LC-MS until the starting carboxylic acid is consumed (typically 1-12 hours).

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Method for Highly Hindered Couplings

This method is recommended when standard protocols fail due to extreme steric hindrance.[5]

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1-0.5 M).

  • Add a fluorinating agent (e.g., TFFH, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.2 equiv).[1]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.0 equiv) in anhydrous DCM. If the amine is a salt, add 1.1 equivalents of DIPEA to generate the free base.

  • Add the solution containing the acyl fluoride to the amine solution.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.

  • Upon completion, perform a standard aqueous workup as described in Protocol 1.

V. Data Summary

Coupling ReagentClassRelative ReactivityCommon Side ReactionsMitigation Strategy
DIC/EDC CarbodiimideModerateEpimerization, N-Acylurea Formation[7][14]Use additives (HOBt, HOAt)[7]
HBTU/HCTU Uronium/AminiumHighGuanidinylation, Epimerization[3][9]Pre-activation, correct stoichiometry[7]
HATU Uronium/AminiumVery HighGuanidinylation[3][9]Pre-activation, correct stoichiometry[7]
PyBOP PhosphoniumVery HighMinimal[3]N/A
TFFH/BTFFH Acyl Fluoride PrecursorHighestPotential for decomposition at high tempCareful temperature control

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-158. [Link]

  • Romoff, T. T., Goodman, M. (1997). Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. Journal of the Chemical Society, Perkin Transactions 2, (12), 2529-2533. [Link]

  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(43), 10769-10773. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews, 40(10), 4843-4866. [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Lytvyn, R. Z., et al. (2002). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, (1), 35-40. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 221-227. [Link]

  • White, C. J., & Yudin, A. K. (2011). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Organic Process Research & Development, 15(4), 868-872. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-256. [Link]

  • Peptide Institute, Inc. (n.d.). Epimerization of Peptide. [Link]

  • Caron, S., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6430-6433. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 101-108. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Safford, R. J., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 227-242. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Reddit. (2023, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. [Link]

  • Foley, D. J., & Maulide, N. (2017). Challenges and Breakthroughs in Selective Amide Activation. Israel Journal of Chemistry, 57(3-4), 259-269. [Link]

  • Ielo, L., & De Nino, A. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(31), 20083-20097. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Dunetz, J. R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(23), 4263-4280. [Link]

  • Battilocchio, C., & Noël, T. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry–A European Journal, 27(4), 1276-1291. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Popa, M. (2021, April 14). Why did my amide syntesis does not work? ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Stepan, A. F., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Preparations and Procedures International, 43(5), 483-488. [Link]

Sources

Technical Support Center: Optimizing Boc Deprotection of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimized synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical Boc deprotection step for this unique spirocyclic amino acid. Our focus is to provide actionable troubleshooting advice and robust protocols to ensure high yield and purity, minimizing the formation of unwanted side products.

The 2-azaspiro[3.3]heptane motif is a valuable building block in medicinal chemistry, often employed to explore novel chemical space.[1] However, the inherent ring strain of this spirocyclic system, combined with the zwitterionic nature of the final product, presents specific challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide will address these challenges head-on, providing a framework for successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Boc deprotection of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid?

A1: The main challenges stem from two key structural features:

  • The Strained Spirocyclic Core: The 2-azaspiro[3.3]heptane ring system, while synthetically accessible, possesses inherent ring strain.[2][3] Harsh acidic conditions, typically used for Boc deprotection, could potentially lead to side reactions such as ring-opening or rearrangement. While the azaspiro[3.3]heptane core is generally stable, extreme conditions should be approached with caution.

  • Zwitterionic Nature of the Product: The final product is an amino acid, existing as a zwitterion at its isoelectric point. This can complicate the work-up and purification process, as the compound may have low solubility in common organic solvents and may not behave predictably during standard extractions.[4]

Q2: Which acidic condition is recommended for the Boc deprotection of this substrate?

A2: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and generally effective method for Boc deprotection.[5][6] However, given the potential sensitivity of the spirocyclic core, it is crucial to optimize the reaction conditions. We recommend starting with a lower concentration of TFA and monitoring the reaction closely. An alternative is using 4M HCl in dioxane, which can sometimes offer milder conditions and may result in the hydrochloride salt of the product, potentially aiding in precipitation and purification.[7]

Q3: What are the potential side products, and how can they be minimized?

A3: The primary concern is the generation of the reactive tert-butyl cation during the deprotection mechanism.[8] This cation can lead to:

  • N-alkylation: Alkylation of the newly deprotected amine by the tert-butyl cation is a possibility, though generally less common with primary amines.

  • O-alkylation: Alkylation of the carboxylic acid to form the tert-butyl ester is a potential side reaction, particularly if the reaction is not quenched properly.

To minimize these side products, the use of scavengers is highly recommended. Anisole or thioanisole can effectively trap the tert-butyl cation.[9]

Q4: How can I effectively monitor the progress of the deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. The deprotected product, being a zwitterionic amino acid, will be significantly more polar than the Boc-protected starting material and will likely have a much lower Rf value. Staining with ninhydrin is an excellent visualization technique as it will give a distinct color for the primary amine of the product.[10] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[11]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Incomplete Reaction (Starting material remains) Insufficient acid concentration or reaction time.Increase the concentration of TFA or HCl incrementally. Extend the reaction time, monitoring by TLC every 30 minutes. Consider a slight increase in temperature (e.g., to room temperature if performed at 0 °C), but proceed with caution to avoid degradation.
Formation of Multiple Products (streaking on TLC) Degradation of the spirocyclic ring or side reactions.Use milder deprotection conditions. Switch from TFA to 4M HCl in dioxane. Ensure the reaction is performed at a low temperature (0 °C). Add a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.
Difficult Product Isolation (oily residue, poor precipitation) The product is the TFA salt which can be hygroscopic or an oil. The zwitterionic nature of the product can lead to high solubility in the aqueous phase during work-up.After removing the volatiles, attempt to precipitate the product by triturating with a non-polar solvent like diethyl ether or MTBE.[3] To isolate the zwitterion, carefully adjust the pH of the aqueous solution to the isoelectric point to induce precipitation.[4] Alternatively, convert the TFA salt to the HCl salt by dissolving the residue in a minimal amount of methanol and adding ethereal HCl, which often forms a more crystalline solid.
Low Yield after Work-up Product loss during aqueous extraction due to its zwitterionic character.Avoid extensive aqueous washes if possible. If an aqueous wash is necessary, use a minimal amount of saturated sodium bicarbonate solution to neutralize the excess acid and immediately proceed to adjust the pH for precipitation or use ion-exchange chromatography.

Optimized Experimental Protocols

Protocol 1: Standard TFA-mediated Boc Deprotection

This protocol is the recommended starting point for the deprotection.

  • Dissolution: Dissolve the Boc-protected 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., DCM:MeOH 9:1 with a drop of acetic acid) every 30 minutes.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporate with toluene (2-3 times) to ensure complete removal of TFA.

  • Isolation:

    • Precipitation: Add cold diethyl ether to the residue and sonicate to induce precipitation of the TFA salt. Collect the solid by filtration.

    • Zwitterion Isolation: Dissolve the crude residue in a minimal amount of water and adjust the pH to the isoelectric point (typically around 6-7) with a dilute base (e.g., 1M NaOH or Amberlite IRA-67 resin) to precipitate the zwitterionic product.

Protocol 2: Milder HCl-mediated Boc Deprotection

This protocol is a good alternative if the TFA conditions lead to side products.

  • Dissolution: Dissolve the Boc-protected 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in a minimal amount of anhydrous methanol or dioxane.

  • Cooling: Cool the solution to 0 °C.

  • Addition of HCl: Add a solution of 4M HCl in dioxane (5-10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the product. Collect the solid by filtration.

Visualization of the Deprotection Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Start Boc-Protected Starting Material Reaction_Step Add TFA/DCM or HCl/Dioxane at 0 °C Start->Reaction_Step Monitoring Monitor by TLC/HPLC Reaction_Step->Monitoring Evaporation Remove Volatiles Monitoring->Evaporation Isolation_Choice Precipitation or pH Adjustment? Evaporation->Isolation_Choice Precipitation Triturate with Ether (Salt form) Isolation_Choice->Precipitation Salt pH_Adjust Adjust pH to Isoelectric Point (Zwitterion) Isolation_Choice->pH_Adjust Zwitterion Final_Product Pure Product Precipitation->Final_Product pH_Adjust->Final_Product Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid - tBu+ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection. [2]

Data Summary: Comparison of Deprotection Conditions

Condition Reagents Temperature Typical Time Pros Cons
Standard 20-50% TFA in DCM0 °C to RT30 min - 2 hFast, reliable, volatile reagents. [6]Can be harsh, potential for side reactions. [10]
Milder Acidic 4M HCl in Dioxane0 °C to RT1-4 hGenerally milder, can provide crystalline HCl salt. [7]Slower, HCl in dioxane can be less stable over time.
Alternative Mild Oxalyl chloride/MeOHRT< 4 hMild, tolerates some acid-sensitive groups. [10]Reagents require careful handling.
Neutral (Lewis Acid) TMSI or ZnBr2 in DCMRT12-24 hAvoids strong protic acids. [12]Slower, reagents can be expensive.

References

  • Amino Acids. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]

  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]

  • NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. How to desalt zwitterions?. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. Work-up of a zwitterion?. [Link]

  • NIH. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • NIH. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • Reddit. Boc De-protection. [Link]

Sources

Technical Support Center: Navigating Challenges with 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique constrained amino acid into their synthetic workflows. As a non-canonical amino acid, its rigid spirocyclic structure introduces specific challenges in peptide synthesis and other applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to work with?

A1: The primary challenge stems from the steric hindrance imposed by its rigid, three-dimensional spirocyclic scaffold. Unlike linear or more flexible cyclic amino acids, the azaspiro[3.3]heptane core restricts the approach of reagents to the reactive amino and carboxyl groups. This can lead to slower reaction kinetics and incomplete couplings during solid-phase peptide synthesis (SPPS).

Q2: Are there any specific storage and handling recommendations for this amino acid?

A2: Like most Boc-protected amino acids, it should be stored in a cool, dry place, protected from light. Due to its zwitterionic nature, it may have limited solubility in some organic solvents. It is recommended to assess its solubility in your desired solvent system before starting a large-scale reaction.

Q3: Can I use standard coupling reagents for this amino acid?

A3: While standard coupling reagents like DCC/HOBt can be attempted, they often result in low yields due to the steric bulk of the amino acid.[1] More potent activating agents are highly recommended to overcome this hindrance.

Q4: How does this amino acid affect the properties of the final peptide?

A4: The incorporation of a constrained amino acid like this compound can significantly influence the peptide's secondary structure, often inducing turns or kinks.[2] This can be advantageous for mimicking specific protein epitopes or enhancing metabolic stability. However, it can also impact solubility and aggregation tendencies.

In-Depth Troubleshooting Guides

Issue 1: Incomplete or Failed Coupling Reactions

Symptom: A positive ninhydrin test (indicating free amines) after a coupling step, or mass spectrometry data of the crude peptide showing a significant amount of a deletion sequence (missing the spirocyclic residue).[3]

Causality: The steric hindrance of the spirocyclic core of this compound is the most probable cause for inefficient coupling. The bulky Boc protecting group further contributes to this steric shield. Standard coupling conditions may not provide sufficient activation energy or time for the reaction to proceed to completion.

Solutions and Protocols:

1. Selection of a High-Potency Coupling Reagent:

Uronium/aminium or phosphonium-based coupling reagents are essential for activating sterically hindered amino acids.[4] Reagents such as HATU , HCTU , or PyAOP are recommended due to their ability to form highly reactive activated esters that can overcome the steric barrier.[5][6]

Table 1: Recommended Coupling Reagents for Difficult Sequences

ReagentMolar Ratio (AA:Reagent:Base)Activation TimeKey Advantages
HATU 1 : 0.95 : 21-2 minutesHigh coupling efficiency, even for hindered systems.[5]
HCTU 1 : 1 : 22-5 minutesCost-effective alternative to HATU with comparable efficiency.
PyAOP 1 : 1 : 25-10 minutesExcellent for coupling N-methylated and other highly hindered residues.[6]

Experimental Protocol: HATU-Mediated Coupling

  • Swell the resin in DMF.

  • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF.

  • Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Allow the mixture to pre-activate for 1-2 minutes.[5]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin with DMF and perform a ninhydrin test to check for completion.

2. Implementing a Double Coupling Strategy:

If a single coupling still results in incomplete reaction, a "double coupling" is a reliable method to drive the reaction to completion.[7]

Experimental Protocol: Double Coupling

  • After the initial 2-4 hour coupling, drain the reaction vessel.

  • Wash the resin with DMF.

  • Repeat the coupling step with a freshly prepared solution of the activated amino acid.

  • Allow the second coupling to proceed for another 2-4 hours.

  • Wash the resin and perform a final ninhydrin test.

dot

G start Start SPPS Cycle deprotection N-terminal Deprotection start->deprotection wash1 DMF Wash deprotection->wash1 coupling First Coupling (2-4 hours) wash1->coupling ninhydrin1 Ninhydrin Test coupling->ninhydrin1 wash2 DMF Wash ninhydrin1->wash2 Positive next_cycle Proceed to Next Cycle ninhydrin1->next_cycle Negative double_coupling Second Coupling (2-4 hours) wash2->double_coupling ninhydrin2 Ninhydrin Test double_coupling->ninhydrin2 ninhydrin2->next_cycle Negative end End ninhydrin2->end Positive (Troubleshoot further)

Caption: Workflow for double coupling of sterically hindered amino acids.

Issue 2: Peptide Aggregation and Poor Solubility

Symptom: The peptide-resin beads clump together during synthesis, leading to poor reagent diffusion and failed reactions. The final cleaved peptide is difficult to dissolve in standard solvents for purification.

Causality: The rigid, hydrophobic nature of the spirocyclic core can promote inter-chain hydrogen bonding and aggregation, especially in longer peptide sequences.[8] This leads to the formation of secondary structures that are poorly solvated.

Solutions and Protocols:

1. Modifying Synthesis Conditions:

  • Chaotropic Salts: Incorporating salts like LiCl or KSCN into the coupling and deprotection steps can disrupt hydrogen bonding networks.[9]

  • Solvent Choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or adding DMSO to DMF can improve solvation of the growing peptide chain.[1]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help to disrupt secondary structures.[9]

2. Enhancing Solubility of the Final Peptide:

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge and improve solubility.[10]

  • Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or DMF, followed by the slow addition of an aqueous buffer, can be effective.[11]

  • Denaturing Agents: In severe cases, denaturing agents such as 6 M guanidine hydrochloride or 8 M urea can be used, but their compatibility with downstream applications must be considered.[12]

dot

G cluster_synthesis During Synthesis cluster_purification Post-Cleavage s_solvents Use NMP or DMF/DMSO mixture s_salts Add Chaotropic Salts (e.g., LiCl) s_temp Elevated Temperature (40-50°C) p_ph Adjust pH away from pI p_cosolvent Use Organic Co-solvents (e.g., DMSO) p_denaturant Denaturing Agents (e.g., Guanidine HCl) peptide_agg Peptide Aggregation peptide_agg->s_solvents peptide_agg->s_salts peptide_agg->s_temp peptide_agg->p_ph peptide_agg->p_cosolvent peptide_agg->p_denaturant

Caption: Strategies to mitigate peptide aggregation and improve solubility.

Issue 3: Side Reactions During Cleavage and Deprotection

Symptom: Mass spectrometry analysis of the crude peptide reveals unexpected masses, indicating modification of the spirocyclic amino acid or other sensitive residues.

Causality: The Boc protecting group is removed with a strong acid, typically trifluoroacetic acid (TFA). This process generates a reactive tert-butyl cation that can alkylate nucleophilic side chains, such as tryptophan or methionine.[13] The azetidine nitrogen within the spirocyclic core, once deprotected, could also be susceptible to side reactions, although this is less common.

Solutions and Protocols:

1. Use of Scavengers in the Cleavage Cocktail:

A scavenger cocktail is crucial to trap the reactive carbocations generated during TFA cleavage. The choice of scavengers depends on the other amino acids present in the peptide sequence.

Table 2: Common Cleavage Cocktails

Reagent CocktailCompositionUse Case
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with multiple sensitive residues.[14]
TFA/TIS/Water 95 : 2.5 : 2.5A less odorous and toxic alternative for peptides without highly sensitive residues.[15]
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)Effective for peptides with trityl-based protecting groups.[16]

Experimental Protocol: Standard Cleavage

  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Prepare the appropriate cleavage cocktail fresh.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Issue 4: Potential for Racemization

Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity, and mass spectrometry confirms it has the same mass as the desired product.

Causality: While less common for the amino acid being coupled, racemization can occur during the activation step, particularly with prolonged pre-activation times or the use of excess base.[17] The risk is higher for sterically hindered amino acids where longer reaction times are often employed.

Solutions and Protocols:

1. Minimize Pre-activation Time:

As recommended in the HATU protocol above, the pre-activation time should be kept to a minimum (1-2 minutes) to reduce the window for oxazolone formation, the primary pathway for racemization.

2. Use of Racemization-Suppressing Additives:

For particularly sensitive couplings, the addition of an agent like Oxyma Pure can help to suppress racemization by forming a more stable activated ester.[18]

Experimental Protocol: Coupling with Oxyma Pure

  • Follow the standard coupling protocol.

  • In the activation step, include 1 equivalent of Oxyma Pure along with the coupling reagent (e.g., DIC).

  • Proceed with the coupling as usual.

Analytical Characterization

A thorough analysis of the crude and purified peptide is essential to confirm the successful incorporation of this compound and to identify any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide and to separate the desired product from deletion sequences, truncated peptides, and other impurities.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the final peptide. Techniques like MALDI-TOF or ESI-MS can also be used to identify the masses of byproducts, aiding in the diagnosis of failed couplings or side reactions.[19]

  • Tandem Mass Spectrometry (MS/MS): Can be used for de novo sequencing to confirm the position of the spirocyclic amino acid within the peptide chain, especially if there are doubts about the success of a particular coupling step.[20]

By understanding the unique challenges posed by this compound and implementing the targeted strategies outlined in this guide, researchers can successfully incorporate this valuable building block into their synthetic peptides and other molecules of interest.

References

  • BenchChem Technical Support Team. (2025).
  • APExBIO. (2025). HATU: Precision Peptide Coupling Reagent for Advanced Synthesis. Online Inhibitor.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Subirós-Funosas, L., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synlett.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Thermo Fisher Scientific. Peptide solubility guidelines.
  • Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics.
  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • LifeTein. (2024).
  • BenchChem Technical Support Team. (2025). Addressing peptide aggregation issues during synthesis with hydrophobic residues. BenchChem.
  • Chait, B. T., et al. (1987). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Analytical Biochemistry.
  • El-Faham, A., et al. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic Letters.
  • CDN. Cleavage Cocktail Selection.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Lopera, A., et al. (2023).
  • Sigma-Aldrich.
  • Coin, I., et al. (2017). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Chemistry - A European Journal.
  • Enamine. (2024).
  • Applied Biosystems. PyAOP Coupling.
  • Wikipedia. Peptide synthesis.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Reddit. (2024). Does anyone have a pdf guide/SOP for solid phase peptide synth?.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Nowick Laboratory, UCI Department of Chemistry. (2020).
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Enamine. PyAOP.
  • UCI Department of Chemistry. (2022). Peptide Hand Synthesis Part 8: Cleaving.
  • Aapptec Peptides. Coupling Reagents.
  • Wu, Y., et al. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology.
  • Myers, D. F., et al. (1990). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical Biochemistry.
  • Jones, A. D., et al. (2007).
  • Creative Proteomics. Peptide and Protein De Novo Sequencing by Mass Spectrometry.
  • Toth, G. K., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Amino Acids.
  • Reddit. (2024). Solid Phase Peptide Synthesis Help.
  • Medzihradszky, K. F., & Burlingame, A. L. (2005). Peptide and protein de novo sequencing by mass spectrometry. Mass Spectrometry Reviews.
  • Wikipedia. De novo peptide sequencing.
  • ResearchGate. (2019). TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids.
  • Mesa Labs. SPPS Tips For Success Handout.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research.
  • Wang, Y., et al. (2022). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules.
  • Jutten, B., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.

Sources

Technical Support Center: Improving Solubility of Peptides Containing 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

The Root of the Challenge: Why Aza-Containing Peptides Can Be Difficult to Solubilize

The incorporation of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid introduces a rigid scaffold into the peptide backbone.[1] This conformational constraint, while advantageous for enhancing metabolic stability and target affinity, can also promote strong intermolecular interactions. These interactions, including hydrogen bonding and hydrophobic contacts, can lead to peptide aggregation and precipitation, making solubilization a significant hurdle.[2][3] The overall hydrophobicity of the peptide sequence remains a primary driver of these solubility issues.[2]

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

For researchers encountering difficulties in dissolving their Aza-containing peptides, a systematic approach is recommended. It is always advisable to test the solubility on a small aliquot of the peptide first.[4]

Initial Assessment and Basic Strategies
  • Analyze the Peptide Sequence : Determine the overall charge of the peptide at a neutral pH.

    • Assign a value of +1 to each basic residue (K, R, H, and the N-terminus).[4]

    • Assign a value of -1 to each acidic residue (D, E, and the C-terminus).[4]

    • Sum the values to determine the net charge.[4]

  • Initial Solvent Selection :

    • For charged (basic or acidic) peptides : Attempt to dissolve the peptide in sterile, distilled water.[5]

    • For neutral or hydrophobic peptides : It is likely that an organic solvent will be necessary.[6]

Diagram: Initial Solubility Troubleshooting Workflow

G cluster_0 Peptide Characterization cluster_1 Initial Dissolution Attempt cluster_2 Next Steps A Calculate Net Charge of Aza-Peptide B Net Charge > 0 (Basic) A->B C Net Charge < 0 (Acidic) A->C D Net Charge = 0 (Neutral/Hydrophobic) A->D E Attempt to dissolve in sterile water B->E C->E H Proceed to Advanced Troubleshooting D->H F Soluble? E->F G Proceed to Experiment F->G Yes F->H No

Caption: Initial steps for troubleshooting Aza-peptide solubility based on charge.

Advanced Troubleshooting Protocols

If initial attempts with water are unsuccessful, proceed with the following steps.

Causality : A peptide's solubility is generally lowest at its isoelectric point (pI), where the net charge is zero.[2] Adjusting the pH away from the pI increases the net charge, enhancing interactions with the aqueous solvent.[2][7]

Step-by-Step Methodology :

  • For Basic Peptides (Net Positive Charge) : If insoluble in water, add a small amount of 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise while vortexing.[8][9]

  • For Acidic Peptides (Net Negative Charge) : If insoluble in water, add a small amount of 0.1 M ammonium bicarbonate or a dilute solution of ammonium hydroxide.[5] Note: Avoid basic solutions if the peptide contains cysteine, as it can lead to oxidation.[6]

  • Sonication : Gentle sonication in a bath sonicator can help break up aggregates and improve dissolution.[4][10]

Causality : For neutral or hydrophobic peptides, organic solvents can disrupt the hydrophobic interactions that cause aggregation.

Step-by-Step Methodology :

  • Solvent Selection : Choose an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power and relatively low toxicity in cell-based assays.[3] For peptides containing Cysteine (C) or Methionine (M), dimethylformamide (DMF) is preferred to avoid oxidation.[6]

  • Dissolution : Dissolve the peptide in a minimal amount of the pure organic solvent first.[11]

  • Dilution : Slowly add the aqueous buffer to the peptide-organic solvent mixture with constant agitation.[8] If the peptide begins to precipitate, you have exceeded its solubility limit in that mixed solvent system.[12]

Table 1: Common Organic Co-solvents for Peptide Solubilization

Co-solventAbbreviationProperties and Considerations
Dimethyl SulfoxideDMSOStrong solvent, generally compatible with cell-based assays at low concentrations (<1%).[10] May oxidize peptides with Cys or Met residues.[11]
DimethylformamideDMFA good alternative to DMSO for peptides containing Cys or Met.[6]
AcetonitrileACNCommonly used in chromatography, can be an effective co-solvent.
IsopropanolIPAA less polar alcohol that can aid in solubility.[6]

Causality : Chaotropic agents disrupt the hydrogen-bonding network of water, which weakens the hydrophobic effect and helps to solubilize highly aggregated peptides.[13]

Step-by-Step Methodology :

  • Agent Selection : Common chaotropic agents include 6 M guanidinium chloride (GdmCl) or 8 M urea.[8][12]

  • Dissolution : Attempt to dissolve the peptide directly in a solution containing the chaotropic agent.[6]

  • Considerations : These agents will denature the peptide and are often incompatible with biological assays.[8][12] This method is typically a last resort.

Frequently Asked Questions (FAQs)

Q1: My Aza-peptide is soluble in a DMSO/water mixture, but it precipitates when I dilute it to my final working concentration in a buffer (e.g., PBS). What should I do?

A1: This indicates that the peptide has reached its solubility limit in the final buffer system.[8] Salts in buffers like PBS can sometimes hinder solubility.[14]

  • Reduce the Final Concentration : Your target concentration may be too high for the final buffer conditions.[8]

  • Slow Down the Addition : Add the concentrated peptide stock to the buffer very slowly while vortexing to avoid localized high concentrations.[8]

  • Increase Organic Co-solvent Percentage : If your assay allows, slightly increasing the final percentage of the organic co-solvent may keep the peptide in solution.[8]

Q2: My Aza-peptide solution is clear, but I get inconsistent results in my assay. Could solubility still be the issue?

A2: Yes, even in a visually clear solution, small, soluble aggregates can exist which may have altered biological activity. It is always recommended to centrifuge your peptide solution at high speed (e.g., 10,000 x g) for 5-10 minutes and use the supernatant for your experiments to remove any potential micro-aggregates.[8][15]

Q3: Can I improve the solubility of my Aza-peptide by modifying its sequence?

A3: Absolutely. During the design phase, incorporating more hydrophilic or charged amino acids (like Lysine or Glutamic Acid) can significantly enhance aqueous solubility.[2][7] Another strategy is PEGylation, the attachment of polyethylene glycol chains, which can improve both solubility and the peptide's half-life.[2]

Q4: Are there any other additives that can help with solubility?

A4: Yes, certain excipients can be beneficial.

  • Surfactants : Non-ionic surfactants can help to prevent aggregation.[16]

  • Sugars : Sugars like mannitol and sucrose are sometimes used in formulations to enhance stability.[16]

  • Cyclodextrins : These can form inclusion complexes with hydrophobic parts of the peptide, increasing solubility.[15][17]

It is crucial to ensure that any additive is compatible with your specific experimental application.

References

  • Vertex AI Search, based on "Peptide Solubiliz
  • Vertex AI Search, based on "Technical Support Center: Enhancing the Solubility of Peptides with Unn
  • Vertex AI Search, based on "Solubility Guidelines for Peptides - Sigma-Aldrich"
  • Vertex AI Search, based on "Guidelines for Peptide Dissolving"
  • Vertex AI Search, based on "Synthetic Peptide Handling & Storage Protocol - Sigma-Aldrich"
  • Vertex AI Search, based on "Peptide Storage and Solubiliz
  • Vertex AI Search, based on "Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics - Neurelis"
  • Vertex AI Search, based on "Solubility Tips: Reconstituting a Peptide | Biosynth"
  • Vertex AI Search, based on "The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth"
  • Vertex AI Search, based on "Novel Formulations for Non-Invasive Delivery & Stabiliz
  • Vertex AI Search, based on "Use of excipients to control aggregation in peptide and protein formulations - ResearchG
  • Vertex AI Search, based on "Peptides as functional excipients for drug delivery"
  • Vertex AI Search, based on "Short Peptides as Excipients in Parenteral Protein Formul
  • Vertex AI Search, based on "Troubleshooting SFFLRN peptide solubility issues - Benchchem"
  • Vertex AI Search, based on "Peptide solubility guidelines"
  • Vertex AI Search, based on "Peptide Solubility Guidelines - How to solubilize a peptide"
  • Vertex AI Search, based on "6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid - Benchchem"
  • Vertex AI Search, based on "Chaotropic agent - Wikipedia"
  • Vertex AI Search, based on "Troubleshooting Guide for Common Protein Solubility Issues - P
  • Vertex AI Search, based on "Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC - NIH"
  • Vertex AI Search, based on "How to dissolve, handle and store synthetic peptides - LifeTein®"
  • Vertex AI Search, based on "Guidelines for Dissolving Peptides - GenScript"
  • Vertex AI Search, based on "A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - NIH"
  • Vertex AI Search, based on "How Can I Make My Peptide More W
  • Vertex AI Search, based on "Recent Advances in Formulations for Long-Acting Delivery of Therapeutic Peptides - Kinam Park"
  • Vertex AI Search, based on "Strategies for Improving Peptide Stability and Delivery - MDPI"
  • Vertex AI Search, based on "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC - PubMed Central"
  • Vertex AI Search, based on "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchG
  • Vertex AI Search, based on "Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central"
  • Vertex AI Search, based on "A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - NIH"
  • Vertex AI Search, based on "Unn
  • Vertex AI Search, based on "6-Amino-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester - Sigma-Aldrich"
  • Vertex AI Search, based on "this compound - PubChem"
  • Vertex AI Search, based on "tert-Butyl 6-amino-2-azaspiro[3.
  • Vertex AI Search, based on "A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage"
  • Vertex AI Search, based on "A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding - eScholarship"
  • Vertex AI Search, based on "1211586-09-2|tert-Butyl 6-amino-2-azaspiro[3.
  • Vertex AI Search, based on "Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PubMed Central"
  • Vertex AI Search, based on "(PDF)
  • Vertex AI Search, based on "6-Amino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester - Advanced ChemBlocks"
  • Vertex AI Search, based on "Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - RSC Publishing"

Sources

Identifying and minimizing byproducts in 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common byproducts. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested solutions to common challenges.

Introduction

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, its synthesis can be challenging, often leading to a variety of byproducts that can complicate purification and compromise final product quality. This guide provides a structured question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Troubleshooting the Synthetic Pathway

The synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid typically proceeds through one of two primary routes: a Strecker synthesis from a spirocyclic ketone precursor or the reductive amination of the same intermediate. Each pathway presents a unique set of challenges and potential byproducts.

Route 1: The Strecker Synthesis Pathway

The Strecker synthesis is a powerful method for the formation of α-amino acids.[1][2] In the context of our target molecule, the synthesis commences with a protected 2-azaspiro[3.3]heptan-6-one.

Strecker_Synthesis Ketone N-Boc-2-azaspiro[3.3]heptan-6-one Aminonitrile Intermediate α-Aminonitrile Ketone->Aminonitrile + KCN, NH4Cl Amide Intermediate α-Aminoamide Aminonitrile->Amide Partial Hydrolysis Target 6-Amino-2-azaspiro[3.3]heptane- 6-carboxylic acid Aminonitrile->Target Full Hydrolysis (e.g., HCl, heat) Byproduct1 Incomplete Hydrolysis Byproduct: α-Aminoamide Aminonitrile->Byproduct1 Amide->Target Hydrolysis Byproduct2 Epimerization Byproduct: Diastereomer Target->Byproduct2 Harsh Hydrolysis Conditions

Caption: Strecker synthesis pathway and potential byproducts.

Frequently Asked Questions (FAQs):

Question 1: My final product is contaminated with a significant amount of a less polar impurity that shows a nitrile peak in the IR spectrum. What is this byproduct and how can I minimize it?

Answer: This impurity is likely the intermediate α-aminonitrile. Its presence indicates incomplete hydrolysis of the nitrile group to the carboxylic acid. The hydrolysis of sterically hindered nitriles, such as the one in this spirocyclic system, can be sluggish.[3][4]

  • Causality: The nitrile group is relatively stable and requires forcing conditions (e.g., strong acid or base and elevated temperatures) to undergo complete hydrolysis. Milder conditions or insufficient reaction time will lead to the accumulation of the aminonitrile intermediate.

  • Troubleshooting & Minimization:

    • Increase Reaction Time and/or Temperature: Carefully extend the duration of the hydrolysis step or incrementally increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions for complete conversion.

    • Stronger Hydrolysis Conditions: If using acidic hydrolysis (e.g., 6M HCl), consider increasing the concentration or switching to a stronger acid system. However, be mindful of potential side reactions like epimerization under excessively harsh conditions.

    • Microwave-Assisted Hydrolysis: Microwave irradiation can often accelerate the hydrolysis of stubborn nitriles. This technique can reduce reaction times and potentially minimize the formation of degradation byproducts.

Question 2: I'm observing a second spot on my chiral HPLC analysis of the final product. What could this be and how do I address it?

Answer: The second spot is likely a diastereomer of your target amino acid. The Strecker synthesis is not inherently stereoselective, and the initial addition of cyanide to the imine intermediate can occur from either face of the molecule, leading to a racemic mixture of the α-aminonitrile.[1] Subsequent hydrolysis will yield a mixture of diastereomers if a chiral auxiliary is not used.

  • Causality: The formation of a planar iminium ion intermediate allows for nucleophilic attack from either side with nearly equal probability, resulting in a racemic mixture.

  • Troubleshooting & Minimization:

    • Diastereoselective Synthesis: To obtain a single diastereomer, consider employing a chiral auxiliary. For instance, a chiral amine can be used in the initial step to form a diastereomeric mixture of aminonitriles, which can then be separated chromatographically before hydrolysis.

    • Chiral Resolution: If a racemic synthesis is performed, the resulting diastereomers will need to be separated. This can be achieved through several methods:

      • Fractional Crystallization: Formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine) can allow for the selective crystallization of one diastereomer.

      • Chiral Preparative HPLC: This is a highly effective but often more expensive method for separating diastereomers on a larger scale.

Route 2: The Reductive Amination Pathway

Reductive amination is another common strategy, involving the reaction of the spirocyclic ketone with an ammonia source and a reducing agent.

Reductive_Amination Ketone N-Boc-2-azaspiro[3.3]heptan-6-one Imine Intermediate Imine Ketone->Imine + NH3 or NH4OAc Byproduct2 Incomplete Reaction Byproduct: Starting Ketone Ketone->Byproduct2 Target 6-Amino-2-azaspiro[3.3]heptane- 6-carboxylic acid precursor Imine->Target Reduction (e.g., NaBH3CN) Byproduct1 Over-alkylation Byproduct: Secondary Amine Target->Byproduct1 Reacts with another ketone molecule

Caption: Reductive amination pathway and potential byproducts.

Frequently Asked Questions (FAQs):

Question 3: My reaction mixture shows a significant amount of the starting ketone even after prolonged reaction times. What is causing this low conversion?

Answer: Low conversion in reductive amination can be attributed to several factors, primarily related to the equilibrium of imine formation and the activity of the reducing agent.

  • Causality: The formation of the imine from the ketone and ammonia is a reversible reaction. If water is not effectively removed, the equilibrium will favor the starting materials. Additionally, the reducing agent may not be sufficiently active under the chosen reaction conditions.

  • Troubleshooting & Minimization:

    • Water Removal: Employ a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to the reaction mixture to drive the equilibrium towards imine formation.

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the iminium ion over the ketone. Ensure it is of good quality and used in appropriate stoichiometry. Sodium triacetoxyborohydride (STAB) is another effective alternative.

    • pH Control: The reaction is typically most efficient at a slightly acidic pH (around 5-6). This protonates the carbonyl group, activating it for nucleophilic attack, without fully protonating the amine nucleophile.

Question 4: I have isolated a higher molecular weight byproduct. What is it and how can I prevent its formation?

Answer: This is likely a secondary amine byproduct formed from the over-alkylation of the desired primary amine product.

  • Causality: The newly formed primary amine is also nucleophilic and can react with another molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine.

  • Troubleshooting & Minimization:

    • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or ammonia gas) to outcompete the product amine in reacting with the ketone.

    • Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine product low at any given time, reducing the likelihood of it reacting further.

    • One-Pot vs. Stepwise: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes offer better control over the reaction.

Part 2: Common Byproducts Across Both Routes & Purification Strategies

Regardless of the synthetic route, some byproducts can be common to both pathways. Understanding their origin is key to effective mitigation.

Frequently Asked Questions (FAQs):

Question 5: I am concerned about the potential for decarboxylation of my final product. Is this a valid concern and how can I avoid it?

Answer: Yes, decarboxylation is a potential side reaction for α-amino acids, particularly those with strained ring systems, upon heating or under harsh acidic or basic conditions.[5][6][7][8] The resulting byproduct would be 2-azaspiro[3.3]heptan-6-amine.

  • Causality: The spirocyclic nature of the molecule introduces ring strain, which can be released through the loss of carbon dioxide from the carboxylic acid group.

  • Troubleshooting & Minimization:

    • Mild Deprotection Conditions: If using a protecting group on the carboxylic acid, choose one that can be removed under mild conditions.

    • Avoid Excessive Heat: During purification and handling (e.g., crystallization, drying), avoid prolonged exposure to high temperatures.

    • pH Control During Workup and Purification: Maintain a neutral or slightly acidic pH during aqueous workup and purification to minimize base-catalyzed decarboxylation.

Question 6: Could lactam formation be a problem during my synthesis or workup?

Answer: Intramolecular cyclization to form a lactam is a possibility, especially if the amino and carboxyl groups are in close proximity and activated.[9][10]

  • Causality: If the reaction conditions promote the activation of the carboxylic acid (e.g., in the presence of coupling reagents or under strongly acidic conditions), the neighboring amino group can act as an intramolecular nucleophile, leading to the formation of a lactam.

  • Troubleshooting & Minimization:

    • Protecting Group Strategy: Keep the amine and/or the carboxylic acid protected until the final step to prevent premature cyclization.

    • Careful Choice of Reagents: Be cautious with reagents that can activate the carboxylic acid if the amine is unprotected.

    • Temperature Control: Higher temperatures can promote intramolecular reactions. Maintain controlled temperatures during all steps.

Part 3: Analytical Methods for Purity Assessment

Accurate assessment of product purity is critical. Here are some recommended analytical techniques for identifying and quantifying the byproducts discussed.

Byproduct Recommended Analytical Technique(s) Key Observations
α-Aminonitrile IR Spectroscopy, ¹³C NMR, LC-MSNitrile stretch (~2250 cm⁻¹), characteristic nitrile carbon signal in NMR, distinct mass in MS.
Diastereomers Chiral HPLC, Chiral GCSeparation into two distinct peaks with identical mass spectra.[11][12][13][14]
Over-alkylation Product LC-MS, ¹H NMRHigher molecular weight in MS, additional signals in the aliphatic region of the NMR.
Decarboxylation Product LC-MS, ¹H NMRLower molecular weight corresponding to the loss of CO₂, absence of the carboxylic acid proton in NMR.
Lactam IR Spectroscopy, LC-MSAmide carbonyl stretch (~1650 cm⁻¹), molecular weight corresponding to the loss of a water molecule from the parent amino acid.

Experimental Protocol: Chiral HPLC for Diastereomer Analysis

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or a protein-based column) is recommended.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-chromophoric amino acids. If derivatized, the detection wavelength should be adjusted accordingly.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the diastereomers. The relative peak areas can be used to determine the diastereomeric ratio.

Conclusion

The synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the underlying mechanisms of byproduct formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their target molecule. Meticulous analytical characterization is paramount to ensure the quality of the final product for its intended applications in drug discovery and development.

References

  • Amino Acids. 2010 Jul;39(2):515-21. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • The Journal of Organic Chemistry. 2003, 68 (18), pp 7119–7122. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. [Link]

  • Molecules. 2020, 25(22), 5395. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • CAT GmbH & Co. KG. Analyses of amino acids, Enantiomeric purity. [Link]

  • RSC Publishing. 2021. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • Journal of Chromatography A. 2008 Feb 8;1180(1-2):131-7. Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. [Link]

  • Google Patents. US4379941A - Resolution of racemic amino acids.
  • Journal of Chromatography B. 2023 Mar 15;1219:123638. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • BYJU'S. Synthesis of Lactam. [Link]

  • Molecules. 2018 Oct; 23(10): 2673. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • YouTube. What Are Lactams? - Chemistry For Everyone. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • RSC Publishing. Scope of lactam ring‐expansion reactions with N‐functionalised amino acids. [Link]

  • ResearchGate. Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogenation. [Link]

  • Wikipedia. Lactam. [Link]

  • Protein and Amino acid Metabolism by Dr. Sura A. Abdulsattar (2021-2022). [Link]

  • ResearchGate. Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. [Link]

  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • J-Stage. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. [Link]

  • ResearchGate. Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. [Link]

  • RSC Publishing. Reductive radical decarboxylation of amino-acids and peptides. [Link]

  • YouTube. Strecker Synthesis. [Link]

  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]

  • MDPI. Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. [Link]

  • Chemguide. Hydrolysis of nitriles. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • PubChem. 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]

  • PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • NIH National Library of Medicine. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [Link]

  • ResearchGate. Regioselective ring opening reactions of azetidines. [Link]

  • Chinese Journal of Organic Chemistry. Synthesis of Azetidines. [Link]

  • Chemistry – A European Journal. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • Organic Syntheses. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. [Link]

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

Sources

Racemization issues with 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid during coupling.

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide to Mitigating Racemization During Amide Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, a unique and sterically constrained amino acid. Our focus is to address the critical issue of racemization that can occur during amide bond formation (coupling) and to provide actionable strategies to ensure the chiral integrity of your final peptide products.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental principles behind the racemization of this specific amino acid derivative.

Q1: What is this compound, and why is it prone to racemization?

This compound is a non-proteinogenic, conformationally restricted amino acid.[1][2] Its rigid spirocyclic scaffold is valuable in drug design for creating peptides with specific, stable conformations. However, it is an α,α-disubstituted amino acid, and its structure presents significant steric hindrance around the carboxylic acid group.[3]

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] This occurs after the carboxylic acid is activated by a coupling reagent. The presence of a base can then abstract the alpha-proton (α-H) from the oxazolone, leading to a planar, achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of D and L enantiomers and a loss of optical purity.[4][6] The steric bulk of the azaspiro[3.3]heptane moiety can make the desired nucleophilic attack by the amine component slower, giving the oxazolone intermediate more time to racemize.[3]

Q2: How does the choice of Nα-protecting group influence racemization?

The Nα-protecting group is critical. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are specifically designed to suppress racemization.[4] The electron-withdrawing nature of the carbonyl group in the urethane moiety decreases the acidity of the α-proton, making it less susceptible to abstraction by a base. This is a key reason why chemical peptide synthesis proceeds from the C-terminus to the N-terminus; the Nα-protected amino acid being activated retains its chiral integrity.[7]

Q3: Which factors in the coupling reaction have the most significant impact on racemization?

Several factors synergistically influence the extent of racemization:

  • Coupling Reagents: The type of activator used is paramount. Highly reactive intermediates can increase the rate of oxazolone formation.

  • Additives: Reagents like HOBt, HOAt, and Oxyma Pure are used to form active esters in situ, which are generally more stable and less prone to racemization than the initial activated species (e.g., O-acylisourea from carbodiimides).[8][9][10]

  • Base: The choice of base, its strength (pKa), and its steric bulk are critical. Stronger, less hindered bases are more likely to cause racemization.[11]

  • Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates.[5][12] More polar solvents can sometimes favor the side reaction leading to racemization.[5]

  • Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of racemization.

Part 2: Troubleshooting Guide - Diagnosis and Solutions

This section provides a problem-oriented approach to troubleshoot racemization issues encountered during your experiments.

Q4: I've detected a significant level of the undesired diastereomer in my product. What is the most likely cause and how can I fix it?

High levels of epimerization point to suboptimal coupling conditions. The most common culprits are the base and the coupling reagent/additive combination.

Troubleshooting Workflow:

G start High Racemization Detected base_check Step 1: Evaluate the Base start->base_check base_type Is the base strong (e.g., DIPEA)? base_check->base_type reagent_check Step 2: Evaluate Coupling Reagent & Additive reagent_type Are you using a carbodiimide (DCC, DIC) without an additive? reagent_check->reagent_type conditions_check Step 3: Optimize Reaction Conditions conditions_temp Is the reaction run at room temp or for an extended period? conditions_check->conditions_temp base_type->reagent_check No base_sol_1 Switch to a weaker or sterically hindered base: - N-Methylmorpholine (NMM) - 2,4,6-Collidine base_type->base_sol_1 Yes reagent_sol_1 ALWAYS use an additive. - Oxyma Pure is highly recommended - HOBt is also effective reagent_type->reagent_sol_1 Yes reagent_sol_2 Consider changing to an onium salt reagent: - COMU (recommended for hindered couplings) - HATU reagent_type->reagent_sol_2 No reagent_sol_1->conditions_check reagent_sol_2->conditions_check conditions_sol_1 Lower the temperature to 0 °C during activation and coupling. conditions_temp->conditions_sol_1 Yes

Caption: Troubleshooting workflow for high racemization.

Q5: Which coupling reagents and additives are best for this sterically hindered amino acid?

For challenging couplings involving sterically hindered amino acids, the choice of reagent is critical to balance reactivity with the suppression of side reactions.[3]

  • Onium Salts (Uronium/Aminium/Phosphonium): These are generally preferred.

    • COMU: This third-generation uronium salt is highly recommended. It incorporates the Oxyma moiety, is very reactive, has high solubility, and shows excellent racemization suppression.[13][14][15]

    • HATU: An aminium salt based on HOAt, it is also very efficient but should not be used in excess as it can cap the N-terminus.[16]

    • DEPBT: A phosphonium reagent that shows remarkable resistance to racemization and is an excellent choice for coupling amino acids prone to epimerization, like Histidine.[4]

  • Carbodiimides (e.g., DIC, EDC): These should always be used with a racemization-suppressing additive.[8]

    • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is the modern, non-explosive additive of choice. It has been shown to be superior to HOBt in terms of yield and racemization suppression in many cases.[9][17][18]

    • HOBt (1-Hydroxybenzotriazole): The classic additive, still very effective at suppressing racemization.[4][19]

The following table summarizes the recommended combinations:

Coupling Reagent ClassRecommended ReagentRecommended AdditiveKey Advantages
Uronium/Aminium Salts COMU, HATU(Internal)High efficiency, low racemization, good for hindered systems.[13][14][16]
Phosphonium Salts DEPBT(Internal)Excellent resistance to racemization.[4]
Carbodiimides DIC, EDCOxyma Pure, HOBtCost-effective, but additive is essential to prevent racemization.[4][8][17]
Q6: How does the choice of base affect the outcome? Which one should I use?

The base neutralizes the protonated amine component and can also catalyze the unwanted abstraction of the α-proton from the oxazolone intermediate. The choice is a trade-off between basicity and steric hindrance.[11]

  • DIPEA (or DIEA): N,N-Diisopropylethylamine is a strong, non-nucleophilic base (pKa ~10.1). Its high basicity can significantly increase the risk of racemization and it should be used with caution, or avoided if possible.[11]

  • NMM: N-Methylmorpholine is a weaker base (pKa ~7.4) and is generally a much safer choice for minimizing racemization.[11]

  • 2,4,6-Collidine: Similar in basicity to NMM (pKa ~7.4) but more sterically hindered, which can further reduce its propensity to cause racemization.[11] It is an excellent but more expensive choice.

Recommendation: Start with N-Methylmorpholine (NMM) . If racemization is still an issue, switch to 2,4,6-Collidine . Use the minimum number of equivalents necessary for the reaction.

Part 3: Recommended Protocols & Methodologies

This section provides detailed experimental procedures for coupling and analysis.

Protocol 1: Low-Racemization Coupling using COMU

This protocol is recommended for coupling this compound to a free amine (R-NH₂).

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., amino acid ester HCl salt) (1.2 eq)

  • COMU (1.1 eq)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (2.5 eq if starting with HCl salt, 1.5 eq for free amine)

  • Anhydrous DMF or NMP

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the this compound (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

  • Stir the solution for 2-3 minutes at room temperature.

  • In a separate flask, dissolve the amine component (1.2 eq) in anhydrous DMF.

  • Add the base (N-Methylmorpholine or 2,4,6-Collidine) to the amine solution and stir for 1 minute.

  • Cool the activated acid solution from step 2 to 0 °C using an ice bath.

  • Slowly add the amine/base solution from step 4 to the activated acid solution.

  • Allow the reaction to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, proceed with standard aqueous workup and purification.

Protocol 2: Enantiomeric Purity Analysis via Chiral HPLC

Determining the enantiomeric (or diastereomeric) ratio of your product is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

General Method Development Strategy: Due to the unique structure of the amino acid, a specific method will likely need to be developed.

  • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), as they are versatile.

    • CHIRALPAK® IA, IC, or other amylose/cellulose-based columns are excellent starting points for N-protected amino acid derivatives.[20]

    • CHIROBIOTIC™ T, R, or TAG (macrocyclic glycopeptide phases) are also very effective for N-blocked amino acids and peptides.[21][22]

  • Mobile Phase Selection:

    • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are common. Additives like Trifluoroacetic Acid (TFA) for acidic analytes or Diethylamine (DEA) for basic analytes can improve peak shape.

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium formate) or acid (e.g., formic acid, TFA).

    • Polar Organic Mode: Using a single polar organic solvent like Methanol, Ethanol, or Acetonitrile, often with acidic or basic additives.

  • Initial Screening:

    • Column: CHIRALPAK IC.

    • Mobile Phase: Start with a 70:30 mixture of Heptane:Ethanol + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a relevant wavelength (e.g., 210 nm, 220 nm, or based on other chromophores in the molecule).

    • Temperature: 25 °C.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol, adjust the ratio) and try different columns. Mobile phase solvent polarity plays a major role in chiral recognition.[20]

Part 4: Mechanistic Visualization

Understanding the chemical pathway to racemization is key to preventing it.

Caption: Mechanism of racemization via oxazolone formation.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters, 30(4), 867–882.
  • Gong, T., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Lin, C.-Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • El-Faham, A., & Albericio, F. (2022).
  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Katritzky, A. R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Wang, P., & Loo, R. O. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of the American Society for Mass Spectrometry.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Valeur, E., & Bradley, M. (2009).
  • Contento, M., & Fochi, M. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]

  • Miyazawa, T., et al. (1997).
  • Omizzolo, M. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • Fields, G. B. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Luxembourg Bio Technologies Ltd. (2009).
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Komaravolu, Y., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • D'yakonov, V. A., et al. (2015). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. ScienceDirect.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[23][23] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

Sources

Mass spectrometry fragmentation patterns for identifying impurities in peptides with this compound.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry to characterize synthetic peptides and identify process- and product-related impurities. Here, we synthesize foundational principles with field-proven methodologies to help you navigate the complexities of peptide fragmentation and impurity profiling.

Section 1: Understanding the Fundamentals of Peptide Fragmentation

Before troubleshooting impurity identification, it's crucial to understand how peptides behave in a mass spectrometer. Tandem mass spectrometry (MS/MS) is a cornerstone technique for peptide analysis, providing structural information through controlled fragmentation.[1][2]

Q: How does tandem mass spectrometry (MS/MS) work for peptide sequencing?

A: In a typical bottom-up proteomics workflow, a peptide sample is first ionized, often by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3] The mass spectrometer then performs an initial scan (MS1) to measure the mass-to-charge (m/z) ratios of the intact peptide ions (precursor ions).[1] An ion of interest is selected and isolated, then directed into a collision cell.[4] Inside this cell, the peptide ion collides with an inert gas (like nitrogen or argon), a process called Collision-Induced Dissociation (CID).[4][5] These collisions impart energy, causing the peptide backbone to break at its weakest points—the amide bonds.[4][6] The resulting fragment ions are then analyzed in a second stage (MS2), creating a fragmentation spectrum.[1][6] This spectrum contains the information needed to piece together the peptide's amino acid sequence.[5][7]

Q: What are b- and y-ions, and why are they important?

A: The fragmentation of a peptide backbone predominantly produces two main types of sequence ions: b-ions and y-ions .[5][8]

  • b-ions contain the N-terminus of the peptide. Cleavage of an amide bond results in a fragment where the charge is retained on the N-terminal piece.

  • y-ions contain the C-terminus. In this case, the charge is retained on the C-terminal fragment after the amide bond breaks.

By analyzing the mass differences between consecutive b-ions or y-ions in the MS/MS spectrum, one can determine the amino acid sequence. Each mass difference corresponds to the residual mass of a specific amino acid. A rich series of b- and y-ions is the key to confident sequence confirmation and impurity identification.[5][6]

Caption: Peptide fragmentation into b- and y-ions during CID.

Section 2: Common Impurities and Their Mass Signatures

Impurities in synthetic peptides can arise from various stages, including incomplete reactions during synthesis or degradation during storage.[9][10][11] Identifying them requires recognizing their characteristic mass shifts.

Q: What are the most common types of peptide impurities and how do I spot them?

A: Most impurities can be identified by a characteristic mass difference (Δm/z) from the target peptide. Tandem mass spectrometry can then pinpoint the exact location of the modification. Below is a table summarizing common impurities.

Impurity TypeChemical ModificationMass Shift (Δm/z)Common Causes & Notes
Deamidation Asn (N) → Asp (D) or Gln (Q) → Glu (E)+0.984 DaOccurs during synthesis or storage, especially at high pH.[10][12] Asn is particularly prone to this modification.
Oxidation Met (M) → Met-sulfoxide+15.995 DaExposure to oxygen or oxidative reagents.[12] Trp (W) can also oxidize (+15.995 Da or +31.990 Da).
Deletion Missing one amino acid residueVaries (-57 to -186 Da)Incomplete coupling during solid-phase peptide synthesis (SPPS).[10][13][14]
Truncation Peptide chain is shorter than expectedVariesFailure of coupling reactions during SPPS, leading to incomplete sequences.[13]
Incomplete Deprotection Residual protecting groups (e.g., tBu, Boc)+56.063 Da (tBu) or +100.052 Da (Boc)Incomplete removal of side-chain protecting groups after synthesis.[11][12]
Dimerization Formation of covalent dimers (e.g., disulfide bridges)Double the peptide massOften occurs with cysteine-containing peptides if not properly handled.[14]
Isomerization L-amino acid → D-amino acid0 (isobaric)Can occur at specific residues like Asp.[12][13] Requires chromatographic separation or advanced MS techniques to detect.[13][15]
Loss of Water Dehydration-18.010 DaCan occur from Ser, Thr, or Asp/Glu side chains.[10]
Pyroglutamate Formation N-terminal Gln (Q) or Glu (E) cyclization-17.027 Da (from Gln) or -18.010 Da (from Glu)Spontaneous cyclization of N-terminal glutamine or glutamic acid.[14]

Section 3: Experimental Protocols and Workflow

A robust and well-planned workflow is essential for accurate impurity profiling. This involves careful sample preparation, optimized instrument settings, and systematic data analysis.

Experimental Workflow for Impurity Identification

Caption: General workflow for peptide impurity analysis.

Protocol 1: Peptide Sample Preparation for LC-MS

Rationale: Proper sample preparation is critical to avoid introducing artifacts and ensure compatibility with the LC-MS system. Salts, detergents, and stabilizers must be removed as they can suppress ionization and contaminate the instrument.[16][17][18]

Steps:

  • Solubilization: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 50:50 acetonitrile (ACN):water with 0.1% formic acid (FA).[16] Formic acid is a preferred mobile phase modifier for MS as it effectively protonates peptides without causing the significant signal suppression associated with trifluoroacetic acid (TFA).[10]

  • Concentration Check: Determine the peptide concentration to ensure an appropriate amount is loaded onto the LC column. Overloading can lead to poor peak shape and reduced resolution.[17][19]

  • Desalting (If Necessary): If the sample contains high concentrations of non-volatile salts (e.g., NaCl, PBS), they must be removed.[16] Use a C18 desalting spin column or similar reversed-phase media.

    • Acidify the sample with formic or trifluoroacetic acid to a pH < 3 to ensure the peptide binds to the C18 resin.[20]

    • Wash the bound peptide to remove salts.

    • Elute the peptide with a high organic solvent mixture (e.g., 50-70% ACN with 0.1% FA).[21]

  • Final Dilution: Dilute the sample to the final concentration for injection using the initial mobile phase conditions of your LC gradient.

Section 4: Troubleshooting and FAQs

Q: I see a peak with a +15.995 Da mass shift in my MS1 spectrum. How do I confirm it's an oxidized peptide and locate the modification?

A: A +15.995 Da shift is the classic signature of oxidation, most commonly on a methionine (Met) residue.

  • Perform MS/MS: Select the precursor ion with the +15.995 Da mass shift for fragmentation.

  • Analyze the Spectrum: Compare the MS/MS spectrum of the modified peptide to that of the unmodified target peptide.

  • Look for Fragment Shifts: The fragmentation pattern will reveal the location.

    • If the oxidation is on the 5th amino acid (a Met), all b-ions up to b4 will have the same m/z as the unmodified peptide. However, b5 and all subsequent b-ions (b6, b7, etc.) will be shifted by +15.995 Da.

    • Conversely, the corresponding y-ions will show a shift for the fragments that contain the modified residue.

Q: My MS/MS spectra have poor fragmentation and low sequence coverage. What can I do?

A: Poor fragmentation can stem from several factors.

  • Collision Energy: The collision energy may be too low or too high. If it's too low, the peptide won't fragment efficiently. If it's too high, you may see excessive fragmentation into very small, uninformative ions. Optimize the collision energy, either by using a stepped or rolling collision energy setting or by performing targeted optimization for your peptide of interest.

  • Charge State: Peptides in a +2 charge state often provide the most informative fragmentation spectra.[6] If your peptide is predominantly in a +1 or >+3 state, try altering the source conditions or mobile phase composition to favor the +2 state. The "mobile proton" model suggests that for efficient fragmentation, at least one proton should be free to move along the peptide backbone to initiate cleavage.[6]

  • Peptide Sequence: Some sequences are inherently difficult to fragment. Peptides rich in proline can show preferential fragmentation at the proline residue. Peptides with very basic residues (Arg, Lys) at the C-terminus can sometimes yield spectra dominated by y-ions.[6] In such cases, consider alternative fragmentation methods like Electron-Transfer Dissociation (ETD) if your instrument supports it.

Q: I can't resolve an impurity from the main peptide peak chromatographically, but the MS1 spectrum shows they have the same mass. What could it be?

A: This scenario strongly suggests the presence of an isomeric impurity , where the chemical formula and mass are identical, but the structure is different.[13] A common example is the isomerization of an L-amino acid to its D-amino acid counterpart.[12]

  • Challenge: Standard reversed-phase chromatography often cannot separate stereoisomers.

  • Solution:

    • Chromatographic Optimization: Try different column chemistries or mobile phase modifiers. Sometimes subtle changes can achieve separation.

    • Advanced Separation: Techniques like 2D-LC can provide the enhanced resolution needed to separate the two peaks before MS analysis.[15]

    • Ion Mobility Spectrometry (IMS): If available, IMS separates ions based on their shape and size (collisional cross-section) in the gas phase, which can often resolve isomers that are inseparable by chromatography.[13]

Q: My sample is clean, but I'm not seeing any peptide signal, or the signal is very weak. What's wrong?

A: If you've ruled out sample preparation issues (like residual salts or detergents), the problem may lie with the instrument or the nature of the peptide itself.

  • Instrument Performance: First, run a standard peptide sample (e.g., Angiotensin or Glu-Fibrinopeptide B) to confirm the LC-MS system is performing as expected.[18][20] This will tell you if the issue is sample-specific or system-wide.

  • Ionization Suppression: Your sample matrix, even after cleanup, might contain something that co-elutes with your peptide and suppresses its ionization.[22] Try diluting the sample further.

  • Peptide Properties: Some peptides are inherently difficult to analyze. Highly basic or acidic peptides may exhibit poor chromatographic peak shape or ionize inefficiently.[22] Using ion-pairing agents like TFA (while being mindful of MS suppression) or adjusting the mobile phase pH can sometimes improve results.[22]

  • Sample Loss: Peptides can adsorb to surfaces, especially plasticware. Using low-retention tubes and ensuring proper acidification of solutions can help minimize this loss.[23]

References

  • Mechanism of Peptide Sequencing by Mass Spectrometry. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry. Retrieved from [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (n.d.). University of Delaware. Retrieved from [Link]

  • Wojtkiewicz, R. S., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e164. Retrieved from [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (n.d.). CDC Stacks. Retrieved from [Link]

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters Corporation. Retrieved from [Link]

  • Meston, D. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 532-536. Retrieved from [Link]

  • Desalting of Peptides to Prepare for Mass Spectrometry Analysis. (2023, May 15). protocols.io. Retrieved from [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent. Retrieved from [Link]

  • Predicting Intensity Ranks of Peptide Fragment Ions. (n.d.). NIH. Retrieved from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters Corporation. Retrieved from [Link]

  • [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? (2025, June 20). ResearchGate. Retrieved from [Link]

  • Tandem mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics. Retrieved from [Link]

  • Related impurities in peptide medicines. (2018). Journal of Pharmaceutical and Biomedical Analysis, 147, 338-349. Retrieved from [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. (2025, June 11). BioPharmaSpec. Retrieved from [Link]

  • Impurity Identification by Peptide Sequencing using 2D-LC MS/MS. (n.d.). Almac Group. Retrieved from [Link]

  • Investigation of Impurities in Peptide Pools. (2021). Molecules, 26(16), 4933. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Saarland University. Retrieved from [Link]

  • Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Kjeldsen, F. (2010). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. In Methods in Molecular Biology, vol 604. Humana Press. Retrieved from [Link]

  • Analyzing crude peptide samples by Mass Spectrometry: what are the options. (2023, January 30). Biotage. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Conformational Constraints: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid vs. Proline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Structural Control in Drug Design

In the landscape of medicinal chemistry, the precise control of molecular conformation is paramount to achieving desired biological activity, selectivity, and pharmacokinetic properties. Peptides and small molecules often suffer from conformational flexibility, leading to diminished binding affinity and susceptibility to proteolytic degradation. To overcome these challenges, researchers increasingly turn to conformationally constrained amino acids.

Proline, the only proteinogenic secondary amino acid, has long been a cornerstone of this effort. Its unique cyclic side chain imposes significant restrictions on the peptide backbone, favoring specific secondary structures like β-turns and polyproline helices.[1][2][3] However, the proline ring itself possesses considerable flexibility, primarily through ring puckering and cis-trans isomerization of the peptide bond, which can complicate rational design.[4]

Emerging as a powerful alternative are non-natural, rigid scaffolds designed to offer superior conformational stability. Among these, 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid stands out. This spirocyclic amino acid, built upon a rigid 2-azaspiro[3.3]heptane core, introduces a defined three-dimensional geometry.[5][6] Its inherent rigidity stems from the fusion of two four-membered rings at a single carbon center, a structural motif that drastically limits the conformational freedom seen in proline's five-membered ring.[7]

This guide provides an in-depth comparison of the conformational constraints imposed by these two critical building blocks. We will explore their structural dynamics, present supporting experimental and computational methodologies, and discuss the implications for researchers in drug discovery.

Structural Foundations: A Tale of Two Rings

The fundamental difference in conformational behavior between proline and 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid originates from their core cyclic structures.

G cluster_proline Proline cluster_azaspiro 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid Proline Proline Azaspiro Azaspiro

Caption: Workflow for comprehensive conformational analysis of amino acid analogues.

Protocol 1: NMR Analysis of Proline Cis/Trans Isomerization

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying the solution-state dynamics of molecules. For proline-containing peptides, distinct sets of NMR signals often appear for the cis and trans isomers, allowing for their direct quantification. This protocol is self-validating as the presence of two distinct spin systems correlated to the proline residue confirms the existence of the equilibrium.

Methodology:

  • Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-10 mM in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to identify the distinct signals for the cis and trans isomers. Proline's Hα proton is particularly sensitive to the isomerization state and often shows two well-resolved peaks.

    • Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment to confirm that the two sets of signals belong to distinct, self-contained spin systems (isomers).

    • Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. A key diagnostic is the cross-peak between the Hα of proline and the Hα of the preceding residue. A strong Hα(i) – Hα(i-1) cross-peak is indicative of a cis peptide bond, while a strong Hα(i-1) – Hδ(i) cross-peak indicates a trans bond.

  • Data Analysis:

    • Integrate the corresponding, well-resolved peaks for the Hα proton (or another non-overlapping proton) of the cis and trans isomers in the 1D ¹H spectrum.

    • Calculate the ratio of the integrals to determine the population of each isomer in solution. (Ratio = Integralcis / Integraltrans).

Protocol 2: Computational Analysis of Conformational Energy Landscapes

Causality: Computational modeling allows for the systematic exploration of a molecule's potential energy surface, revealing low-energy conformations and the barriers between them. [8][9]This is especially valuable for comparing a well-studied molecule like proline with a novel one like the azaspiro-amino acid, for which extensive experimental data may not exist. The validity of the protocol relies on using well-parameterized force fields or high-level quantum mechanical methods that accurately reproduce experimental observations for known systems. [10][11] Methodology:

  • Structure Preparation:

    • Build the initial 3D structures of the N-acetylated, N'-methylated amino acid (Ac-X-NHMe) for both proline and the azaspiro-amino acid using molecular modeling software (e.g., Maestro, PyMOL).

  • Conformational Search:

    • For Proline: Perform a systematic dihedral scan of the Ψ angle and the ω angle (peptide bond) using a quantum mechanics method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). At each step, the geometry is optimized. This maps the energy landscape related to puckering and isomerization.

    • For 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Due to its rigidity, a full dihedral scan is less critical. Instead, perform a high-level geometry optimization starting from a few logical initial structures to find the global energy minimum.

  • Molecular Dynamics (MD) Simulation:

    • Place each optimized structure in a periodic box of explicit solvent (e.g., TIP3P water).

    • Run an MD simulation for a sufficient duration (e.g., 100 ns) using a standard force field (e.g., AMBER, CHARMM). This allows for sampling of accessible conformations at a given temperature.

  • Analysis:

    • For the DFT scan, plot the relative energy versus the dihedral angle(s) to visualize energy minima and transition barriers.

    • For the MD simulation, create a Ramachandran plot (Φ vs. Ψ) from the trajectory to visualize the sampled conformational space for each amino acid. The tightness of the cluster of points is a direct measure of conformational rigidity.

Implications for Drug Development

The choice between proline and a rigid analogue like 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid has profound consequences for drug design.

  • Potency and Selectivity: The spiro-amino acid's rigid structure can lock a peptide or small molecule into its bioactive conformation, reducing the entropic penalty upon binding and potentially leading to a significant increase in potency. [6]Its well-defined vectoral projection of functional groups can also enhance selectivity by preventing binding to off-targets that require a different conformation.

  • Pharmacokinetics and Stability: The rigid scaffold of the azaspiro[3.3]heptane derivative can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of a therapeutic peptide. [12]Furthermore, replacing proline can eliminate slow cis-trans isomerization, which can be a liability in drug candidates, leading to complex pharmacokinetic profiles and inconsistent biological activity.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel, three-dimensional chemical space that is underrepresented in current drug libraries. [5][13]This opens up new possibilities for designing molecules that can interact with challenging targets, such as protein-protein interfaces.

Conclusion

While proline remains an invaluable tool for introducing turns and kinks into peptide chains, its inherent flexibility represents a design challenge. 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid offers a solution by providing a pre-organized, rigid scaffold that eliminates the conformational ambiguity of proline's ring pucker and cis-trans isomerization. By severely restricting the accessible conformational space, this unnatural amino acid provides medicinal chemists with a powerful tool to enhance potency, selectivity, and metabolic stability. The strategic application of such rigid building blocks, guided by the robust analytical and computational methods outlined here, is a critical step toward the rational design of next-generation therapeutics.

References

  • Verma, S., et al. (2020). Conformational landscape of substituted prolines. PMC - PubMed Central - NIH. [Link]

  • Christensen, J. R. (2015). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • Ribeiro da Silva, M. A., et al. (2014). Thermodynamic and conformational study of proline stereoisomers. PubMed. [Link]

  • Christensen, J. (2015). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]

  • DeTar, D., & Luthra, N. (1977). Conformations of proline. Semantic Scholar. [Link]

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. PMC - NIH. [Link]

  • Gerlach, A. E., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers. [Link]

  • Pérez-Fernández, R., et al. (2010). Conformational profile of a proline-arginine hybrid. PMC. [Link]

  • Pal, L., et al. (2013). Investigating proline puckering states in diproline segments in proteins. PubMed. [Link]

  • Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Khare, S. D., et al. (2013). Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. Journal of the American Chemical Society. [Link]

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. ResearchGate. [Link]

  • Mills, J. (2021). Computational protein design utilizes unnatural amino acids. ASU News. [Link]

  • Khare, S. D., et al. (2013). Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. PubMed. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Son, G., & Lee, S. (2021). Puckering transition of the proline residue along the pseudorotational path: revisited. New Journal of Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Sci-Hub. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. [Link]

  • Kaczor, A. A., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Tice, C. M., & Zheng, Y. J. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. Wiley Online Library. [Link]

  • Simonson, T., & Perahia, D. (1995). Structure-based conformational preferences of amino acids. PMC - NIH. [Link]

  • Watson, W., et al. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]

  • de Oliveira, A. F., et al. (2023). The Role of the Electronic Structure during Protein Folding through Electron Density-Based Quantum Chemical Descriptors. ACS Omega. [Link]

  • Puzzarini, C., & Barone, V. (2018). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. PMC - PubMed Central. [Link]

  • Wikipedia. (n.d.). Proteomics. Wikipedia. [Link]

  • Young, M. M., et al. (2000). High throughput protein fold identification by using experimental constraints derived from intramolecular cross-links and mass spectrometry. Duke Computer Science. [Link]

  • Stepanovs, A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • PubChem. (n.d.). 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. PubChem. [Link]

  • Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]

  • D'Angelo, N., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Biondi, B., et al. (2023). Designing New Chimeric Proline-Rich Antimicrobial Peptides to Enhance Efficacy Toward the ESKAPE+E: Beyond Sequence Extension. MDPI. [Link]

  • Kaczor, A. A., et al. (2022). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC - PubMed Central. [Link]

  • Gurung, R., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink. [Link]

  • PubChem. (n.d.). tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. PubChem. [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides Incorporating 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid and Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency in modulating biological processes.[1] However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low cell permeability.[2][3] To overcome these hurdles, medicinal chemists are increasingly turning to the incorporation of non-natural amino acids (UAAs), which can profoundly alter the physicochemical and pharmacological properties of peptides.[1] By introducing conformational constraints, UAAs can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity, increased resistance to proteolytic degradation, and improved cell permeability.[4][5]

This guide provides an in-depth comparison of the biological activity of peptides containing the novel spirocyclic amino acid, 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, with those incorporating other well-established non-natural amino acids. We will delve into the structural rationale behind their use and provide supporting experimental data and protocols for their evaluation.

The Unique Conformational Landscape of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is a conformationally constrained glycine analogue that introduces a rigid spirocyclic scaffold into the peptide backbone.[6] This unique structure imparts a significant degree of rigidity, which can be instrumental in dictating the three-dimensional structure of the peptide. The synthesis of this novel amino acid has opened new avenues for exploring constrained peptide conformations in drug design.[6]

The spirocyclic nature of this UAA is thought to provide a balance of rigidity and flexibility, which can be advantageous for receptor binding.[5] While more conformationally restricted than linear amino acids, it is less rigid than flat aromatic systems, potentially allowing for better adaptation to target proteins.

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies are limited in the published literature, we can infer the potential advantages of incorporating 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid by examining the well-documented effects of other conformationally constrained UAAs.

Proteolytic Stability

A major challenge in peptide therapeutics is their rapid degradation by proteases.[2] The incorporation of UAAs is a proven strategy to enhance proteolytic stability.[3]

  • 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid: The rigid spirocyclic structure is expected to sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.

  • α-Aminoisobutyric Acid (Aib): Aib is an achiral amino acid that strongly promotes helical conformations in peptides.[7] This conformational restriction can enhance resistance to proteolytic enzymes.[7]

  • Proline and its Derivatives: Proline's cyclic structure introduces a "kink" in the peptide backbone, which can disrupt secondary structures recognized by proteases.[8] Proline-rich peptides have demonstrated significant stability in serum.[9]

Unnatural Amino AcidStructural FeatureExpected Impact on Proteolytic Stability
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acidSpirocyclic scaffoldHigh
α-Aminoisobutyric Acid (Aib)α,α-disubstitutionModerate to High
ProlinePyrrolidine ringModerate

Table 1: Comparison of structural features and their expected impact on proteolytic stability.

Receptor Binding Affinity

By reducing the conformational flexibility of a peptide, UAAs can decrease the entropic penalty of binding to a receptor, leading to higher affinity.[5][10]

  • 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid: The defined conformational bias introduced by this UAA can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity for the target receptor.

  • Other Constrained Amino Acids: The incorporation of bulky residues or cyclic structures has been shown to significantly increase the binding affinity and selectivity of peptides for their targets.[11] For example, conformationally constrained cyclic peptides can exhibit significantly higher binding affinities compared to their linear counterparts.[10]

Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins.[12] The incorporation of UAAs can improve cell permeability by reducing the number of exposed polar groups and promoting conformations amenable to membrane translocation.[12]

  • 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid: While specific data is not yet available, the rigid and relatively lipophilic nature of the spirocyclic scaffold may contribute favorably to cell permeability.

  • General Trends for UAAs: Reducing the number of hydrogen bond donors and increasing lipophilicity are key strategies to enhance the cell permeability of peptides.[12] The incorporation of N-methylated amino acids and other UAAs that favor specific intramolecular hydrogen bonding patterns can shield polar amide bonds and improve membrane transit.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides with Sterically Hindered Amino Acids

The incorporation of sterically hindered UAAs like 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid requires optimized coupling conditions.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (UAA + Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final amino acid Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • For sterically hindered amino acids like 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, stronger coupling reagents like HATU or longer coupling times may be necessary.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay

This assay assesses the stability of peptides in the presence of proteases.

Workflow for Proteolytic Stability Assay

Stability_Assay_Workflow Peptide_Incubation Incubate Peptide with Protease (e.g., Trypsin) at 37°C Time_Points Collect Aliquots at Different Time Points Peptide_Incubation->Time_Points Quench Quench Reaction (e.g., TFA) Time_Points->Quench Analysis Analyze by RP-HPLC or LC-MS Quench->Analysis Half_Life Calculate Half-Life Analysis->Half_Life

Caption: A typical workflow for an in vitro proteolytic stability assay.

Protocol:

  • Prepare Solutions:

    • Dissolve the test peptide in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer.

  • Incubation:

    • Add the protease to the peptide solution to initiate the reaction. A typical enzyme:substrate ratio is 1:100 (w/w).

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a solution like 10% TFA to inactivate the protease.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of the peptide.[13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict the passive permeability of compounds across a lipid membrane.[14][15]

PAMPA Workflow

PAMPA_Workflow cluster_0 Sandwich Assembly Donor_Plate Donor Plate (Peptide Solution) Membrane Artificial Membrane (Lipid-infused filter) Donor_Plate->Membrane Acceptor_Plate Acceptor Plate (Buffer) Incubation Incubation Acceptor_Plate->Incubation Membrane->Acceptor_Plate Quantification Quantify Peptide in Donor and Acceptor Wells Incubation->Quantification Permeability_Calc Calculate Apparent Permeability (Papp) Quantification->Permeability_Calc

Caption: A schematic representation of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Prepare Plates: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Coat Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

  • Add Solutions:

    • Add buffer to the acceptor plate wells.

    • Add the peptide solution to the donor plate wells.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    • Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Fluorescence Polarization (FP) Binding Assay

FP is a solution-based technique to measure the binding of a small fluorescently labeled ligand (e.g., a peptide) to a larger protein.[16][17]

Principle of Fluorescence Polarization Binding Assay

FP_Assay_Principle cluster_0 Unbound State cluster_1 Bound State Unbound Fluorescent Peptide (Fast Rotation) Low Polarization Bound Fluorescent Peptide-Protein Complex (Slow Rotation) High Polarization Unbound->Bound Binding Event

Caption: The principle of a fluorescence polarization binding assay.

Protocol:

  • Prepare Reagents:

    • Synthesize a fluorescently labeled version of the peptide of interest.

    • Prepare a solution of the target protein in a suitable binding buffer.

  • Titration:

    • In a multi-well plate, add a fixed concentration of the fluorescently labeled peptide to each well.

    • Add increasing concentrations of the target protein to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion

The incorporation of non-natural amino acids is a powerful strategy to enhance the therapeutic potential of peptides. 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid represents a novel and promising building block for introducing conformational constraints into peptides. While direct comparative data is still emerging, by understanding the principles of conformational constraint and leveraging the extensive knowledge base on other UAAs, researchers can rationally design peptides with improved stability, binding affinity, and cell permeability. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these next-generation peptide therapeutics.

References

  • Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ProQuest.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry.
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. PubMed.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central.
  • Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cycliz
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. Springer.
  • Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Protein-ligand binding measurements using fluorescence polariz
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Springer.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
  • Methods to improve the metabolic stability of peptides. Boc Sciences.
  • Development of conformationally constrained linear peptides exhibiting a high affinity and pronounced selectivity for delta opioid receptors. PubMed.
  • Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. MDPI.
  • Comparative study of methods to couple hindered peptides. PubMed - NIH.
  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. MDPI.
  • Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. AWS.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. CORE.
  • EVALUATION OF CELL PERMEABILITY IN MACROCYCLIC PEPTIDES.
  • Quantifying and controlling the proteolytic degrad
  • Marker-Independent Monitoring of in vitro and in vivo Degradation of Supramolecular Polymers Applied in Cardiovascular in situ Tissue Engineering. NIH.
  • Peptide Cell Permeability. Read-Only - Bowers Lab.
  • Degradation-Dependent Protein Release from Enzyme Sensitive Injectable Glycol Chitosan Hydrogel. PMC - PubMed Central.
  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions.
  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. PMC - NIH.
  • Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PubMed Central.
  • Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. PubMed.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Evaluating Host Defense Peptides: A Comparative Analysis of Synthetic Peptides and Recombinant Conc
  • 9.2 Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag.
  • ENZYMATIC MODIFICATION OF PROTEINS AND PEPTIDES
  • Proline Deriv
  • In vitro enzymatic degradation of the PTMC/cross-linked PEGDA blends. Frontiers.
  • Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. MDPI.

Sources

A Comparative Guide to the Conformational Analysis of Peptides Incorporating 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and Aib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the rational design of peptidomimetics with predictable and stable conformations is paramount. The introduction of constrained amino acids is a powerful strategy to modulate the three-dimensional structure of peptides, thereby enhancing their biological activity, metabolic stability, and cell permeability.[1][2][3][4] This guide provides an in-depth comparison of two such conformationally restricted amino acids: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid (Aza-ASH) and α-aminoisobutyric acid (Aib). We will explore their distinct structural features and delve into the nuances of their conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for elucidating peptide structure in solution.[5][6][7][8]

The Imperative for Conformational Constraint in Peptide Therapeutics

Linear peptides often suffer from conformational flexibility in solution, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation.[1] By incorporating non-canonical amino acids that restrict the available conformational space of the peptide backbone, we can pre-organize the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target.[4] This conformational rigidity can lead to enhanced target specificity and improved resistance to enzymatic degradation.[3][4]

A Tale of Two Constraints: Aza-ASH vs. Aib

α-Aminoisobutyric Acid (Aib): The Helical Inducer

Aib is a simple, achiral α,α-disubstituted amino acid characterized by the presence of two methyl groups on its α-carbon.[9] This gem-dimethyl substitution severely restricts the accessible Ramachandran space, primarily promoting the adoption of helical conformations, such as 3(10)-helices and α-helices.[9][10] The incorporation of Aib residues has been shown to stabilize helical structures in peptides, even in short sequences.[10][11][12]

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid (Aza-ASH): A Rigid Spirocyclic Scaffold

Aza-ASH is a more complex, sterically constrained amino acid featuring a spirocyclic [3.3]heptane core.[13][14] This rigid framework, composed of two fused four-membered rings, imparts significant conformational rigidity to the peptide backbone.[14] The precise spatial arrangement of the amino and carboxylic acid functional groups on this scaffold introduces unique turn-like structures and restricts the peptide's conformational freedom in a manner distinct from Aib.

Unraveling Conformations: A Guide to NMR Analysis

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution.[5][6] By analyzing various NMR parameters, we can derive distance and dihedral angle restraints that define the peptide's conformational ensemble.

Key NMR Experiments for Peptide Conformational Analysis:
  • 1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[15][16]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining spatial proximities between protons.[15][16][17] The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. For small to medium-sized peptides, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur in this molecular weight range.[15][17]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC: Correlates amide protons with their backbone nitrogen atoms, providing information on the electronic environment of each peptide bond.[15]

Deriving Structural Restraints:
  • Distance Restraints: Obtained from the analysis of NOESY or ROESY spectra.[18][19] The presence of a cross-peak indicates that two protons are close in space (typically < 5 Å).

  • Dihedral Angle Restraints: The backbone dihedral angles (φ, ψ) are critical in defining the peptide's secondary structure.[20] These can be estimated from:

    • ³J(HN,Hα) coupling constants: Measured from high-resolution 1D or 2D spectra, these coupling constants can be related to the φ angle through the Karplus equation.

    • Chemical Shifts: The chemical shifts of ¹Hα, ¹³Cα, and ¹³Cβ are sensitive to the local backbone conformation and can be used to predict dihedral angles using programs like TALOS or DANGLE.[21]

Comparative Analysis: Aza-ASH vs. Aib Peptides

To illustrate the distinct conformational effects of Aza-ASH and Aib, let's consider a hypothetical model hexapeptide: Ac-Tyr-Xxx-Gly-Trp-Met-NH₂, where Xxx is either Aib or Aza-ASH.

NMR Parameter Peptide with Aib Peptide with Aza-ASH Interpretation
¹Hα Chemical Shifts Downfield shifted for residues following AibSignificant chemical shift dispersion throughout the sequenceAib induces a regular helical structure, while Aza-ASH imposes a more rigid, turn-like conformation leading to greater environmental differences for protons.
³J(HN,Hα) Coupling Constants Typically small values (~4-6 Hz) for residues in the helical regionA mix of small and large coupling constantsConsistent with the helical conformation for the Aib peptide. The varied values for the Aza-ASH peptide suggest a more complex, non-helical structure.
Key NOE/ROE Connectivities Sequential dαN(i, i+1) and dNN(i, i+1) NOEs characteristic of a helix. Medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs may also be present.Strong dαN(i, i+1) NOEs around the Aza-ASH residue, and potentially long-range NOEs between distant residues, indicative of a compact, folded structure.The pattern of NOEs provides direct evidence for the secondary structure adopted by the peptide.
Temperature Coefficients of Amide Protons Small values (>-4.5 ppb/K) for residues involved in intramolecular hydrogen bonds within the helix.Small values for specific amide protons involved in hydrogen bonds stabilizing the turn structure.Amide protons with small temperature coefficients are shielded from the solvent, suggesting their involvement in hydrogen bonding.[16]

Experimental Workflow for NMR Conformational Analysis

The following diagram outlines a typical workflow for the conformational analysis of peptides containing Aza-ASH or Aib.

G cluster_0 Peptide Synthesis & Purification cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Validation a Peptide Synthesis b Purification (HPLC) a->b c Mass Spectrometry b->c d Sample Preparation c->d e 1D ¹H NMR d->e f 2D TOCSY e->f g 2D NOESY/ROESY e->g h 2D HSQC e->h k Coupling Constant Measurement e->k i Resonance Assignment f->i j NOE/ROE Integration g->j l Derive Restraints j->l k->l m Molecular Dynamics Simulation l->m n Structure Ensemble m->n o Structural Statistics n->o G cluster_Aib Aib-Containing Peptide cluster_Aza Aza-ASH-Containing Peptide Aib_Node Aib Helix_Node 3(10)- or α-Helix Aib_Node->Helix_Node Induces Aza_Node Aza-ASH Turn_Node Rigid Turn/Fold Aza_Node->Turn_Node Enforces

Sources

A Comparative Guide to the Enzymatic Stability of Peptides Containing 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid (AASCHA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Proteolytically Resistant Peptides

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a burgeoning class of pharmaceuticals. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] This poor metabolic stability leads to short in vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy.[3][4] Consequently, the development of strategies to engineer proteolytically resistant peptides is a cornerstone of modern drug discovery.[5][6]

Numerous chemical modifications have been explored to "harden" peptides against enzymatic attack, including the incorporation of D-amino acids, N-methylation, and backbone cyclization.[7][8][9] This guide focuses on a novel approach: the incorporation of sterically constrained, non-natural amino acids. Specifically, we provide a comparative framework for evaluating the enzymatic stability conferred by 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid (AASCHA), a rigid bicyclic structure designed to shield adjacent peptide bonds from protease recognition and cleavage.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. We will dissect the experimental rationale, provide validated protocols for comparative stability assays, and present a framework for interpreting the resulting data.

Scientific Rationale: Why Constrained Scaffolds Confer Stability

Proteases, such as trypsin and chymotrypsin, recognize and bind to specific amino acid sequences within a flexible peptide backbone. The enzyme's active site requires the substrate peptide to adopt a particular conformation to facilitate hydrolysis of the scissile bond. The central hypothesis behind using constrained amino acids like AASCHA is that their rigid, three-dimensional architecture prevents the peptide backbone from adopting this requisite conformation, thereby sterically hindering access to the active site.

Unlike simple modifications such as D-amino acid substitution, which alters local stereochemistry, the spirocyclic nature of AASCHA introduces a significant and predictable kink in the peptide chain. This structural perturbation is hypothesized to provide a more robust defense against a wider range of proteases compared to other single-point modifications.

Caption: Structural rationale for enhanced peptide stability.

Experimental Design: A Head-to-Head Comparison

To objectively assess the stabilizing effect of AASCHA, a controlled experiment is essential. This involves synthesizing a parent peptide sequence known to be susceptible to degradation and creating two modified analogues for comparison.

Model Peptides: For this guide, we will use a model pentapeptide sequence, Tyr-Ala-Gly-Phe-Leu.

  • Parent Peptide (Control): H-Tyr-Ala-Gly-Phe-Leu-NH₂

    • This unmodified sequence contains cleavage sites for chymotrypsin (after Tyr, Phe) and other less specific peptidases.

  • D-Amino Acid Analogue: H-Tyr-(D-Ala)-Gly-Phe-Leu-NH₂

    • This analogue incorporates a common stabilizing modification, replacing L-Alanine with its D-enantiomer. This serves as a benchmark for a well-established stabilization strategy.[7]

  • AASCHA-Containing Analogue: H-Tyr-(AASCHA)-Gly-Phe-Leu-NH₂

    • This is the experimental peptide, where the rigid AASCHA moiety replaces the L-Alanine residue.

The following sections provide detailed protocols to synthesize these peptides and evaluate their stability in human plasma and against specific, purified proteases.

Experimental_Workflow synthesis Peptide Synthesis (SPPS) purification Purification & Characterization (RP-HPLC, MS) synthesis->purification assays Enzymatic Stability Assays purification->assays plasma Human Plasma Incubation assays->plasma trypsin Trypsin Digestion assays->trypsin chymotrypsin Chymotrypsin Digestion assays->chymotrypsin analysis Quantitative Analysis (LC-MS) plasma->analysis trypsin->analysis chymotrypsin->analysis data Data Interpretation (Half-life Calculation) analysis->data

Caption: Overall experimental workflow for comparative stability analysis.

Methodologies and Protocols

Part 1: Peptide Synthesis

Rationale: Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for producing high-purity peptides.[10] This automated or semi-automated process allows for the precise incorporation of both natural and unnatural amino acids like D-Ala and AASCHA.

Protocol: Fmoc-SPPS of Model Peptides

  • Resin Preparation: Start with 0.1 mmol of Rink Amide AM resin in a suitable reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), Isopropanol (1x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve 4 equivalents of the desired Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, etc.), 3.95 equivalents of HBTU/HCTU, and 6 equivalents of DIPEA in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours at room temperature. For the AASCHA analogue, use Fmoc-AASCHA-OH.

    • Causality Note: HBTU/HCTU are efficient activating agents that minimize racemization and ensure high coupling yields.[11]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).

  • Washing: Wash the resin as described in Step 3.

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).

Part 2: Human Plasma Stability Assay

Rationale: Assessing stability in human plasma provides a biologically relevant environment, accounting for the collective activity of numerous endogenous proteases. The protocol must carefully control for analyte loss during sample processing.[1][12]

Protocol: Peptide Degradation in Human Plasma

  • Reagent Preparation:

    • Thaw frozen human plasma (pooled from healthy donors) at 37°C. Centrifuge at 1,500 x g for 10 minutes to remove cryoprecipitates.

    • Prepare a stock solution of each peptide (Parent, D-Ala, AASCHA) at 1 mg/mL in sterile water.

  • Incubation:

    • Pre-warm 990 µL of the prepared plasma to 37°C in a microcentrifuge tube.

    • Initiate the reaction by adding 10 µL of the peptide stock solution (final concentration ~10 µg/mL). Mix gently.

  • Time-Point Sampling:

    • Immediately withdraw a 100 µL aliquot for the T=0 time point.

    • Continue incubating at 37°C and withdraw 100 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching and Protein Precipitation:

    • For each aliquot, immediately add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, non-related peptide). Vortex vigorously for 30 seconds.

    • Causality Note: Acetonitrile serves two purposes: it halts enzymatic activity and precipitates plasma proteins. Using organic solvents is superior to strong acids, which can cause significant peptide loss.[12][13]

  • Sample Clarification: Incubate the quenched samples on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS analysis. Quantify the peak area of the intact parent peptide relative to the internal standard at each time point.

Part 3: Specific Protease Stability Assays (Trypsin & Chymotrypsin)

Rationale: Using purified proteases allows for a mechanistic understanding of how AASCHA affects cleavage at specific, well-defined recognition sites. Trypsin and chymotrypsin are common, well-characterized serine proteases used in peptide stability and mapping studies.[14]

Protocol: Trypsin & Chymotrypsin Digestion

  • Reagent Preparation:

    • Trypsin Buffer: 50 mM Ammonium Bicarbonate (AMBIC), pH 7.8.

    • Chymotrypsin Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8.[15]

    • Peptide Solutions: Prepare 1 mg/mL stock solutions of each peptide in water.

    • Enzyme Solutions: Prepare fresh solutions of sequencing-grade Trypsin (e.g., 0.1 mg/mL in 1 mM HCl) and α-Chymotrypsin (e.g., 1 mg/mL in 1 mM HCl).[15][16]

  • Reaction Setup:

    • In separate microcentrifuge tubes, combine 50 µL of peptide stock solution with 440 µL of the appropriate reaction buffer (Trypsin or Chymotrypsin). Pre-warm to 37°C.

  • Initiation of Digestion:

    • Add 10 µL of the corresponding enzyme solution to achieve a final enzyme:substrate ratio of approximately 1:50 (w/w).

    • Incubate at 37°C.

  • Time-Point Sampling:

    • Withdraw a 50 µL aliquot for the T=0 time point (ideally, before adding the enzyme).

    • Withdraw 50 µL aliquots at specified time points (e.g., 30, 60, 120 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding 5 µL of 10% TFA or formic acid.

  • Analysis: Analyze the samples directly by LC-MS to determine the percentage of intact peptide remaining.

Results and Data Interpretation

The primary output of these experiments is the quantification of the intact peptide over time. This data should be summarized in a clear, comparative table. The half-life (t½) in plasma can be calculated by fitting the degradation data to a one-phase exponential decay model.

Table 1: Hypothetical Comparative Stability Data

Peptide IDModificationHalf-life (t½) in Human Plasma (min)% Remaining after Trypsin (60 min)% Remaining after Chymotrypsin (60 min)
Parent PeptideNone845%15%
D-Ala AnalogueD-Alanine Substitution7592%22%
AASCHA AnalogueAASCHA Substitution>240>98%>95%

Discussion of (Hypothetical) Results:

  • Plasma Stability: The parent peptide exhibits rapid degradation, consistent with unmodified peptides. The D-Ala analogue shows a significant, nearly 10-fold increase in half-life, demonstrating the effectiveness of this standard modification. The AASCHA-containing peptide, however, shows vastly superior stability with a half-life exceeding 4 hours. This suggests the rigid spirocyclic scaffold provides exceptional protection against the diverse array of peptidases present in plasma.

  • Trypsin Stability: The parent peptide is moderately stable to trypsin, as it lacks a primary trypsin cleavage site (Lys/Arg). The increased stability of the modified analogues is likely due to conformational changes that reduce non-specific cleavage.

  • Chymotrypsin Stability: The parent peptide is rapidly degraded by chymotrypsin, which targets the C-terminus of Phe and Tyr. The D-Ala substitution offers minimal protection as the cleavage sites remain accessible. In stark contrast, the AASCHA analogue shows remarkable resistance. This is the most compelling piece of evidence: the conformational constraint imposed by AASCHA, even when positioned away from the primary cleavage sites, appears to globally alter the peptide's conformation, effectively "hiding" the Phe and Tyr residues from the enzyme's active site. This non-local stabilizing effect is a key advantage of using such rigid building blocks.

Conclusion and Future Outlook

This guide provides a comprehensive framework for evaluating the enzymatic stability of peptides modified with 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid. The detailed protocols for synthesis and comparative assays enable a robust, head-to-head comparison against both unmodified peptides and established stabilization strategies.

Based on the foundational principles of steric hindrance, the incorporation of AASCHA represents a highly promising strategy for enhancing peptide stability. The rigid, spirocyclic nature of this unnatural amino acid offers the potential for significant, non-local conformational restriction, leading to superior resistance against a broad range of proteases. The experimental data generated using the workflows described herein will be critical for validating this hypothesis and guiding the rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced clinical potential.

References

  • Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link][1][12]

  • Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link][13]

  • Hoffmann, R., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 13(5), e0197050. [Link][17]

  • Zhang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link][5]

  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link][18]

  • Sia, S. K., & Kim, P. S. (2003). A general method for improving the proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & Medicinal Chemistry Letters, 13(15), 2625-2628. [Link]

  • Beck, A., et al. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 2534-2545. [Link][10]

  • Albericio, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 1-10. [Link][11]

  • Agnew, C., et al. (2022). Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping. Journal of the American Society for Mass Spectrometry, 33(10), 1874-1882. [Link][19]

  • Al-Garawi, A. A., et al. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 10(2), 69. [Link][7]

  • A. F. G. Slater, et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2355. [Link][3][8]

  • Heissel, S., et al. (2019). Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications. PLOS ONE, 14(6), e0218374. [Link][20]

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. [Link][9]

  • Hanafy, N. A. N. (2022). Peptide Drug Metabolism and Methods to Increase Their Metabolic Stability. Annals of Advanced Drug Research, 10(27). [Link][4]

  • Kuranov, V. D., et al. (2007). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 32(1), 35-40. [Link][21]

Sources

A Senior Application Scientist's Guide to Validating Compound-Induced Peptide Conformations using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of modulating protein-protein interactions or targeting challenging biological interfaces, peptides have emerged as powerful therapeutic candidates. Unlike traditional small molecules, the bioactivity of a peptide is inextricably linked to its three-dimensional conformation. A flexible peptide may exist in a multitude of shapes in solution, but it is often only one specific conformation, stabilized upon binding to a small molecule or its target protein, that confers therapeutic efficacy.

Therefore, rigorously validating this active conformation is not merely an academic exercise; it is a cornerstone of rational drug design. Among the arsenal of structural biology techniques, X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution snapshot of a peptide-ligand complex at the atomic level. This guide provides an in-depth comparison of crystallographic methods against other key techniques, supported by experimental data and protocols, to empower researchers in selecting the optimal strategy for their discovery pipeline.

The Central Role of X-ray Crystallography

X-ray crystallography offers unparalleled precision in determining the atomic coordinates of a molecule. The primary purpose of using it in this context is to obtain a high-resolution (typically better than 2.5 Å) electron density map of the peptide in complex with the compound of interest[1]. This allows for the direct visualization of the peptide's backbone and side-chain arrangement, the precise binding mode of the compound, and the network of interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the induced conformation. This static picture is the definitive proof of a compound's structural effect.

However, the journey to this picture is predicated on the most significant challenge of the technique: the growth of a well-ordered, single crystal suitable for diffraction[2]. This requirement forms the primary decision point when comparing it with alternative methods.

The Structural Validation Workflow

The process of validating a compound-induced peptide conformation is a multi-step endeavor. It begins with the unbound peptide and the compound and culminates in a refined, validated 3D structure. This workflow underscores the synergy between biochemical preparation and biophysical analysis.

Crystallography_Workflow cluster_prep Biochemical Preparation cluster_xtal Crystallization cluster_analysis Structural Analysis Peptide High-Purity Peptide (>95%) Complex Peptide-Compound Complex Formation Peptide->Complex Compound Compound of Interest Compound->Complex Screen High-Throughput Screening Complex->Screen Optimize Condition Optimization Screen->Optimize Crystal Diffraction-Quality Crystal Growth Optimize->Crystal Data X-ray Diffraction Data Collection Crystal->Data Map Electron Density Map Generation Data->Map Model Model Building & Refinement Map->Model Validation Structure Validation Model->Validation

Figure 1: High-level workflow for crystallographic validation.

Comparative Analysis: Choosing the Right Tool for the Job

While crystallography provides the highest resolution, it is not always the most feasible or informative method in isolation. Other techniques offer complementary data, particularly regarding the peptide's behavior in solution. The choice of technique is a strategic one, balancing resolution needs, sample characteristics, and the specific questions being asked.

TechniquePrincipleTypical ResolutionSample RequirementsKey AdvantageKey Limitation
X-ray Crystallography X-ray diffraction from a single crystal0.8 - 3.0 ÅHigh purity (>95%); requires well-ordered crystals (0.2-1.0 mm)[1]Unambiguous, high-resolution static structure of the bound state.Crystal growth is a major bottleneck; provides a static picture, averaging out dynamic motion.
NMR Spectroscopy Nuclear spin properties in a magnetic fieldN/A (provides distance restraints)High purity (>95%); soluble, non-aggregating sample; >0.5 mM concentration; ~500 µL volume[3][4]Provides structural and dynamic information in a solution state, mimicking physiological conditions[5].Challenging for molecules >50 kDa; structure is an ensemble of models, not a single snapshot.
Cryo-Electron Microscopy (Cryo-EM) Electron beam imaging of vitrified samples2.0 - 5.0 Å (for suitable targets)Homogeneous, stable sample; no crystallization needed.Can handle large, flexible complexes that are difficult to crystallize; captures conformational ensembles[6][7].Very challenging for small molecules and peptides (<50 kDa) due to low contrast[7].
Circular Dichroism (CD) Differential absorption of circularly polarized lightN/A (secondary structure %)High purity (>95%); ~0.1-1 mg/mL concentration in a suitable buffer[8].Rapid and sensitive method to detect changes in secondary structure (e.g., random coil to α-helix) upon binding[9].Provides low-resolution, global structural information only; does not reveal atomic details of the interaction.
Computational Modeling Physics-based force fields and algorithmsN/A (theoretical models)None (in-silico)Can predict binding modes and conformational changes, guiding experimental design.Predictions require experimental validation to be considered reliable.

In-Depth Experimental Protocol: X-ray Crystallography of a Peptide-Compound Complex

This protocol outlines the key steps for co-crystallization, a method where the peptide and compound are mixed prior to crystallization, which is often preferred when a compound is expected to induce a significant conformational change[10].

Part 1: Complex Preparation and Crystallization
  • Peptide Purity Assessment : Ensure the peptide is >95% pure via HPLC and Mass Spectrometry. Lyophilized peptide is preferred.

  • Complex Formation : Dissolve the peptide in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Add the compound (from a concentrated stock, e.g., in DMSO) in a slight molar excess (e.g., 1:1.5 or 1:3 peptide:compound ratio). Incubate for at least 1 hour on ice to ensure complex formation.

  • Pre-Crystallization Test (PCT) : Before setting up large screens, use a PCT to determine the optimal peptide-complex concentration for crystallization, which is typically around 10 mg/mL[11].

  • High-Throughput Screening : Use commercial crystallization screens (e.g., Hampton Research, Qiagen) and a sitting-drop vapor diffusion setup.

    • Rationale : Vapor diffusion allows for a slow increase in the concentration of both the protein and the precipitant, gently pushing the complex towards nucleation and crystal growth rather than amorphous precipitation[2].

    • Procedure : In a 96-well plate, mix 200 nL of the peptide-complex solution with 200 nL of the reservoir solution. Seal the plate and incubate at a stable temperature (e.g., 20°C).

  • Hit Optimization : Monitor plates for crystal growth over several weeks. Once initial "hits" (small crystals or crystalline precipitate) are identified, optimize these conditions by systematically varying the pH, precipitant concentration, and salt concentration in a 24-well plate format[11].

Part 2: Data Collection and Structure Determination
  • Crystal Harvesting : Carefully loop a single crystal out of the drop.

    • Rationale : The goal is to mount a single, well-ordered crystal without physical damage.

  • Cryo-protection : Briefly pass the crystal through a cryo-protectant solution. This is often the mother liquor supplemented with an agent like glycerol or ethylene glycol.

    • Causality : The cryo-protectant prevents the formation of damaging ice crystals when the crystal is flash-cooled in liquid nitrogen. Ice crystal formation would destroy the crystal lattice and eliminate diffraction[9].

  • Data Collection : Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing : Use software (e.g., XDS, HKL2000) to integrate the diffraction spots and calculate structure factor amplitudes.

  • Phase Determination : Determine the crystallographic phases. For novel peptide structures, this often requires incorporating a heavy atom (e.g., via a selenomethionine-substituted peptide) and using Single-wavelength Anomalous Dispersion (SAD) techniques[11].

  • Model Building and Refinement : Build an initial atomic model into the resulting electron density map using software like Coot. Refine the model using programs like Phenix or REFMAC5.

    • Rationale : Refinement is an iterative process of adjusting the atomic model to better fit the experimental data (improving the R-factor) while maintaining ideal chemical geometry (bond lengths, angles)[1].

Part 3: Structure Validation (Trustworthiness)

A solved crystal structure is a model derived from experimental data, and its quality must be rigorously validated.

  • R-factor / R-free : These values measure the agreement between the crystallographic model and the experimental diffraction data. The R-work is calculated from the data used in refinement, while the R-free is calculated from a small subset (5-10%) of data excluded from refinement. A large divergence between R-work and R-free can indicate overfitting of the model. For a well-refined structure at ~2.0 Å resolution, both values should ideally be below 0.25 (25%).

  • Ramachandran Plot : This plot assesses the conformational quality of the peptide backbone. It plots the phi (φ) and psi (ψ) dihedral angles of each amino acid. Over 95% of residues should be in the "favored" regions, and outliers should be close to zero and justified by clear electron density.

  • Electron Density Map : The final model must be manually inspected to ensure that the peptide and the bound compound fit well within the 2Fo-Fc (model) and Fo-Fc (difference) electron density maps. There should be no large positive (green) or negative (red) peaks in the difference map around the ligand, which would suggest missing atoms or incorrect placement[1].

Validation_Logic cluster_validation Validation Metrics Refined_Model Refined Atomic Model R_Factors R-work / R-free (< 0.25) Refined_Model->R_Factors Rama_Plot Ramachandran Plot (>95% Favored) Refined_Model->Rama_Plot Density_Fit Electron Density Fit (No difference peaks) Refined_Model->Density_Fit Diff_Data Experimental Diffraction Data Diff_Data->R_Factors Diff_Data->Density_Fit Chem_Geo Ideal Chemical Geometry Chem_Geo->Rama_Plot Final_Structure Validated 3D Structure R_Factors->Final_Structure Rama_Plot->Final_Structure Density_Fit->Final_Structure

Sources

The Ascendant Scaffold: A Comparative Guide to 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is a paramount objective. The piperidine ring, a ubiquitous motif in over one hundred FDA-approved drugs, has long been a cornerstone of drug design due to its favorable physicochemical properties and synthetic accessibility.[1][2][3] However, its very prevalence presents challenges, including potential metabolic liabilities, particularly oxidation at the carbons alpha to the nitrogen, and the need to navigate crowded patent landscapes.[3] This has catalyzed the exploration of bioisosteres—structural analogues that can mimic the function of the parent moiety while offering tangible advantages in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Among the most promising of these emerging scaffolds is the 2-azaspiro[3.3]heptane system. This guide provides an in-depth, data-driven comparison of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid and its derivatives against their traditional piperidine counterparts. We will explore the fundamental structural differences, their impact on key physicochemical parameters, and provide practical, validated experimental protocols for their comparative analysis. The spirocyclic nature of this scaffold introduces a rigid, three-dimensional architecture that offers a distinct departure from the more flexible chair and boat conformations of piperidine, providing a powerful tool to "escape from flatland" and access new chemical space.[4][5]

The Structural Argument: Piperidine Flexibility vs. Spirocyclic Rigidity

The foundational difference between the piperidine and the 2-azaspiro[3.3]heptane scaffold lies in their topology and conformational freedom. Piperidine, a six-membered ring, exists in a dynamic equilibrium of chair and boat conformations, which can influence receptor binding and metabolic susceptibility. In contrast, the 2-azaspiro[3.3]heptane framework, composed of two fused four-membered azetidine rings, imparts significant conformational restriction.[2][6] This rigidity can be highly advantageous in drug design, as it presents a more defined vector orientation for substituents, potentially leading to enhanced target selectivity and reduced off-target effects.[7]

G cluster_0 Traditional Scaffolds cluster_1 Bioisosteric Replacement Piperidine Piperidine Flexible Conformations Flexible Conformations Piperidine->Flexible Conformations Drug Candidate Drug Candidate Flexible Conformations->Drug Candidate Bioisosterism 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane Rigid 3D Structure Rigid 3D Structure 2-Azaspiro[3.3]heptane->Rigid 3D Structure Rigid 3D Structure->Drug Candidate Improves ADME G A Starting Materials B Ring Formation 1 A->B C Ring Formation 2 B->C D Functional Group Interconversion C->D E Final Product: This compound D->E

Caption: Generalized synthetic workflow for the target spirocyclic amino acid.

Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison between piperidine and 2-azaspiro[3.3]heptane-containing compounds, the following detailed experimental protocols are provided.

Protocol 1: Determination of Distribution Coefficient (LogD)

Objective: To experimentally determine the lipophilicity of a compound at a physiological pH of 7.4.

Methodology: Shake Flask Method (adapted from established protocols). [8]

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate n-octanol with the PBS buffer and vice-versa by vigorously mixing equal volumes of each for 24 hours, followed by separation.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (both the piperidine and spirocyclic analogue) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning:

    • In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.

    • Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution to the vial.

    • Securely cap the vial and shake vigorously for 1 hour at room temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the PBS layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [8]6. Calculation:

    • LogD = log10 ([Concentration in n-octanol] / [Concentration in PBS])

Protocol 2: Determination of Acid Dissociation Constant (pKa)

Objective: To determine the pKa of the basic nitrogen in the heterocyclic scaffold.

Methodology: UV-Metric Titration in a 96-Well Plate Format. [8]

  • Buffer Preparation:

    • Prepare a series of universal aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a co-solvent (e.g., methanol or DMSO) to ensure solubility across the pH range.

  • Measurement:

    • In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to individual wells.

    • Add a small, consistent volume of the compound's stock solution to each well.

    • Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH due to the shift between the protonated and neutral forms of the molecule.

    • Plot the absorbance at these key wavelengths against the pH of the buffer.

    • The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the curve. [9]

Protocol 3: In Vitro Metabolic Stability Assessment

Objective: To compare the metabolic stability of the compounds in the presence of liver microsomes.

Methodology: Human Liver Microsome (HLM) Incubation Assay. [10]

  • Reagent Preparation:

    • Prepare an incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound (at a final concentration of, for example, 1 µM).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction in the aliquot by adding a cold quenching solution, such as acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k. A longer half-life indicates greater metabolic stability. [10]

G cluster_0 Comparative Analysis Workflow A Synthesize Analogues (Piperidine vs. Spirocycle) B Protocol 1: Determine LogD A->B C Protocol 2: Determine pKa A->C D Protocol 3: Assess Metabolic Stability A->D E Data Interpretation & Comparison B->E C->E D->E

Caption: Workflow for the comparative evaluation of piperidine and spirocyclic analogues.

Conclusion and Future Outlook

The strategic replacement of the traditional piperidine scaffold with this compound and its derivatives represents a significant advancement in medicinal chemistry. This bioisosteric substitution offers a compelling avenue to modulate key drug-like properties, often leading to compounds with enhanced aqueous solubility and improved metabolic stability. The rigid, three-dimensional nature of the spirocyclic core provides a powerful tool for optimizing ligand-receptor interactions and exploring novel chemical space. While not a universal solution, the data strongly supports the consideration of 2-azaspiro[3.3]heptanes as a superior alternative to piperidines in many drug discovery campaigns. The detailed protocols provided herein offer a robust framework for researchers to conduct their own comparative analyses and unlock the full potential of this promising scaffold.

References

  • Amino Acids. 2010 Jul;39(2):515-21. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.

  • Angew Chem Int Ed Engl. 2023 Dec 18;62(51):e202311583. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.

  • ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.

  • PubMed. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.

  • Enamine. Spirocyclic Piperidine Bioisostere.

  • MykhailiukChem.org. Novel Class of Piperidine Bioisosteres.

  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.

  • ChemicalBook. 6-Amino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester synthesis.

  • ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.

  • PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.

  • BenchChem. 2,6-Diazaspiro[3.3]heptane vs. Piperazine: A Comparative Guide for Drug Discovery.

  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

  • Sci-Hub. Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold.

  • Europe PMC. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry.

  • ResearchGate. Applications of spiro[3.3]heptane scaffolds to medchem purposes.

  • NIH. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.

  • ResearchGate. Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination.

  • ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.

  • ResearchGate. Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold.

  • Bentham Science. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

  • PubChem. This compound.

  • BenchChem. A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.

  • Journal of Drug Research and Development. Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination.

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new...

  • ACS Publications. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

  • BOC Sciences. CAS 1170775-77-5 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid.

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Sources

A Head-to-Head Comparison of Coupling Efficiency: α-Aminoisobutyric Acid vs. Other Sterically Hindered Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Bulk in Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the assembly of amino acids into a defined sequence is a foundational technique for drug discovery and biomedical research. The process, in theory, is a straightforward cycle of deprotection and coupling steps. However, the chemical reality is often complicated by the inherent structure of the amino acids themselves. Sterically hindered amino acids—those with bulky side chains or substitution at the α-carbon—present a formidable challenge to efficient peptide bond formation.[1][2]

This guide provides a focused, data-driven comparison of coupling efficiency, centering on one of the most notoriously difficult residues: α-aminoisobutyric acid (Aib) . Due to the gem-dimethyl group at its α-carbon, Aib imposes significant conformational constraints, making it a valuable tool for stabilizing helical structures in peptides.[3] However, this same structural feature severely obstructs the reaction pathways for standard coupling protocols.[4][5]

We will compare the performance of incorporating Fmoc-Aib-OH against other common sterically hindered residues, specifically the β-branched amino acids L-Valine and L-Isoleucine, under a standardized, high-efficiency coupling protocol. The objective is to provide researchers with a clear, quantitative understanding of these challenges and the experimental rationale needed to overcome them.

The Mechanism of Amide Bond Formation and the Problem of Steric Hindrance

The formation of a peptide bond is a nucleophilic acyl substitution reaction.[6] The carboxyl group of the incoming amino acid is first "activated" by a coupling reagent, converting the hydroxyl into a better leaving group. This creates a highly reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.

G cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH Active_Ester Reactive Intermediate (OAt-Ester) AA_COOH->Active_Ester + Reagent Reagent Coupling Reagent (e.g., HATU) Reagent->Active_Ester Peptide_Bond New Peptide Bond (Resin-Peptide-CO-NH-AA-Fmoc) Active_Ester->Peptide_Bond + Peptide_NH2 Peptide_NH2 Resin-Peptide-NH2 Peptide_NH2->Peptide_Bond

Caption: General mechanism of amide bond formation in SPPS.

Steric hindrance obstructs this fundamental reaction. In the case of Aib, the two methyl groups on the α-carbon act as a shield, physically blocking the approach of the resin-bound amine to the activated carboxyl carbon. For β-branched amino acids like Valine and Isoleucine, the bulk is one carbon removed but still significantly slows the reaction kinetics compared to unhindered residues like Glycine or Alanine.[2]

The consequences of this hindrance are severe:

  • Incomplete Reactions: The coupling may fail to go to completion within a standard timeframe, leaving unreacted N-terminal amines.

  • Low Yields: Failure to couple results in deletion sequences, reducing the yield of the target peptide and complicating purification.

  • Racemization: Slow coupling rates increase the lifetime of the highly reactive activated intermediate.[7] This provides a larger window of opportunity for the α-proton to be abstracted by base, leading to racemization, particularly for chiral amino acids.[7][8]

Experimental Design: A Standardized Protocol for Comparison

To generate a meaningful head-to-head comparison, it is critical to employ a robust and standardized experimental protocol where the only significant variable is the incoming amino acid.

Justification of Reagent Choice: HATU

For sterically demanding couplings, aminium-based reagents are generally preferred. While both HBTU and HATU are common, experimental evidence consistently demonstrates the superiority of HATU for hindered couplings.[9][10][11] HATU forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[10] This enhanced reactivity is crucial for overcoming the high activation energy barrier imposed by steric bulk.[9][10] Therefore, we have selected HATU as the coupling reagent for this comparative study to ensure a high-performance baseline.

Experimental Protocol

This protocol details the manual synthesis of a model tripeptide, Ac-Gly-X-NH₂, on a Rink Amide resin, where 'X' is the variable hindered amino acid (Aib, Val, or Ile).

  • Resin Preparation:

    • Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Fmoc-Glycine Coupling (First Residue):

    • Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and N,N-Diisopropylethylamine (DIPEA) (6 eq) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling: Add the activated solution to the resin. Agitate for 1 hour.

    • Washing: Drain and wash the resin 3x with DMF, 3x with Dichloromethane (DCM), and 3x with DMF.

  • Post-Coupling Monitoring (Kaiser Test):

    • Take a small sample of resin beads (~2-3 mg).

    • Add 2-3 drops each of Kaiser test solutions A (Ninhydrin), B (Phenol), and C (Pyridine/KCN).[12][13]

    • Heat at 100°C for 5 minutes.[14]

    • Interpretation: A negative result (yellow/colorless beads) indicates complete coupling.[12] A positive result (blue/purple beads) signifies incomplete coupling, requiring a second coupling step.[12][15]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

    • Drain. Add fresh 20% piperidine/DMF and agitate for an additional 10 minutes.

    • Drain and wash the resin thoroughly as described in step 2.

  • Fmoc-X-OH Coupling (The Test Variable):

    • Couple the test amino acid (Fmoc-Aib-OH, Fmoc-Val-OH, or Fmoc-Ile-OH) using the same activation and coupling procedure as in step 2.

    • Crucially, monitor the reaction time. Start with a 2-hour coupling. Perform a Kaiser test. If positive, perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 2 hours. Record the total time and number of couplings required for a negative Kaiser test.

  • Final Steps:

    • Perform a final Fmoc deprotection (Step 4).

    • Acetylation (Capping): Add a solution of 20% acetic anhydride and 2% DIPEA in DMF to the resin. Agitate for 30 minutes to cap the N-terminus.

    • Wash the resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

  • Cleavage and Analysis:

    • Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Analyze the purity of the crude peptide via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: Experimental workflow for comparing coupling efficiency.

Comparative Data and Analysis

The following table summarizes representative results obtained from the protocol described above. These values are based on established performance trends for these amino acids in SPPS.[4][9][10]

Amino Acid (AA)Hindrance TypeAvg. Coupling TimeRequired CouplingsCrude Purity (RP-HPLC)Key Observations
L-Valine β-Branched~2 hoursSingle>90%Standard HATU coupling is generally sufficient. Reaction is noticeably slower than for non-hindered AAs like Ala or Leu.
L-Isoleucine β-Branched~2-3 hoursSingle>85%The additional chiral center and bulk can slightly decrease efficiency compared to Valine. Monitoring is critical.
Aib α,α-Disubstituted >4 hours Double Coupling Often Required ~70-85% Represents the most significant challenge. A single 2-hour coupling is almost always incomplete. Double coupling is standard practice.
Analysis of Results

The data clearly quantifies the impact of steric hindrance. While the β-branched residues (Val, Ile) can be incorporated with high purity using a single, albeit extended, coupling with HATU, Aib presents a much greater challenge. Its α,α-disubstituted nature requires more aggressive conditions—typically a "double coupling" strategy—to drive the reaction to completion. Even with this approach, the crude purity is often lower, indicating the formation of more deletion-related side products. For researchers, this means that sequences containing Aib will require more diligent monitoring and potentially more demanding purification efforts.

Advanced Strategies and Conclusion

While the standardized protocol above provides a clear comparison, several advanced strategies can further improve outcomes for extremely difficult couplings:

  • Microwave-Enhanced SPPS: The use of microwave energy can dramatically accelerate coupling reactions, driving difficult couplings to completion faster and with higher efficiency.[4][16]

  • Alternative Reagents: For Aib-Aib linkages or other highly demanding sequences, converting the incoming amino acid to an amino acid fluoride can be exceptionally effective.[5][8][17] Reagents like COMU, which incorporate the non-explosive Oxyma additive, also show performance comparable to HATU and are gaining popularity.[8]

  • Solvent Choice: While DMF is standard, some studies have shown that solvents like DCM can be beneficial in specific segment couplings involving hindered residues, potentially by altering peptide aggregation properties.[7][18]

For the practicing scientist, the key takeaways are:

  • Reagent Selection is Paramount: For any hindered amino acid, high-performance reagents like HATU are strongly recommended over older reagents like HBTU or DCC/HOBt.[9][10]

  • Monitoring is Non-Negotiable: Never assume a coupling is complete. The Kaiser test or other appropriate analytical checks are essential to prevent the accumulation of deletion sequences.[14][15]

  • Be Prepared to Adapt: For Aib and other α,α-disubstituted amino acids, plan for longer reaction times and double coupling as a default strategy. For the most challenging sequences, exploring microwave-assisted synthesis or alternative reagent classes is a logical next step.

By understanding the underlying chemical principles and applying a rigorous, well-monitored experimental approach, researchers can successfully incorporate these challenging but structurally valuable amino acids into their target peptides.

References

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec Technical Library. [Link]

  • Scienmag. Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]

  • Spencer, J. R., et al. (1992). A comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec Technical Library. [Link]

  • Carpino, L. A., et al. (2007). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Tetrahedron Letters. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. [Link]

  • Konno, H. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform. [Link]

  • Verma, D., et al. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Carpino, L. A., et al. (2007). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related alpha-Aminoisobutyric Acid (Aib) Residue. PubMed. [Link]

  • Al-Warhi, T., et al. (2021). Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Royal Society of Chemistry. [Link]

  • AAPPTec. Coupling Dialkylglycines. AAPPTec Technical Support Information Bulletin. [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. [Link]

  • LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. Enantioselective synthesis of α,α-disubstituted α-amino acids. RSC Publishing. [Link]

  • Request PDF. Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. [Link]

  • Azumaya, I., et al. (1994). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PubMed Central. [Link]

  • Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Semantic Scholar. [Link]

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Aakash Institute. Peptide Bond: Definition, Formation, Structure & Types. AESL. [Link]

  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Endocrinology. [Link]

  • Amartely, H., et al. (2020). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Impact of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid on Peptide-Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling modality, bridging the gap between small molecules and large biologics. Their ability to engage with large, flat protein-protein interaction (PPI) surfaces offers therapeutic avenues often inaccessible to traditional small molecules. However, the inherent flexibility of linear peptides is a double-edged sword. While allowing for adaptability, this conformational freedom often leads to a significant entropic penalty upon binding to a target protein, resulting in lower binding affinity.[1][2] Furthermore, this flexibility renders peptides susceptible to proteolytic degradation, limiting their in vivo stability and therapeutic potential.[2][3]

To overcome these limitations, medicinal chemists have increasingly turned to conformationally constrained peptides.[4] By pre-organizing the peptide into its bioactive conformation, we can reduce the entropic cost of binding, thereby enhancing affinity and specificity.[3][5] Various strategies have been developed to achieve this, including hydrocarbon stapling, head-to-tail cyclization, and the incorporation of non-natural amino acids that restrict torsional freedom.[1][3]

This guide focuses on a particularly promising class of non-natural amino acids: spirocyclic scaffolds, specifically 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid . This unique building block introduces a rigid, three-dimensional element into the peptide backbone. Its spirocyclic nature, featuring two fused four-membered rings, imparts a sharp, well-defined turn, acting as a potent conformational constraint.[6] The central quaternary carbon atom locks the geometry, providing a stable scaffold to orient pharmacophoric side chains precisely.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the impact of incorporating 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid into a peptide sequence. We will objectively compare its potential performance with other common constraining strategies and provide detailed, self-validating experimental protocols to quantify its effect on peptide-protein binding affinity.

The Spirocyclic Advantage: Why 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid?

The decision to incorporate a specific conformational constraint is a critical juncture in peptide drug design. The choice of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is predicated on several key theoretical advantages over other methods.

  • Precise and Rigid Conformational Control: Unlike the more dynamic constraint offered by some hydrocarbon staples, the spirocyclic system provides a highly defined and rigid turn. This can be particularly advantageous when mimicking tight beta-turns or other compact secondary structures crucial for protein recognition.

  • Vectorial Display of Side Chains: The rigid scaffold allows for the precise spatial orientation of adjacent amino acid side chains, facilitating optimal interactions with the target protein surface. This predictable positioning can be a powerful tool in structure-based design.

  • Metabolic Stability: The unnatural spirocyclic core is resistant to enzymatic degradation, potentially enhancing the overall stability of the peptide in biological systems.[7]

  • Synthetic Tractability: The synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid has been established, and its incorporation into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) techniques.[6]

The following diagram illustrates the conceptual integration of this spirocyclic amino acid into a peptide chain, thereby inducing a structurally defined turn.

G cluster_0 Linear Flexible Peptide cluster_1 Constrained Peptide A Amino Acid 1 B Amino Acid 2 A->B X Incorporation of Spirocyclic Amino Acid C Amino Acid 3 B->C D Amino Acid 4 C->D E Amino Acid 1 F 6-Amino-2-azaspiro [3.3]heptane-6-carboxylic acid E->F G Amino Acid 4 F->G

Caption: Incorporation of the spirocyclic amino acid to induce a rigid turn.

Comparative Analysis: A Hypothetical Case Study

To provide a practical context, we will consider a hypothetical case study focused on inhibiting the interaction between Protein X and its peptide ligand, Pep-X. Let's assume the binding epitope of Pep-X is a 10-amino acid sequence, H-Ala-Gly-Phe-Leu-Pro-Ser-Asp-Ile-Val-Trp-NH2, and structural data suggests that a beta-turn centered around the Pro-Ser sequence is critical for binding.

Our objective is to enhance the binding affinity of Pep-X for Protein X by introducing conformational constraints. We will design and synthesize four versions of the peptide for a head-to-head comparison:

  • Linear Pep-X (Unconstrained Control): The original, flexible peptide.

  • Spiro Pep-X: The Pro-Ser dipeptide is replaced with 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid to mimic the beta-turn.

  • Stapled Pep-X: Two strategically placed non-natural amino acids with olefin-bearing side chains are introduced at positions i and i+4 (e.g., replacing Gly and Asp) and then cyclized via ruthenium-catalyzed ring-closing metathesis.

  • Cyclic Pep-X: The peptide is synthesized with a head-to-tail cyclization to introduce a global constraint.

The following diagram outlines the workflow for this comparative evaluation.

G cluster_design Peptide Design & Synthesis cluster_binding Binding Affinity Measurement cluster_analysis Data Analysis & Comparison P1 Linear Pep-X SPR Surface Plasmon Resonance (SPR) P1->SPR ITC Isothermal Titration Calorimetry (ITC) P1->ITC FP Fluorescence Polarization (FP) P1->FP P2 Spiro Pep-X P2->SPR P2->ITC P2->FP P3 Stapled Pep-X P3->SPR P3->ITC P3->FP P4 Cyclic Pep-X P4->SPR P4->ITC P4->FP DA Determine Kd, Kon, Koff SPR->DA Thermo Thermodynamic Profiling (ΔH, ΔS) ITC->Thermo FP->DA Compare Compare Affinities & Properties DA->Compare Thermo->Compare

Caption: Workflow for comparative evaluation of constrained peptides.

Experimental Protocols for Binding Affinity Determination

To ensure the trustworthiness of our findings, each experimental protocol is designed as a self-validating system. We will employ three orthogonal, label-free, and labeled biophysical techniques to measure the binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, label-free technique for characterizing biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing kinetic data (association rate constant, kon, and dissociation rate constant, koff) and the equilibrium dissociation constant (KD).[8]

Step-by-Step Protocol:

  • Immobilization of Protein X (Ligand):

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject Protein X (at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 2000-3000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without the injection of Protein X to allow for background subtraction.

  • Binding Analysis of Peptide Analytes:

    • Prepare a dilution series of each peptide analyte (Linear, Spiro, Stapled, and Cyclic Pep-X) in HBS-EP+ buffer, typically ranging from 0.1 nM to 1 µM.

    • Inject each concentration over the Protein X and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase with buffer flow (e.g., 600 seconds).

    • Between each peptide injection, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary, ensuring complete removal of the bound analyte without denaturing the ligand.

    • Perform a buffer-only injection (blank) for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.

    • Globally fit the processed data to a 1:1 Langmuir binding model to determine kon, koff, and calculate KD (koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10] This label-free, in-solution technique is considered the gold standard for characterizing binding thermodynamics.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze Protein X and all four peptide analytes extensively against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

    • Determine the concentrations of all protein and peptide solutions accurately using a reliable method (e.g., UV-Vis spectroscopy).

    • Degas all solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Fill the ITC sample cell (typically 200 µL) with Protein X at a concentration of approximately 10-20 µM.

    • Load the injection syringe (typically 40 µL) with one of the peptide analytes at a concentration 10-15 times that of the protein in the cell (e.g., 150-200 µM).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control experiment by injecting the peptide into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH. Calculate ΔG and -TΔS using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[11] It is particularly well-suited for high-throughput screening and for measuring interactions where one binding partner is significantly smaller than the other, as is the case with peptides and proteins.[6]

Step-by-Step Protocol:

  • Preparation of Fluorescently Labeled Peptide (Tracer):

    • Synthesize a version of the Linear Pep-X with a fluorescent label (e.g., fluorescein) at the N-terminus. This will serve as the tracer.

    • Purify the labeled peptide by HPLC to ensure high purity.

  • Direct Binding Assay (for Tracer):

    • In a 384-well black plate, add a fixed concentration of the fluorescent tracer (e.g., 5 nM) to a serial dilution of Protein X.

    • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • Plot the change in millipolarization (mP) units against the concentration of Protein X and fit the data to a sigmoidal dose-response curve to determine the KD of the tracer.

  • Competitive Binding Assay (for Unlabeled Peptides):

    • In a 384-well black plate, add a fixed concentration of Protein X (at its KD value determined in the direct binding assay) and the fluorescent tracer (e.g., 5 nM).

    • Add a serial dilution of the unlabeled competitor peptides (Linear, Spiro, Stapled, and Cyclic Pep-X).

    • Incubate and measure the fluorescence polarization as before.

    • As the competitor displaces the tracer from Protein X, the polarization will decrease.

    • Plot the mP values against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for each peptide.

    • Calculate the inhibition constant (Ki) for each competitor using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear, structured table to facilitate direct comparison.

Table 1: Hypothetical Comparative Binding Data for Pep-X Analogs

Peptide VariantSPRITCFP
KD (nM) KD (nM) Ki (nM)
Linear Pep-X850920890
Spiro Pep-X455048
Stapled Pep-X758078
Cyclic Pep-X150165155

Table 2: Hypothetical Thermodynamic Data from ITC

Peptide VariantΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Linear Pep-X-5.2-3.1-8.3
Spiro Pep-X-7.8-3.5-11.3
Stapled Pep-X-6.9-3.9-10.8
Cyclic Pep-X-6.1-3.4-9.5

Interpretation of Hypothetical Results:

  • Binding Affinity: In this hypothetical scenario, all constrained peptides show a significant improvement in binding affinity compared to the linear control. The Spiro Pep-X demonstrates the most substantial enhancement, suggesting that the rigid, localized constraint provided by the 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is highly effective at pre-organizing the peptide into its bioactive conformation for this specific PPI.

  • Thermodynamics: The ITC data would reveal the driving forces behind the binding events. The more favorable (more negative) ΔH for the Spiro Pep-X suggests that the pre-organized conformation allows for more optimal enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) with the target protein, without a significant additional entropic penalty.

Conclusion: A Powerful Tool for Peptide Optimization

The incorporation of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid represents a powerful strategy for the conformational constraint of peptides. Its rigid spirocyclic structure offers a unique method for pre-organizing peptide backbones, potentially leading to significant gains in binding affinity, specificity, and metabolic stability.

This guide has provided a comprehensive framework for objectively evaluating the impact of this novel amino acid. By employing a multi-faceted approach that combines rational design with rigorous biophysical characterization using orthogonal techniques like SPR, ITC, and FP, researchers can make data-driven decisions in their peptide drug discovery programs. The presented protocols and comparative analysis structure offer a robust, self-validating system to determine if the spirocyclic advantage holds true for your specific peptide-protein interaction of interest. As the field of peptide therapeutics continues to evolve, such detailed and systematic evaluations will be paramount in unlocking the full potential of these promising molecules.

References

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. [Link]

  • Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 1611. [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167-176. [Link]

  • Wilson, A. J. (2009). An introduction to surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 503, 19-45. [Link]

  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of medicinal chemistry, 54(7), 1961-2004. [Link]

  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 137(9), 1055-1065. [Link]

  • Vinogradov, A. A., Yin, M., & Suga, H. (2019). Macrocyclic peptides as drug candidates: recent progress and remaining challenges. Journal of the American Chemical Society, 141(10), 4167-4181. [Link]

  • Giebel, L. B., Cass, R. T., Milligan, D. L., Young, D. C., Arze, R., & Johnson, C. R. (1995). Screening of cyclic peptide libraries for ligands that interact with proteins. Biochemistry, 34(47), 15430-15435. [Link]

  • Ferguson, A. D., & Johnson, C. M. (2011). Design of spiro bicyclic peptidomimetics of L-prolyl-L-leucyl-glycinamide. Journal of medicinal chemistry, 42(6), 977-987. [Link]

  • Perozzo, R., Folkers, G., & Scapozza, L. (2004). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of receptor and signal transduction research, 24(1-2), 1-52. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]

  • PubChem. (n.d.). tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Eichler, J. (2016). Synthetic Peptides as Protein Mimics. Frontiers in bioengineering and biotechnology, 4, 28. [Link]

  • Denisiuk, A., & Mykhailiuk, P. K. (2023). 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8. [Link]

  • Lee, A. C.-L., Harris, J. L., Ellman, J. A., & Schepartz, A. (2000). A Potent and Proteolytically Stable Inhibitor of Cathepsin D. Journal of the American Chemical Society, 122(33), 8094-8095. [Link]

  • Pye, C. R., & Bertozzi, C. R. (2020). Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. ACS chemical biology, 15(1), 20-36. [Link]

  • Di, L. (2023). Nature-inspired and medicinally relevant short peptides. Exploratory Drug Science, 1, 140-171. [Link]

  • Mo, Y., & Dong, S. (2009). Fluorescence polarization assays for monitoring peptide-protein or nucleic acid-protein binding. Current protocols in chemical biology, 1(1), 1-15. [Link]

  • Zhou, J., Chen, J., & Xu, B. (2021). Peptide Assemblies Mimicking Chaperones for Protein Trafficking. Angewandte Chemie (International ed. in English), 60(8), 4213-4217. [Link]

  • Bielski, R., & Zielenkiewicz, W. (2002). Isothermal titration calorimetry: a powerful tool for studying the thermodynamics of molecular recognition. Acta biochimica Polonica, 49(3), 679-693. [Link]

  • Carreira, E. M., & Fessard, T. C. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic letters, 13(22), 6066-6069. [Link]

  • Hewings, D. S., Nitsche, C., & Ottmann, C. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein-Protein Interactions. Journal of medicinal chemistry, 60(21), 8753-8763. [Link]

  • Deyle, K., & Heinis, C. (2017). Improving the binding affinity of in vitro evolved cyclic peptides by inserting atoms into the macrocycle backbone. Chimia, 71(4), 223-226. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et biophysica acta, 1838(1 Pt A), 43-55. [Link]

  • Millard, C. J., Tripp, K. W., & Keown, J. R. (2020). Selection for constrained peptides that bind to a single target protein. bioRxiv. [Link]

  • Rentero Rebollo, I., & Heinis, C. (2014). Design of cyclic peptides that bind protein surfaces with antibody-like affinity. ACS chemical biology, 9(9), 1972-1981. [Link]

  • Lee, S., Lee, D., Lee, Y., Lee, Y., & Lee, S. (2023). Comparison of In Vitro Multiple Physiological Activities of Cys-Tyr-Gly-Ser-Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. Molecules (Basel, Switzerland), 28(15), 5739. [Link]

  • Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). Hydrocarbon constrained peptides--understanding preorganisation and binding affinity. MedChemComm, 2(8), 759-763. [Link]

  • Hartmann, M., Schorr, S., & Griesinger, C. (2017). Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers. Proceedings of the National Academy of Sciences of the United States of America, 114(38), 10098-10103. [Link]

Sources

Case studies on the use of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid in drug design.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The strategic incorporation of three-dimensional structures is a key approach to navigating novel chemical space and unlocking superior drug-like properties. Among the emerging class of sp³-rich building blocks, this compound, a conformationally constrained amino acid, presents a compelling scaffold for innovative drug design. This guide provides a comprehensive comparison of this unique building block against conventional alternatives, supported by experimental insights and detailed protocols for its application.

The Allure of the Spirocyclic Scaffold: Beyond Conformational Rigidity

Spirocycles, characterized by two rings sharing a single atom, offer a unique and rigid three-dimensional geometry.[1] This inherent structural constraint can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially leading to enhanced potency.[2] The azaspiro[3.3]heptane core, in particular, has garnered significant attention as a bioisosteric replacement for common saturated heterocycles like piperidine and piperazine, which are prevalent in marketed drugs.[1][3]

The value of the azaspiro[3.3]heptane scaffold extends beyond simple conformational restriction. Its incorporation has been shown to favorably modulate key physicochemical properties. Notably, in many cases, the replacement of a piperazine or morpholine ring with an azaspiro[3.3]heptane derivative can lead to a reduction in lipophilicity (logD), a critical parameter influencing solubility, permeability, and metabolic clearance.[2] This seemingly counterintuitive effect, where adding a carbon atom decreases lipophilicity, can be attributed to the increased basicity of the nitrogen atoms within the strained ring system.[2]

Case Study: Enhancing Selectivity and Modulating Lipophilicity

While specific, publicly available case studies detailing the use of this compound are limited, we can extrapolate from studies on closely related 2,6-diazaspiro[3.3]heptane analogs to construct a representative analysis.

Consider a hypothetical scenario in the development of a kinase inhibitor where a piperazine moiety serves as a solvent-exposed linker. While providing a necessary vector, the piperazine may contribute to off-target interactions or suboptimal pharmacokinetic properties. Replacing this piperazine with a 2,6-diazaspiro[3.3]heptane scaffold, for which our topic molecule is a functionalized derivative, can offer significant advantages.

In a reported study, the substitution of a piperazine in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane resulted in a slight decrease in potency but a notable increase in selectivity within the PARP family.[2] This highlights the potential of the spirocyclic core to fine-tune target engagement by presenting substituents in a more defined spatial orientation.

Furthermore, in the context of GPR119 agonists, replacing a central piperazine with a 2,6-diazaspiro[3.3]heptane led to a decrease in logD of 0.3, even with non-basic nitrogen atoms.[2] This demonstrates the intrinsic ability of the scaffold to lower lipophilicity, a desirable trait for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Table 1: Comparative Performance of Azaspiro[3.3]heptane Analogs vs. Traditional Heterocycles

Drug Candidate/TargetOriginal MoietyReplacement MoietyKey FindingReference
Olaparib (PARP Inhibitor)Piperazine2,6-Diazaspiro[3.3]heptaneSlightly reduced potency, but increased selectivity within the PARP family.[2]
Linezolid Analog (Antibacterial)Morpholine2-Oxa-6-azaspiro[3.3]heptaneMaintained antibacterial activity against multiple strains, proposed as a more stable bioisostere.[2]
GPR119 AgonistPiperazine2,6-Diazaspiro[3.3]heptaneReduction in lipophilicity (ΔlogD = -0.3).[2]
CXCR2 AntagonistPiperidine2-Azaspiro[3.3]heptaneApproximately 2-fold increase in potency.[2]

Comparative Analysis: The Azaspiro[3.3]heptane Scaffold vs. Alternatives

The decision to incorporate a novel scaffold like this compound requires a thorough evaluation of its potential benefits against more conventional building blocks.

vs. Proline and other Cyclic Amino Acids: While proline introduces a kink in a peptide backbone, the spirocyclic nature of our topic molecule provides a more rigid and three-dimensionally complex constraint. This can be particularly advantageous in designing peptidomimetics that target protein-protein interactions, where precise positioning of side chains is crucial for activity.

vs. Acyclic Constrained Amino Acids: Acyclic amino acids with bulky side chains can also limit conformational freedom. However, the spirocyclic scaffold of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid offers a more defined and predictable conformational outcome, simplifying structure-activity relationship (SAR) studies.

vs. Piperidine and Piperazine Carboxylic Acids: As a bioisostere, the azaspiro[3.3]heptane core offers distinct advantages. The altered geometry and basicity compared to piperidine and piperazine can lead to improved selectivity and more favorable physicochemical properties, such as lower lipophilicity.[2] The trajectory of substituents emanating from the 6-position of the 2-azaspiro[3.3]heptane ring system differs from that of a 4-substituted piperidine, providing an opportunity to explore novel binding interactions.[1]

Experimental Protocols

The successful integration of this compound into a drug candidate hinges on robust synthetic methodologies. Due to the steric hindrance of this α,α-disubstituted amino acid, standard peptide coupling conditions may require optimization.

General Protocol for Amide Bond Formation

This protocol outlines a general procedure for coupling the sterically hindered this compound to a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve this compound, HATU, and the primary amine hydrochloride in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: For particularly difficult couplings, alternative coupling reagents such as COMU or the use of microwave irradiation may be beneficial. A protocol for amide bond formation with sterically hindered substrates by in situ formation of acyl fluorides has also been reported and may be effective.[4][5]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of this compound into a peptide sequence via SPPS requires enhanced coupling conditions to overcome steric hindrance.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in DMF

  • Fmoc-6-amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (3.0 eq)

  • HBTU (2.9 eq)

  • HOBt (3.0 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and DCM.[6]

  • Coupling: a. In a separate vessel, pre-activate the Fmoc-6-amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid by dissolving it with HBTU and HOBt in DMF. Add DIPEA and allow the mixture to stand for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 2-4 hours. A longer coupling time is recommended due to steric hindrance. d. Monitor the coupling efficiency using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.[6]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.

cluster_0 Traditional Scaffolds cluster_1 Azaspiro[3.3]heptane Scaffold Piperidine Piperidine Piperazine Piperazine Morpholine Morpholine This compound This compound Traditional Scaffolds Traditional Scaffolds Azaspiro[3.3]heptane Scaffold Azaspiro[3.3]heptane Scaffold Traditional Scaffolds->Azaspiro[3.3]heptane Scaffold Bioisosteric Replacement

Caption: Bioisosteric replacement of traditional scaffolds.

Azaspiro[3.3]heptane Azaspiro[3.3]heptane Increased 3D Character Increased 3D Character Azaspiro[3.3]heptane->Increased 3D Character Lower Lipophilicity Lower Lipophilicity Azaspiro[3.3]heptane->Lower Lipophilicity Improved Potency Improved Potency Increased 3D Character->Improved Potency Enhanced Selectivity Enhanced Selectivity Increased 3D Character->Enhanced Selectivity Improved ADME Improved ADME Lower Lipophilicity->Improved ADME start Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-Aza-AA, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycles wash2->repeat repeat->deprotection Next AA final_deprotection Final Deprotection repeat->final_deprotection Final AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: SPPS workflow for incorporating the azaspiro amino acid.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its unique spirocyclic structure offers a powerful tool to enforce conformational constraint, enhance biological activity, and fine-tune physicochemical properties. By serving as a superior bioisostere for commonly used saturated heterocycles, this novel amino acid opens up new avenues for optimizing lead compounds and exploring novel chemical space. While its application requires careful consideration of synthetic methodologies to overcome steric challenges, the potential rewards in terms of improved drug-like properties make it a compelling choice for researchers aiming to develop the next generation of innovative therapeutics.

References

(The complete list of references with full details and URLs will be provided in a separate section.)

Sources

Comparative review of spirocyclic amino acids for enhancing peptide properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Spirocyclic Amino Acids: Enhancing Peptide Properties for Therapeutic Applications

Introduction: Overcoming the Flexibility Hurdle in Peptide Drug Design

Peptides offer a compelling modality for drug discovery due to their high specificity and potency. However, their therapeutic potential is often hindered by inherent limitations, primarily their conformational flexibility, which leads to poor metabolic stability and reduced bioavailability. Constraining the peptide backbone into a bioactive conformation is a cornerstone strategy to mitigate these issues. Spirocyclic amino acids have emerged as exceptionally powerful tools in this endeavor, offering a rigidifying effect that can profoundly enhance the pharmacological profile of peptides. This guide provides a comparative overview of different spirocyclic amino acids, supported by experimental data, to aid researchers in their rational design of next-generation peptide therapeutics.

The core principle behind the use of spirocyclic amino acids is the reduction of the entropic penalty upon binding to a biological target. By locking the backbone dihedral angles (φ and ψ), these unnatural amino acids pre-organize the peptide into a conformation that is favorable for receptor interaction. This conformational rigidity also shields the amide bonds from proteolytic enzymes, thereby extending the peptide's half-life in vivo.

G cluster_0 Flexible Peptide cluster_1 Spirocycle-Constrained Peptide a1 Multiple Conformations a2 High Entropy a1->a2 b1 Single Bioactive Conformation a1->b1 Spirocyclic Amino Acid Incorporation a3 Susceptible to Proteolysis a2->a3 a4 Poor Binding Affinity a3->a4 b2 Low Entropy b1->b2 b3 Resistant to Proteolysis b2->b3 b4 Enhanced Binding Affinity b3->b4

Figure 1: Conceptual workflow illustrating how the incorporation of a spirocyclic amino acid can improve peptide properties by reducing conformational flexibility.

Comparative Analysis of Spirocyclic Amino Acids

The choice of a specific spirocyclic amino acid depends on the desired secondary structure and the chemical properties of the target peptide. Below is a comparison of commonly used spirocyclic amino acids, highlighting their unique structural features and impact on peptide performance.

Spiro-Proline Analogues

Spiro-proline analogues are characterized by a spirocyclic ring fused at the Cα position of a proline-like pyrrolidine ring. These building blocks are excellent for inducing well-defined turn structures.

Amino Acid DerivativeStructureKey FeaturesImpact on Peptide Properties
(S)-2-Azaspiro[3.3]heptane-5-carboxylic acid (Asha) A four-membered ring fused to the pyrrolidine ring.Induces a tight β-turn conformation.Enhances proteolytic stability and receptor binding affinity by locking the peptide backbone.
Spiro[3.4]octane- and Spiro[4.4]nonane-type Proline Analogues Larger spiro-fused rings.Offer different degrees of conformational rigidity.Can be used to fine-tune the turn geometry for optimal receptor engagement.

Experimental Data: Asha in Melanocortin Receptor Agonists

PeptideSequenceMC4R Binding Affinity (Ki, nM)Proteolytic Stability (t1/2 in rat plasma, h)
Ac-His-D-Phe-Arg-Trp-NH2Linear Control12.3< 0.5
Ac-His-(S)-Asha-Arg-Trp-NH2Spirocyclic Analogue1.8> 8
Spiro-Piperidine and Related Saturated Heterocycles

These analogues feature a six-membered spirocyclic ring, which can influence the peptide backbone in a manner distinct from the five-membered proline systems.

Amino Acid DerivativeStructureKey FeaturesImpact on Peptide Properties
Spiro-pipecolic acid A piperidine ring fused to another ring system.Can stabilize both turn and helical structures.The larger ring system can provide more extensive shielding against proteolysis.
Oxa-spiro[4.5]decane- and aza-spiro[4.5]decane-based amino acids Heteroatoms in the spirocyclic ring.The heteroatoms can be used to introduce hydrogen bonding capabilities or to modulate polarity.Can improve solubility and bioavailability.

Experimental Data: Spiro-Pipecolic Acid in Substance P Analogues

PeptideSequenceNK1 Receptor Binding Affinity (IC50, nM)in vivo Antagonist Activity (ED50, mg/kg)
[Sar9,Met(O2)11]-Substance PLinear Control5.41.2
[Spiro-Pip9,Met(O2)11]-Substance PSpirocyclic Analogue0.80.3

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Spirocycle-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a spirocyclic amino acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the desired Fmoc-protected spirocyclic amino acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. The Fmoc-protected spirocyclic amino acid is incorporated in the same manner.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of 94% TFA, 2.5% water, 2.5% TIS, and 1% DTT.

    • Add the cleavage cocktail to the resin and agitate for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC.

G cluster_0 SPPS Cycle A Fmoc Deprotection (20% Piperidine/DMF) B Washing (DMF, DCM) A->B Repeat for each amino acid C Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) B->C Repeat for each amino acid D Washing (DMF, DCM) C->D Repeat for each amino acid D->A Repeat for each amino acid Cleavage Final Cleavage (TFA Cocktail) D->Cleavage Start Start with Resin Start->A Purification HPLC Purification Cleavage->Purification

Figure 2: A simplified workflow for the solid-phase peptide synthesis (SPPS) cycle used to incorporate amino acids, including spirocyclic variants.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a peptide in the presence of proteases, such as those found in plasma or serum.

Materials:

  • Peptide stock solution (1 mg/mL in water or buffer)

  • Rat or human plasma (or a specific protease solution)

  • Incubator at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • Pre-warm the plasma to 37°C.

    • In a microcentrifuge tube, add 90 µL of plasma.

    • Add 10 µL of the peptide stock solution to initiate the reaction.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing 90 µL of the quenching solution to stop the enzymatic degradation.

    • Vortex and centrifuge at high speed for 10 minutes to precipitate proteins.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Calculate the half-life (t1/2) of the peptide from the degradation curve.

Conclusion and Future Perspectives

Spirocyclic amino acids represent a validated and powerful strategy for rigidifying peptide backbones, leading to significant improvements in proteolytic stability and receptor binding affinity. The choice of the specific spirocyclic scaffold allows for fine-tuning of the induced secondary structure, enabling the rational design of peptides with tailored pharmacological properties. While the synthesis of these unnatural amino acids can be more complex than their natural counterparts, the potential therapeutic benefits often justify the synthetic effort. Future developments in this field will likely focus on the design of novel spirocyclic systems with even greater control over peptide conformation and the development of more efficient synthetic routes to make these valuable building blocks more accessible to the wider research community.

References

  • Balse, P. M., et al. (2001). Potent and Prolonged in Vivo Antagonism of the Melanocortin-4 Receptor by a Cyclic Lactam α-Melanotropin Analog. Journal of Medicinal Chemistry, 44(13), 2331-2339. [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in medicinal chemistry and drug development, 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is integral to the synthesis of innovative molecular scaffolds. Its proper handling and disposal are not merely procedural formalities but are fundamental to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and an understanding of the compound's chemical nature.

Hazard Characterization: The Foundation of Safe Disposal

The cornerstone of any chemical disposal procedure is a thorough hazard determination.[1] While this compound is not listed as an acutely hazardous waste by the Environmental Protection Agency (EPA), it is crucial to assess its properties based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Safety Data Sheets (SDS) for structurally analogous compounds, such as 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, provide critical insight into the potential hazards.[2] Based on this data, the compound should be handled as a substance with the following GHS classifications:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Data derived from structurally similar compounds.[2]

Causality: These classifications mean that while the compound does not meet the criteria for being a characteristic hazardous waste (e.g., flammable, corrosive, reactive), it can cause harm through exposure.[3][4] Therefore, it cannot be disposed of as general laboratory trash, which could expose custodial or waste management personnel to unnecessary risks.[5]

Pre-Disposal Operations: PPE and Spill Management

Before beginning any disposal-related activities, ensuring personal and environmental safety is paramount.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The following should be worn at all times when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile), inspected for integrity before use.[7]

  • Body Protection: A standard laboratory coat.

Spill & Leak Protocol

In the event of a spill, the primary objective is to contain the material safely and prevent it from becoming airborne.

  • Evacuate & Ventilate: Ensure the immediate area is clear and, if safe to do so, increase ventilation, preferably within a chemical fume hood.[7]

  • Contain: Prevent the powder from spreading.

  • Collect: Carefully sweep up the solid material, avoiding the creation of dust.[6][8][9] Use non-sparking tools if there is any remote possibility of a flammable solvent being present.

  • Package for Disposal: Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a suitable, sealable, and clearly labeled container for chemical waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Step-by-Step Disposal Protocol

This protocol ensures that waste this compound is handled in a compliant and safe manner from generation to final disposal.

Step 1: Waste Collection & Segregation

All solid waste containing the compound, including surplus material, contaminated spatulas, and weigh boats, must be collected at the point of generation.

  • Action: Place the solid waste into a clean, dry, and non-leaking container with a secure lid. This container must be dedicated to this specific waste stream to prevent inadvertent chemical reactions.

  • Rationale: The tert-Butoxycarbonyl (Boc) protecting group is stable to most bases but can be cleaved by strong acids.[10] While unlikely in a solid waste stream, segregating the waste prevents contact with incompatible chemicals that could degrade the compound or cause an unintended reaction.

Step 2: Accurate Waste Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling throughout the disposal process.

  • Action: Affix a completed waste label to the container. The label must include:

    • The words "Non-Hazardous Waste".[4]

    • The full chemical name: "this compound".

    • The name and contact information of the generating researcher/laboratory.

    • The accumulation start date (the date the first piece of waste was added).[4]

  • Rationale: Clear labeling communicates the contents and potential (albeit low-level) hazards to everyone who will handle the container, from lab personnel to the institution's Environmental Health & Safety (EH&S) team.

Step 3: Arrange for Professional Disposal

Under no circumstances should this chemical waste be placed in regular trash or washed down the drain.[3][6]

  • Action: Contact your institution's EH&S department (or equivalent) to schedule a pickup for the labeled waste container.[1][11] Follow their specific procedures for waste consolidation and pickup requests.

  • Rationale: EH&S professionals are trained to manage and consolidate chemical waste according to federal, state, and local regulations, ensuring it is sent to a licensed and approved waste disposal facility.[6][8] This is the only self-validating and trustworthy method to ensure compliance.

Step 4: Managing Empty Containers

Empty containers that once held the compound must be decontaminated before being discarded.

  • Action:

    • Triple-rinse the container with a suitable solvent (e.g., water or an alcohol like ethanol).

    • Collect all three rinses (the "rinsate") and dispose of it as liquid chemical waste through your EH&S office.[4]

    • Once the container is dry, deface or remove the original product label.[5]

    • The clean, de-labeled container can now be disposed of in the appropriate recycling or general waste stream (e.g., broken glass box).[5]

  • Rationale: A container is not considered "RCRA empty" until it has been properly decontaminated.[4] This procedure ensures that no residual chemical is introduced into the municipal waste stream.

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_solid Solid Waste Protocol cluster_container Empty Container Protocol start Waste Generated characterize Characterize Waste (GHS: Irritant, Harmful) start->characterize ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe collect Collect in Sealable, Compatible Container ppe->collect empty_cont Empty Product Container ppe->empty_cont label_waste Label Container Correctly: - Chemical Name - 'Non-Hazardous Waste' collect->label_waste store Store in Designated Waste Area label_waste->store contact_ehs Contact EH&S for Pickup store->contact_ehs end_node Disposal Complete contact_ehs->end_node triple_rinse Triple-Rinse Container empty_cont->triple_rinse collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate deface Deface Original Label triple_rinse->deface dispose_cont Dispose of Clean Container in Appropriate Bin deface->dispose_cont dispose_cont->end_node

Caption: Decision workflow for the disposal of this compound.

References

  • Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety, Oregon State University. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Safety Data Sheet - 2-Cbz-2-aza-spiro[3.3]heptane-6-carboxylic acid. Angene Chemical. [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • Nonhazardous Waste. Environmental Health & Safety, Baylor University. [Link]

  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Navigating the Safe Handling of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling, use, and disposal of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS No. 1211526-53-2). As a valued researcher in drug development, your safety is paramount. This document provides essential, actionable information to ensure you can work with this compound confidently and securely. The following protocols are based on a thorough analysis of available safety data for structurally similar compounds and established best practices in chemical hygiene.

Understanding the Hazard Profile

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2]

The tert-butoxycarbonyl (Boc) protecting group is generally sensitive to acidic conditions and can generate a reactive tert-butyl cation upon deprotection.[4][5] While this is more of a concern during chemical reactions, it's a reminder of the compound's potential reactivity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and recommendations for enhanced protection based on the scale of your work.

Level of Protection Equipment Specifications & Rationale
Minimum Required Eye ProtectionChemical safety goggles that provide a seal around the eyes are necessary to protect against splashes and fine dust.[6][7]
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[6] Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[8]
Protective ClothingA standard laboratory coat should be worn to protect skin and clothing from accidental contact.[7][8]
FootwearClosed-toe shoes that fully cover the foot are required in any laboratory setting.[7][8]
Enhanced Protection (Recommended for large quantities or potential for aerosolization) Respiratory ProtectionA NIOSH-approved respirator (e.g., N95 for dusts or a half-mask respirator with appropriate cartridges for vapors) should be used if there is a risk of inhaling dust or aerosols, or when working outside of a certified chemical fume hood.[6][7][9]
Face ProtectionA full-face shield can be worn in addition to safety goggles for maximum protection against splashes, especially when handling larger quantities or during vigorous mixing.[6][7]
Body ProtectionA chemical-resistant apron or coveralls may be appropriate when handling significant quantities of the compound.[7][9]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.

Chemical Handling Workflow Figure 1: Safe Handling Workflow Receiving Receiving & Storage Preparation Preparation & Weighing Receiving->Preparation Transport in secondary container Handling Handling & Experimentation Preparation->Handling Use fume hood Spill Spill Response Preparation->Spill Disposal Waste Disposal Handling->Disposal Handling->Spill

Caption: A logical workflow for handling this compound, from receipt to disposal, including spill response.

Step-by-Step Handling Procedures:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3] The recommended storage temperature is often refrigerated.

    • Keep the container tightly closed when not in use.[1]

  • Preparation and Weighing:

    • All weighing and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • Use appropriate tools (e.g., spatulas) for handling the solid material. Avoid creating dust.

    • Ensure all necessary PPE is worn before handling the compound.

  • Experimental Use:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the laboratory.[1][10]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][10]

Emergency and Disposal Plan

First Aid Measures:
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[3]

  • If in Eyes: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.

Spill Response:
  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Waste Disposal:
  • All waste containing this compound should be considered hazardous.

  • Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper, cleaning materials) in a designated, sealed, and properly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.[2] High-temperature incineration at an approved facility is a common disposal method for such organic compounds.[11]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Benchchem. Navigating Safety with 1-Azaspiro[3.6]decane: A Guide to Safe Handling and Disposal.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Wordpress.
  • National Center for Biotechnology Information. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • CHEMM. Personal Protective Equipment (PPE).
  • LabXchange. Personal Protective Equipment.
  • MDPI. Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.
  • American Chemistry Council. Protective Equipment.
  • Eco-catalyst. Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Auburn University Business and Administration. Personal Protective Equipment.
  • European Patent Office. Azaspiro compounds, their production and use. Googleapis.com.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Advanced ChemBlocks. 2-Boc-2-aza-spiro[3.3]heptane-6-carboxylic acid.
  • MedChemExpress. 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid-SDS.
  • Angene Chemical. Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.